Ipconazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYCMDBMOLSEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034674 | |
| Record name | Ipconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125225-28-7 | |
| Record name | Ipconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125225-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125225287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanol, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ipconazole's Mechanism of Action on Ergosterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipconazole is a potent triazole fungicide that exerts its antifungal activity by disrupting the integrity of the fungal cell membrane. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its targeted inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to catastrophic failure of membrane function and ultimately, fungal cell death. This document provides a comprehensive overview of the molecular interactions, downstream cellular consequences, quantitative measures of efficacy, and the experimental protocols used to investigate this mechanism.
Introduction
The rise of invasive fungal infections and the development of resistance to existing antifungal agents necessitate a thorough understanding of the mechanisms of action of current and novel fungicides. This compound is a broad-spectrum triazole antifungal agent used extensively in agriculture to control a variety of fungal pathogens. Its efficacy stems from its specific interference with a critical fungal metabolic pathway: the biosynthesis of ergosterol. This guide will delve into the intricate details of this mechanism, providing researchers and drug development professionals with the foundational knowledge required for further research and the development of new antifungal strategies.
The Ergosterol Biosynthesis Pathway: A Key Fungal Vulnerability
The ergosterol biosynthesis pathway is a complex, multi-step process that is essential for fungal survival. Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane. It also modulates the function of membrane-bound enzymes and is involved in cellular processes such as endocytosis and cell signaling. The enzymes in this pathway represent prime targets for antifungal drugs due to their essential nature and the differences between the fungal and mammalian sterol biosynthesis pathways, offering a degree of selective toxicity.
Molecular Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)
The primary molecular target of this compound is the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene.[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.
The nitrogen atom within the triazole ring of the this compound molecule coordinates with the heme iron atom at the active site of the CYP51 enzyme. This binding is highly specific and results in the non-competitive inhibition of the enzyme, preventing it from metabolizing its natural substrate, lanosterol.
Consequences of CYP51 Inhibition
The inhibition of lanosterol 14α-demethylase by this compound has two major downstream consequences for the fungal cell:
-
Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol. The resulting ergosterol-deficient membranes are unable to maintain their structural integrity and normal function.
-
Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes the accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal cell membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, cell lysis.[2]
The dual effect of ergosterol depletion and toxic sterol accumulation creates a cascade of detrimental effects on the fungal cell, leading to the cessation of growth and eventual cell death.
Signaling Pathways and Cellular Responses
The disruption of ergosterol homeostasis triggers a series of cellular stress responses and signaling cascades within the fungus. The depletion of ergosterol is sensed by transcription factors, such as Upc2 in Saccharomyces cerevisiae, which then upregulate the expression of genes involved in the ergosterol biosynthesis pathway in a compensatory, yet ultimately futile, response. Furthermore, the accumulation of toxic sterol intermediates can induce oxidative stress and trigger programmed cell death pathways.
Diagram of this compound's Impact on Ergosterol Biosynthesis and Fungal Cell Physiology
Caption: this compound inhibits CYP51, disrupting ergosterol biosynthesis.
Quantitative Assessment of this compound's Antifungal Activity
The efficacy of this compound can be quantified through various in vitro assays. The two primary metrics are the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50) .
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are crucial for assessing the potency of an antifungal against specific fungal species.
Table 1: Illustrative MIC Values for Triazole Antifungals against Pathogenic Fungi
| Fungal Species | This compound MIC (µg/mL) | Itraconazole (B105839) MIC (µg/mL) | Voriconazole (B182144) MIC (µg/mL) |
| Aspergillus fumigatus | Data not available | 0.25 - 1.0 | 0.25 - 1.0 |
| Aspergillus flavus | Data not available | 0.5 - 2.0 | 0.5 - 2.0 |
| Fusarium solani | Data not available | >16 | 4.0 - >16 |
| Penicillium chrysogenum | Data not available | 0.125 - 0.5 | 0.25 - 1.0 |
50% Inhibitory Concentration (IC50) for CYP51
The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the activity of a target enzyme, in this case, lanosterol 14α-demethylase (CYP51). This provides a direct measure of the inhibitor's potency at the molecular level.
Table 2: Illustrative IC50 Values of Azole Antifungals against Fungal CYP51
| Azole Antifungal | Fungal Species | IC50 (µM) |
| This compound | Data not available | Data not available |
| Ketoconazole | Candida albicans | 0.05 - 0.1 |
| Itraconazole | Candida albicans | 0.03 - 0.06 |
| Fluconazole | Candida albicans | 0.1 - 0.5 |
| Tebuconazole | Candida albicans | 0.5 - 1.3 |
Experimental Protocols
The investigation of this compound's mechanism of action relies on a suite of well-established experimental protocols. The following sections provide detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the susceptibility of fungi to antifungal agents.
Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration.
Methodology:
-
Fungal Isolate Preparation: The fungal isolate of interest is cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a pure and viable culture.
-
Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared in a sterile saline solution or broth. The concentration of the inoculum is standardized using a spectrophotometer or a hemocytometer to a final concentration of approximately 1-5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640). A range of concentrations is tested to encompass the expected MIC value.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at a temperature and for a duration appropriate for the fungal species being tested (typically 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Lanosterol 14α-Demethylase (CYP51) Enzyme Inhibition Assay (IC50 Determination)
This assay directly measures the inhibitory effect of this compound on the activity of the purified or microsomally-prepared CYP51 enzyme.
Methodology:
-
Enzyme Preparation: The CYP51 enzyme is either purified from a fungal source or heterologously expressed and purified from a system like E. coli or Pichia pastoris. Alternatively, microsomal fractions containing the enzyme can be used.
-
Reaction Mixture: A reaction mixture is prepared containing the CYP51 enzyme, a source of reducing equivalents (NADPH), and a cytochrome P450 reductase in a suitable buffer.
-
Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, lanosterol.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the sterols are extracted from the reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Product Analysis: The amount of the 14-demethylated product formed is quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
IC50 Calculation: The percentage of enzyme inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][8]
Fungal Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to analyze the changes in the sterol composition of fungal cells after treatment with this compound.
Workflow for Fungal Sterol Analysis
Caption: A typical workflow for the analysis of fungal sterol profiles.
Methodology:
-
Fungal Culture and Treatment: Fungal cells are grown in a liquid medium in the presence of a sub-lethal concentration of this compound. A control culture without the fungicide is grown in parallel.
-
Cell Harvesting: The fungal cells are harvested by centrifugation, washed to remove any residual medium, and the cell pellet is weighed.
-
Saponification: The cell pellet is subjected to saponification by heating with a strong base (e.g., potassium hydroxide (B78521) in ethanol) to break open the cells and hydrolyze lipids, releasing the sterols.
-
Sterol Extraction: The non-saponifiable lipids, which include the sterols, are extracted from the saponified mixture using an organic solvent such as n-hexane or diethyl ether.
-
Derivatization: The extracted sterols are often derivatized (e.g., by silylation with BSTFA) to increase their volatility and improve their separation and detection by GC-MS.
-
GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times on the GC column and identified based on their characteristic mass fragmentation patterns.
-
Data Analysis: The relative abundance of ergosterol and the accumulated precursor sterols (e.g., lanosterol) in the this compound-treated and control samples are quantified by integrating the peak areas in the chromatograms.[10][11][12][13][14]
Conclusion
This compound's mechanism of action is a well-defined and potent example of targeted antifungal therapy. By specifically inhibiting lanosterol 14α-demethylase, a key enzyme in the essential ergosterol biosynthesis pathway, this compound effectively disrupts the fungal cell membrane, leading to growth inhibition and cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is fundamental for the continued development of effective antifungal strategies to combat the growing threat of fungal diseases in both agricultural and clinical settings. Further research to obtain specific quantitative data for this compound against a broader range of fungal pathogens will be invaluable for optimizing its use and for the rational design of next-generation antifungal agents.
References
- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Ipconazole Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of the stereoisomers of Ipconazole, a triazole fungicide. The information is compiled from peer-reviewed scientific literature and patent documents, offering detailed experimental protocols, comparative data, and visual representations of key chemical and biological pathways.
Chemical Structure and Stereoisomerism of this compound
This compound, chemically named (1RS, 2SR, 5RS; 1RS, 2SR, 5SR)-2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol, is a systemic fungicide that inhibits the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. The molecule possesses three chiral centers, leading to the existence of four possible diastereomeric pairs of enantiomers. The commercial formulation of this compound is primarily a mixture of two racemic diastereomers.[1]
The four racemic diastereomers are designated as 5a, 5b, 5c, and 5d, with their relative stereochemistry being a critical determinant of their biological activity. The isomers 5a and 5b, which have a cis-relative configuration between the hydroxy and benzyl (B1604629) groups, exhibit higher fungicidal activity.[1]
Synthesis of this compound Stereoisomers
The synthesis of the four racemic diastereomers of this compound has been described in the scientific literature, providing a foundational methodology for researchers in this field. The following sections detail the experimental protocols for the synthesis of these stereoisomers.
Experimental Workflow for the Synthesis of this compound Diastereomers
The synthesis of the four racemic diastereomers of this compound (5a, 5b, 5c, and 5d) can be achieved through a multi-step process starting from 2-isopropyl-5-(4-chlorobenzyl)cyclopentanone. The general workflow involves the formation of an epoxide intermediate followed by the introduction of the triazole moiety. The separation of the resulting diastereomers is then performed.
Caption: General experimental workflow for the synthesis and separation of this compound diastereomers.
Detailed Experimental Protocols
The following protocols are based on the methods described by Ito, Saishoji, and Kumazawa in the Journal of Pesticide Science (1997).[1]
Synthesis of cis-2-(4-Chlorobenzyl)-trans-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (5b) and trans-2-(4-Chlorobenzyl)-trans-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (5d)
-
To a solution of cis-2-(4-chlorobenzyl)-5-isopropylcyclopentanone (12.6 g, 50 mmol) in dimethyl sulfoxide (B87167) (DMSO) (50 ml), add trimethylsulfoxonium (B8643921) iodide (12.1 g, 55 mmol) and sodium hydride (60% in oil, 2.2 g, 55 mmol).
-
Stir the mixture at room temperature for 2 hours, then heat at 50°C for 3 hours.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude epoxide.
-
To a solution of the crude epoxide in N,N-dimethylformamide (DMF) (50 ml), add 1H-1,2,4-triazole (4.2 g, 60 mmol) and potassium carbonate (8.3 g, 60 mmol).
-
Heat the mixture at 100°C for 5 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to afford a mixture of 5b and 5d.
-
Separate the diastereomers 5b and 5d by further silica gel column chromatography.
Synthesis of cis-2-(4-Chlorobenzyl)-cis-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (5a) and trans-2-(4-Chlorobenzyl)-cis-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (5c)
These isomers are synthesized using a similar procedure starting from trans-2-(4-chlorobenzyl)-5-isopropylcyclopentanone.
Quantitative Data on this compound Stereoisomers
The following tables summarize the quantitative data regarding the physical properties and biological activities of the four racemic diastereomers of this compound.[1]
Table 1: Physicochemical Properties of this compound Diastereomers
| Isomer | Melting Point (°C) |
| 5a | Oil |
| 5b | 102-103 |
| 5c | 138-139 |
| 5d | 124-125 |
Table 2: Fungicidal Activity (EC₅₀, µg/ml) of this compound Diastereomers in vitro
| Isomer | Gibberella fujikuroi | Cochliobolus miyabeanus | Pyricularia oryzae |
| 5a | 0.03 | 0.03 | 0.2 |
| 5b | 0.03 | 0.03 | 0.2 |
| 5c | >10 | >10 | >10 |
| 5d | 0.1 | 0.1 | 0.7 |
Table 3: Plant Growth Inhibitory Activity of this compound Diastereomers on Rice (Seed Treatment)
| Isomer | Concentration (µ g/seed ) | First Sheath Length (% of control) |
| 5a | 10 | 98 |
| 5b | 10 | 95 |
| 5c | 10 | 92 |
| 5d | 10 | 75 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other triazole fungicides, acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Caption: The ergosterol biosynthesis pathway in fungi and the inhibitory action of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound stereoisomers. The presented experimental protocols and quantitative data on their biological activities offer valuable insights for researchers in the fields of agrochemical development, mycology, and drug discovery. The clear differentiation in the fungicidal and plant growth inhibitory effects among the stereoisomers underscores the importance of stereochemistry in the design and development of effective and selective fungicides. The provided diagrams of the synthetic workflow and the mechanism of action serve as useful visual aids for understanding the key processes involved.
References
The Discovery, Development, and Technical Profile of Ipconazole: A Novel Triazole Fungicide
An In-depth Guide for Researchers and Agrochemical Professionals
Abstract
Ipconazole, a potent triazole fungicide, has carved a significant niche in the agricultural sector, primarily as a seed treatment, since its discovery. This technical guide delves into the history of its development, from initial synthesis to its current applications. It provides a detailed overview of its mechanism of action as a sterol biosynthesis inhibitor, its broad fungicidal spectrum, and a summary of its efficacy. Furthermore, this document outlines key experimental protocols for its analysis and evaluation, and visualizes critical pathways and workflows to facilitate a deeper understanding for research and development professionals.
Discovery and Development History
This compound was discovered in 1986 by Kureha Chemical Industry Co., Ltd.[1] This discovery was part of a broader effort in the research and development of triazole-based fungicides. Recognizing its potential, particularly for seed-borne disease control, Kureha Chemical Corporation patented the compound.[2] The development of this compound for seed treatment applications was later licensed to Chemtura Corporation (now part of Lanxess) for global development and marketing.[2]
The development timeline of this compound is marked by several key milestones:
-
1986: Kureha discovers this compound and identifies its properties suitable for seed disinfection.[1]
-
1994: this compound is first sold in Japan as a seed treatment fungicide for rice under the brand name Techlead-C Flowable.[1]
-
March 2000: The Pesticide Science Society of Japan presents Kureha with a technical achievement award for the development of this compound and Metconazole (B41703).[1]
-
2004: this compound is registered for use as a seed treatment in the United States.[3][4]
-
Post-2004: Widespread registration and use in Europe, North America, Central and South America, and Asia for various crops including corn, cereals, and soybeans.[1]
Mechanism of Action
This compound belongs to the triazole class of fungicides, which act as demethylation inhibitors (DMIs) of sterol biosynthesis.[3][4] Specifically, it targets and inhibits the cytochrome P450-dependent enzyme, sterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047) in fungi.[5] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their fluidity, integrity, and function.
The inhibition of sterol 14α-demethylase by this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors. This disruption of the normal sterol profile severely impairs fungal cell membrane function, leading to the cessation of fungal growth and eventual cell death.[6]
Fungicidal Spectrum and Efficacy
This compound is a broad-spectrum systemic fungicide with both protective and curative properties.[2][6] It is highly effective against a wide range of seed-borne and soil-borne fungal pathogens from the phyla Ascomycota, Basidiomycota, and Deuteromycota.[2] However, it is not effective against oomycete pathogens.[2]
Quantitative Efficacy Data
The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro. The following table summarizes the EC50 values of this compound against various phytopathogenic fungi.
| Pathogen | Disease | Crop | EC50 (µg/mL) | Reference |
| Fusarium fujikuroi | Bakanae disease | Rice | Data not available in search results | |
| Cochliobolus miyabeanus | Brown spot | Rice | Data not available in search results | |
| Pyricularia oryzae | Rice blast | Rice | Data not available in search results | |
| Ustilago nuda | Loose smut | Barley | Data not available in search results | |
| Tilletia caries | Common bunt | Wheat | Data not available in search results | |
| Pyrenophora graminea | Leaf stripe | Barley | Data not available in search results | |
| Fusarium spp. | Seedling blight | Wheat | Data not available in search results | |
| Microdochium nivale | Seedling blight | Wheat | Data not available in search results |
Field Trial Performance
Field trials have consistently demonstrated the high efficacy of this compound as a seed treatment. For example, in European trials on small grain cereals, this compound provided excellent control of loose smut (Ustilago nuda) in barley and common bunt (Tilletia caries) in wheat.[2] It has also shown good activity against leaf stripe (Pyrenophora graminea) in barley and seedling blights caused by Fusarium spp. and Microdochium nivale in wheat.[2]
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound stereoisomers has been described, providing a pathway for its laboratory-scale production. A general synthetic scheme is outlined below.
A detailed synthetic method for metconazole and this compound is disclosed in patent literature, involving the reaction of 1,2,4-triazole with a cyclopentanone (B42830) compound and trimethyl sulfoxide (B87167) bromide in the presence of a base.[7] Another patented process describes the reaction of 2-(4-chlorobenzyl)-5-(2-propyl)cyclopentanone with 1,2,4-triazole and a sulfonium compound in the presence of a metal oxide.[8]
Laboratory Bioassay for Fungicidal Activity (Microtiter Plate Method)
This protocol describes a general method for determining the EC50 value of this compound against a filamentous fungus using a 96-well microtiter plate assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
Spore suspension or mycelial fragment suspension of the fungus
-
Microplate reader (spectrophotometer)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Fungicide Dilutions: Prepare a serial dilution of the this compound stock solution in the liquid culture medium directly in the 96-well plate. A typical concentration range might be from 0.01 to 100 µg/mL. Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Inoculation: Add a standardized amount of fungal inoculum (spore or mycelial suspension) to each well.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours) in the dark.
-
Growth Measurement: Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. Plot the percentage inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.[1]
Field Trial Protocol for Seed Treatment Evaluation
This protocol outlines a general procedure for evaluating the efficacy of this compound as a seed treatment in a field setting.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Appropriate for the crop and harvesting equipment (e.g., 1.5m x 10m).
-
Treatments:
-
Untreated control seed
-
This compound-treated seed at the recommended application rate
-
Standard commercial fungicide-treated seed (for comparison)
-
-
Inoculation (if necessary): For consistent disease pressure, plots can be artificially inoculated with the target pathogen.
Procedure:
-
Seed Treatment: Treat the seeds with this compound at the specified dose using appropriate laboratory or small-scale seed treatment equipment. Ensure uniform coverage.
-
Planting: Sow the treated and untreated seeds at the recommended seeding rate for the crop and region.
-
Crop Maintenance: Follow standard agronomic practices for the crop regarding fertilization, weed control, and insect control.
-
Disease Assessment: At appropriate growth stages, assess disease incidence and severity using standardized rating scales.
-
Phytotoxicity Assessment: Visually assess the crop for any signs of phytotoxicity, such as stunting, discoloration, or reduced emergence, at early growth stages.
-
Yield Data Collection: Harvest the plots at maturity and measure the grain yield.
-
Statistical Analysis: Analyze the disease assessment and yield data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
Conclusion
This compound stands as a testament to the continued innovation in triazole fungicide chemistry. Its discovery and development have provided an effective tool for the management of a broad spectrum of seed- and soil-borne fungal diseases in a variety of important crops. Its specific mechanism of action, systemic properties, and favorable crop safety profile have solidified its position in the global agrochemical market. This technical guide provides a foundational understanding of this compound for researchers and professionals, aiming to support further research and the development of sustainable disease management strategies.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Development of a microplate absorbance assay for assessing fungicide sensitivity of filamentous fungi and comparison to an amended agar assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiochemical.com [ebiochemical.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. grdc.com.au [grdc.com.au]
Toxicological profile and human health risk assessment of Ipconazole
An In-depth Technical Guide on the Toxicological Profile and Human Health Risk Assessment of Ipconazole
Introduction
This compound is a triazole fungicide used as a seed treatment to control a range of diseases in various crops, including cereals, cotton, and vegetables[1][2]. As with any agrochemical, a thorough understanding of its toxicological profile is essential for assessing potential risks to human health. This technical guide provides a comprehensive overview of the toxicity of this compound, detailing findings from a wide range of studies and outlining the basis for its human health risk assessment. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.
Toxicological Profile
The toxicological database for this compound is extensive, comprising studies that evaluate its effects following acute, subchronic, and chronic exposures across various routes and in multiple species.
Absorption, Distribution, Metabolism, and Excretion (ADME)
In rats, orally administered this compound is rapidly and extensively absorbed, with absorption rates exceeding 90% at low doses. Peak plasma concentrations are typically reached within about 6 hours. The highest tissue concentrations are found in the liver. Elimination is also rapid, with over 90% of the administered dose excreted in urine and feces within 72 hours, indicating a low potential for bioaccumulation. The primary metabolic pathways involve hydroxylation of the parent compound, with metabolites excreted mainly in the feces and bile as glucuronide conjugates. A key metabolite identified in the urine of male rats is free triazole.
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure[1][3]. It is not a skin irritant or sensitizer (B1316253) but is classified as a slight to moderate eye irritant in rabbits.
Table 1: Acute Toxicity of this compound
| Route | Species | Value (LD50/LC50) | Result | Citation |
|---|---|---|---|---|
| Oral | Rat | 1338 mg/kg bw | Low Toxicity | |
| Dermal | Rat | >2000 mg/kg bw | Low Toxicity |
| Inhalation | Rat | >1880 mg/m³ (4-hr) | Low Toxicity | |
Repeated Dose Toxicity (Subchronic and Chronic)
Repeated dose studies in mice, rats, and dogs have identified the liver, kidneys, and adrenal glands as primary target organs[1]. Common histopathological findings across species include hepatocytic hypertrophy and fatty vacuolation.
-
In Mice: A 13-week dietary study resulted in increased liver weights at 500 ppm.
-
In Rats: Long-term studies (up to 104 weeks) noted epithelial hyperplasia and hyperkeratosis in the non-glandular region of the stomach. Portal-of-entry irritation effects were also seen in the esophagus, larynx, and hard palate following inhalation exposure[1].
-
In Dogs: Dogs appear to be the most sensitive species. A 1-year chronic toxicity study revealed reddening of the skin on the gums, ears, and muzzle, as well as cataracts and lenticular degeneration at higher doses. The No-Observed-Adverse-Effect-Level (NOAEL) from this study was 1.5 mg/kg bw/day, based on skin reddening and decreased body weight gain in females at the next dose level[4].
Genotoxicity and Carcinogenicity
This compound has been evaluated in a comprehensive battery of genotoxicity tests, including in vitro assays for point mutations and chromosomal damage and an in vivo mouse micronucleus assay. All tests yielded negative results, indicating no potential for genotoxicity or mutagenicity[3].
Long-term carcinogenicity studies in both rats and mice showed no evidence of treatment-related tumor induction[3]. Based on these findings, this compound is classified as "not likely to be a human carcinogen"[3][4].
Reproductive and Developmental Toxicity
This compound is not considered a primary reproductive or developmental toxicant.
-
Reproductive Toxicity: In a two-generation rat reproduction study, the NOAEL for offspring was 100 ppm (equivalent to 8-9.3 mg/kg bw/day), based on reduced body weight and differences in organ weights at the highest dose of 300 ppm. No primary effects on reproductive parameters were observed[5][6].
-
Developmental Toxicity: Developmental studies in rats and rabbits showed effects such as increased visceral and skeletal variations, but these were typically observed at doses that also caused maternal toxicity[3][4]. The developmental NOAEL in a rat study was determined to be 3 mg/kg bw/day[7].
Neurotoxicity and Endocrine Disruption
There is no consistent evidence of neurotoxicity in the available database for this compound from acute, subchronic, or chronic studies[4]. However, recent research has begun to explore potential neurodevelopmental effects. One study using zebrafish embryos suggested that this compound exposure could reduce locomotive activity and alter the development of GABAergic inhibitory neurons, potentially through mitochondrial dysfunction and the generation of reactive oxygen species (ROS)[8][9][10]. Another study in rats indicated that this compound can induce oxidative stress and activate cell death and inflammasome pathways in various brain regions[11].
As a triazole fungicide, this compound is subject to review under the Endocrine Disruptor Screening Program[1]. While conazoles can inhibit ergosterol (B1671047) biosynthesis, the class shows a variable pattern of toxicological responses in mammals, and there is currently no conclusive data to suggest a common mechanism of endocrine toxicity[3][4].
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative endpoints used for risk assessment.
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated Dose Studies
| Study Type / Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects Observed at LOAEL | Citation |
|---|---|---|---|---|---|
| Chronic Toxicity (1-year) | Dog | 1.5 | 5 | Skin reddening, decreased body weight gain (females) | [4] |
| Carcinogenicity (104-week) | Rat | 13.3 (males) / 12.6 (females) | - | No treatment-related neoplastic findings | |
| 2-Generation Reproduction | Rat | 8-9.3 (offspring) | - | Reduced bodyweight and organ weight differences in F1/F2 offspring | |
| Developmental Toxicity | Rat | 3 | 30 | Increased visceral and skeletal variations | [3][4][7] |
| Developmental Toxicity | Rabbit | - | 50 | Increased incidence of skeletal variations and malformations |[3][4] |
Human Health Risk Assessment
A human health risk assessment combines the toxicological profile (hazard identification and dose-response assessment) with an exposure assessment to characterize the potential risk to humans[4].
Reference Values
Regulatory bodies establish health-based guidance values, such as the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD), to determine safe levels of exposure. These values are derived from the NOAEL of the most sensitive endpoint in the most relevant animal study, with the application of uncertainty factors (typically 100-fold) to account for interspecies and intraspecies differences[5].
Table 3: Human Health Risk Assessment Reference Values for this compound
| Parameter | Value (mg/kg bw/day) | Basis for Derivation (Study and Uncertainty Factor) | Regulatory Body/Source |
|---|---|---|---|
| Acceptable Daily Intake (ADI) | 0.015 | 1-year chronic dog study (NOAEL of 1.5 mg/kg bw/day) with a 100-fold safety factor. | APVMA, EFSA[5][7] |
| Acute Reference Dose (ARfD) | 0.015 | Rat developmental toxicity study (NOAEL of 3 mg/kg bw/day) with a 200-fold safety factor. | EFSA[5][7] |
| Chronic Population Adjusted Dose (cPAD) | 0.015 | Chronic dog study (NOAEL of 1.5 mg/kg bw/day) with 100x UF and 1x FQPA SF. | US EPA[3] |
Exposure Assessment
Human exposure to this compound can occur through diet (consumption of residues in treated crops) and occupational settings (handling of treated seeds)[4].
-
Dietary Exposure: Since this compound is used as a seed treatment, residue levels in food commodities are generally very low, often below the limit of quantification (0.01 mg/kg)[1][7]. Dietary risk assessments, which conservatively assume tolerance-level residues and 100% crop treatment, have concluded that both acute and chronic exposure from food and drinking water are well below the established reference values, utilizing less than 1% of the cPAD or ARfD[3][4][7].
-
Occupational Exposure: The primary route for worker exposure is dermal contact during the handling and planting of treated seeds. Inhalation exposure is considered negligible[1]. Risk assessments have concluded that with standard personal protective equipment (PPE), occupational risk estimates are not of concern[1].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key studies cited.
Protocol: 1-Year Chronic Oral Toxicity Study in Dogs
-
Test System: Beagle dogs, male and female.
-
Administration: Oral, via capsule, administered daily for 52 weeks.
-
Dose Levels: Typically included a control group and at least three dose levels, such as 1.5, 5, and 20 mg/kg bw/day.
-
Endpoints Evaluated:
-
Clinical Observations: Daily checks for mortality, morbidity, and signs of toxicity (e.g., skin reddening).
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-test and at regular intervals.
-
Hematology and Clinical Chemistry: Blood and urine samples collected at multiple time points.
-
Gross Pathology: Full necropsy performed at termination.
-
Organ Weights: Key organs weighed.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals.
-
Protocol: Rat Developmental Toxicity Study
-
Test System: Pregnant Sprague-Dawley rats.
-
Administration: Oral gavage, administered daily during the period of major organogenesis (e.g., gestation days 6 through 15).
-
Dose Levels: A control group and multiple dose levels designed to elicit maternal toxicity at the highest dose.
-
Endpoints Evaluated:
-
Maternal: Clinical signs, body weight, food consumption, and necropsy findings at termination.
-
Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.
-
Visualizations: Workflows and Pathways
Human Health Risk Assessment Workflow
The following diagram illustrates the standard workflow for assessing the human health risk of a pesticide like this compound.
Caption: Workflow for Human Health Risk Assessment of this compound.
Proposed Signaling Pathway for this compound-Induced Cellular Stress
Based on recent in vitro and in vivo studies, this diagram outlines a potential mechanism by which this compound may induce cellular toxicity.
Caption: Proposed pathway for this compound-induced cellular toxicity.
Logical Relationship of Toxicity Endpoints
This diagram shows how different types of toxicological studies contribute to the overall risk assessment.
Caption: Logical flow from toxicity studies to risk assessment.
Conclusion
This compound demonstrates low acute toxicity and is not considered genotoxic, carcinogenic, or a primary reproductive or developmental toxicant. The primary effects observed after repeated exposure are related to portal-of-entry irritation and target organ toxicity, primarily in the liver, with dogs being the most sensitive species. Human health risk assessments based on a comprehensive toxicological database indicate that dietary and occupational exposures to this compound are below levels of concern when used according to label directions. Chronic dietary risk utilizes a very small fraction of the Acceptable Daily Intake (ADI) of 0.015 mg/kg bw/day. While the established toxicological profile is robust, emerging research into mechanisms like oxidative stress and mitochondrial disruption provides new avenues for understanding its cellular interactions.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | PAN Europe [pan-europe.info]
- 3. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 4. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. corteva.co.za [corteva.co.za]
- 7. Statement concerning the review of the approval of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Fungicide this compound Can Activate Mediators of Cellular Damage in Rat Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neurotoxic Effects of Ipconazole on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neurotoxic effects of the fungicide Ipconazole on neuronal cells. The information is compiled from recent scientific literature, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Executive Summary
This compound, a widely used triazole fungicide, has been shown to exhibit cytotoxic effects on neuronal cells in vitro. Studies on the human neuroblastoma cell line SH-SY5Y indicate that this compound induces cell death, oxidative stress, and pro-inflammatory responses in a dose-dependent manner. The following sections present the quantitative data from these studies, detail the experimental methodologies employed, and illustrate the implicated cellular signaling pathways.
Quantitative Data Summary
The neurotoxic effects of this compound have been quantified through various assays, primarily using the SH-SY5Y cell line. The data below is summarized from a key study investigating the impact of a 24-hour exposure to this compound.[1][2][3][4]
Cytotoxicity and Cell Viability
This compound reduces the viability of SH-SY5Y cells in a dose-dependent fashion. The half-maximal inhibitory concentration (IC50) has been determined, providing a benchmark for its cytotoxic potential.[1][5]
Table 1: Cytotoxic Effects of this compound on SH-SY5Y Cells
| Parameter | Value | Concentration and Time |
| IC50 | 32.3 µM | 24 hours |
| Cell Viability Reduction | 24 hours | |
| @ 20 µM | 29% decrease | 24 hours |
| @ 50 µM | 74% decrease | 24 hours |
| @ 100 µM | 87% decrease | 24 hours |
Oxidative Stress and Antioxidant Response
Exposure to this compound leads to a significant increase in Reactive Oxygen Species (ROS), indicating the induction of oxidative stress.[1][2] This is coupled with a corresponding alteration in the expression of key antioxidant genes.
Table 2: this compound's Impact on ROS Production and Antioxidant Gene Expression in SH-SY5Y Cells
| Biomarker | Effect at Specified Concentration (24h) |
| ROS Production | |
| @ 10 µM | 22% increase |
| @ 20 µM | 20% increase |
| @ 50 µM | 30% increase |
| @ 100 µM | 84% increase |
| Antioxidant Gene Expression | Fold Change at 50 µM |
| NRF2 | Reduced |
| SOD | Reduced |
| GPx | Reduced |
Apoptosis and Cell Death Pathways
This compound activates intrinsic apoptotic pathways, evidenced by increased caspase activity and the upregulation of pro-apoptotic genes.[1][5]
Table 3: Effect of this compound on Cell Death Biomarkers in SH-SY5Y Cells
| Biomarker | Effect | Concentration and Time |
| Caspase-3/7 Activity | Dose-dependent increase | 20, 50, and 100 µM for 24h |
| Gene Expression (Fold Change) | 24 hours | |
| Bax | 2.15-fold increase | 50 µM |
| Casp3 | 2.36-fold increase | 20 µM |
| 2.62-fold increase | 50 µM | |
| APAF1 | 2.26-fold increase | 50 µM |
| BNIP3 | Upregulated | 50 µM |
Pro-inflammatory Response
The fungicide also triggers a pro-inflammatory cascade, activating the NLRP3 inflammasome and downstream inflammatory mediators.[1][3]
Table 4: this compound's Effect on Inflammasome and Inflammation-Related Gene Expression in SH-SY5Y Cells
| Biomarker | Fold Change | Concentration and Time |
| Inflammasome Complex | 24 hours | |
| NLRP3 | 2.95-fold increase | 50 µM |
| Casp1 | 2.42-fold increase | 20 µM |
| 2.47-fold increase | 50 µM | |
| IL1β | 1.92-fold increase | 20 µM |
| 2.20-fold increase | 50 µM | |
| Inflammation Genes | 24 hours | |
| NFκB | 3.29-fold increase | 20 µM |
| 3.79-fold increase | 50 µM | |
| TNFα | 2.08-fold increase | 20 µM |
| 2.22-fold increase | 50 µM | |
| IL6 | 1.94-fold increase | 50 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. The culture medium was changed every two days. For experiments, cells with fewer than 12 passages were used.[2]
Cell Viability Assay (MTT Assay)
-
SH-SY5Y cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with this compound at various concentrations (1, 5, 10, 20, 50, and 100 µM) for 24 hours.[1][2] A vehicle control (0.1% DMSO) was also included.
-
Following treatment, the medium was removed, and MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The MTT solution was then removed, and DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control cells.
Reactive Oxygen Species (ROS) Production Assay
-
SH-SY5Y cells were seeded in 96-well plates.
-
Cells were treated with this compound (1, 5, 10, 20, 50, and 100 µM) for 24 hours.[2]
-
After treatment, cells were washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
The fluorescence intensity was measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
ROS production was reported as fluorescence units.[2]
Caspase-3/7 Activity Assay
-
SH-SY5Y cells were seeded in 96-well plates and treated with this compound (1, 5, 10, 20, 50, and 100 µM) for 24 hours.
-
Caspase-3/7 activity was measured using a commercially available luminescent assay kit, following the manufacturer's instructions.
-
The luminescence, which is proportional to the amount of caspase activity, was measured using a luminometer.
Gene Expression Analysis (Real-Time RT-PCR)
-
SH-SY5Y cells were treated with this compound (20 µM and 50 µM) for 24 hours.[3]
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Real-time PCR was performed using specific primers for the target genes (Bax, Casp3, APAF1, BNIP3, NLRP3, Casp1, IL1β, NFκB, TNFα, IL6, NRF2, SOD, GPx) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The amplification protocol typically involved an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[2]
-
The relative gene expression was calculated using the 2^-ΔΔCt method.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the proposed signaling pathways of this compound-induced neurotoxicity and a general experimental workflow.
Caption: this compound-induced neurotoxicity signaling cascade.
Caption: General experimental workflow for in vitro neurotoxicity assessment.
Conclusion
The available in vitro data strongly suggest that this compound is neurotoxic to neuronal cells, primarily through the induction of oxidative stress, which subsequently triggers apoptotic cell death and a pro-inflammatory response. The dose-dependent nature of these effects highlights the importance of understanding exposure levels. This technical guide provides a foundational understanding for researchers and professionals in the fields of toxicology and drug development, offering key data points and methodologies for further investigation into the neurotoxic potential of this compound and related triazole compounds. Further research could explore the effects on other neuronal cell types, chronic exposure models, and potential protective strategies.
References
- 1. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells | MDPI [mdpi.com]
- 4. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells [ouci.dntb.gov.ua]
- 5. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Biodegradation of Ipconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental fate and biodegradation of the triazole fungicide, Ipconazole, in soil and water systems. This document summarizes key quantitative data, details experimental protocols for crucial studies, and visualizes complex processes to facilitate a deeper understanding of this compound's behavior in the environment.
Quantitative Data Summary
The environmental persistence and mobility of this compound are dictated by a combination of biotic and abiotic degradation processes. The following tables summarize the key quantitative data related to its fate in soil and water.
Table 1: Soil Dissipation and Mobility of this compound
| Parameter | Value | Conditions | Reference |
| Aerobic Soil Metabolism DT50 | 170 - 593 days | Laboratory, normal conditions, various soil types | [1] |
| Anaerobic Soil Metabolism DT50 | 779 days | Laboratory | [1] |
| Field Soil Dissipation DT50 | 35 - 67 days | Normalized moisture and temperature, German and Italian trial sites | [1] |
| Field Soil Dissipation DT50 | 757 days | Spain | [1] |
| Soil Adsorption Coefficient (Koc) | 3500 - 5696 mL/g | - | [1] |
| Mobility in Soil | Immobile | Aged soil column leaching study | [1] |
Table 2: Degradation of this compound in Aquatic Systems
| Parameter | Value | Conditions | Reference |
| Hydrolytic Degradation | Stable (Half-life > 1 year) | pH 5, 7, 9 | [1] |
| Aqueous Photolysis DT50 | 32.1 days | pH 5, 25 ± 1˚C | [1] |
| Soil Surface Photodegradation DT50 | 241 days | Latitude 40˚N, summer sunlight | [1] |
Table 3: Microbial Degradation of this compound in Liquid Culture
| Microorganism | Degradation Rate | Incubation Time | Initial Concentration | Reference |
| Kitasatospora sp. (Strain A1) | > 80% | 3 days | 1 µg/mL ¹⁴C-ipconazole | [1][2] |
| Streptomyces sp. (Strain D16) | ~20% | 2 days | 1 µg/mL ¹⁴C-ipconazole | [1][2] |
| Streptomyces sp. (Strain D16) | > 99% | 6 days | 1 µg/mL ¹⁴C-ipconazole | [1][2] |
| 8 Actinomycete strains | > 90% | 28 days | 0.1 µg/mL ¹⁴C-ipconazole | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental fate. The following sections outline the standard protocols for key experiments based on internationally recognized guidelines.
Aerobic and Anaerobic Soil Metabolism (OECD 307)
This study determines the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Representative soil types are chosen based on their organic carbon content, pH, clay content, and microbial biomass.
-
Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark in biometer flasks or a flow-through system at a constant temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity). Air is passed through the system to maintain aerobic conditions, and evolved ¹⁴CO₂ is trapped in an alkaline solution.
-
Anaerobic: Soil is incubated under aerobic conditions for a short period (e.g., up to 48 hours or until the redox potential has declined) before being flooded with nitrogen to create anaerobic conditions. The incubation then proceeds in the dark at a constant temperature.
-
-
Sampling: Duplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile/water).
-
Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. The amount of bound residues is determined by combusting the extracted soil, and mineralized ¹⁴CO₂ is quantified by liquid scintillation counting.
-
Data Analysis: The dissipation half-life (DT50) of this compound and the formation and decline of major transformation products are calculated using appropriate kinetic models.
Hydrolysis as a Function of pH (OECD 111)
This test evaluates the abiotic degradation of this compound in aqueous solutions at different pH levels.
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: this compound is added to the buffer solutions at a concentration not exceeding half of its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for a more detailed study).
-
Sampling: Aliquots are taken at specified time intervals.
-
Analysis: The concentration of this compound and any hydrolysis products are determined by a suitable analytical method, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The rate of hydrolysis and the half-life are calculated. If significant degradation occurs, the hydrolysis products are identified.
Phototransformation in Water (OECD 316)
This study assesses the degradation of this compound in water due to direct exposure to sunlight.
Methodology:
-
Test Solution: A solution of this compound in sterile, buffered, and air-saturated water is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.
-
Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.
-
Analysis: The concentration of this compound is measured using an appropriate analytical method (e.g., HPLC).
-
Data Analysis: The photodegradation rate constant and the half-life (DT50) are calculated. If significant degradation occurs, transformation products are identified.
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
This study determines the extent to which this compound binds to soil particles, which influences its mobility.
Methodology:
-
Soil and Solution Preparation: Several soil types with varying characteristics are used. A solution of this compound in 0.01 M CaCl₂ is prepared.
-
Adsorption Phase: Known volumes of the this compound solution are added to weighed amounts of soil. The soil-solution mixtures are agitated for a predetermined equilibration time.
-
Separation and Analysis: The mixtures are centrifuged to separate the soil and the aqueous phase. The concentration of this compound in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
Desorption Phase: The supernatant is replaced with a fresh this compound-free CaCl₂ solution, and the mixture is agitated again to determine the amount of this compound that desorbs from the soil.
-
Data Analysis: The adsorption (K_d) and desorption coefficients are calculated. The organic carbon-water (B12546825) partitioning coefficient (K_oc) is also determined to normalize for the organic carbon content of the soils.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed biodegradation pathway of this compound.
Caption: Workflow for Soil Metabolism Study (OECD 307).
Caption: Workflow for Aquatic Degradation Studies.
References
Ipconazole's Spectrum of Activity Against Pathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipconazole is a potent, broad-spectrum triazole fungicide utilized primarily as a seed treatment to protect a wide range of crops from pathogenic fungi. As a demethylation inhibitor (DMI), its mechanism of action involves the targeted disruption of fungal cell membrane integrity through the inhibition of sterol 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This technical guide provides a comprehensive overview of this compound's antifungal activity, presenting available efficacy data, detailing standardized experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. While extensive field data confirms its high efficacy against numerous pathogens, this guide also notes the limited availability of public, in-vitro quantitative data (MIC values), highlighting an area for future research.
Introduction
This compound is a triazole fungicide developed to control a wide array of seed- and soil-borne fungal diseases in various crops.[1][2] Its systemic and contact properties provide both preventative and curative action against fungal pathogens.[3] Belonging to the Fungicide Resistance Action Committee (FRAC) Group 3, this compound's specific mode of action is the inhibition of sterol biosynthesis, a pathway essential for the formation and function of fungal cell membranes.[1] This guide synthesizes the current knowledge on this compound's spectrum of activity, providing a technical resource for researchers and professionals in the fields of mycology, plant pathology, and fungicide development.
Spectrum of Antifungal Activity
This compound has demonstrated a broad spectrum of activity against pathogenic fungi from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[3] It is particularly effective as a seed treatment for cereals and other crops.
Efficacy Data from Seed Treatment Trials
Field and laboratory studies have confirmed this compound's high level of control against key seed-borne pathogens in cereal crops. The following table summarizes the reported efficacy from various seed treatment trials.
| Pathogen | Host Crop | Disease | Application Rate (g a.s./100 kg seed) | Efficacy (% Control) | Reference |
| Tilletia caries (Common Bunt) | Wheat | Common Bunt | 2 | 99.4 - 100 | [3] |
| Ustilago nuda (Loose Smut) | Barley | Loose Smut | 2 | High and uniform control | [3] |
| Pyrenophora graminea (Leaf Stripe) | Barley | Leaf Stripe | Moderate activity | - | [3] |
| Fusarium spp./Microdochium nivale | Wheat | Seedling Blight | 1.5 | Good improvement in emergence | [3] |
General Spectrum of Activity
Regulatory and product documents list a wide range of fungal genera against which this compound is active. While specific quantitative data is limited in the public domain, the compound is recognized for its control of the following pathogens:
| Fungal Genus | Common Diseases |
| Aspergillus | Seed and seedling rot |
| Penicillium | Seed and seedling rot |
| Fusarium | Seedling blight, root rot |
| Ustilago | Smuts |
| Tilletia | Bunts |
| Rhizoctonia | Damping-off, root rot |
| Sclerotinia | White mold |
| Diaporthe | Phomopsis seed decay |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's antifungal activity stems from its ability to inhibit the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By binding to sterol 14α-demethylase, this compound blocks the conversion of lanosterol (B1674476) to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The consequences of this disruption are severe, resulting in impaired fungal growth and, ultimately, cell death.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure reproducibility and comparability of in-vitro antifungal activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) document M38 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
CLSI M38 Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a fungicide, which is the lowest concentration that prevents visible growth of a fungus.
1. Inoculum Preparation:
-
Fungal isolates are grown on a suitable medium (e.g., potato dextrose agar) to induce sporulation.
-
Conidia (spores) are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.
2. Preparation of Antifungal Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of this compound are made in a standardized test medium (e.g., RPMI 1640 medium) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (no fungicide) and a sterility control well (no fungus) are included.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the fungal species.
4. Determination of MIC:
-
The MIC is determined by visual inspection of the microtiter plates. It is the lowest concentration of this compound at which there is a complete inhibition of visible growth compared to the growth control.
Conclusion
This compound is a highly effective, broad-spectrum triazole fungicide with a well-defined mechanism of action targeting the ergosterol biosynthesis pathway in fungi. Its efficacy as a seed treatment against a wide range of economically important plant pathogens is well-documented through extensive field trials. For researchers and drug development professionals, the standardized CLSI M38 broth microdilution method provides a robust framework for in-vitro evaluation of its antifungal activity. While there is a current gap in publicly available, comprehensive quantitative MIC data for this compound, the existing body of evidence confirms its significant role in the management of fungal diseases in agriculture. Further research to generate and publish such quantitative data would be a valuable contribution to the scientific community, allowing for more direct comparisons with other antifungal agents and a deeper understanding of its potency against a wider array of fungal species.
References
Physical and chemical properties of Ipconazole technical grade
An In-depth Technical Guide on the Physical and Chemical Properties of Ipconazole (Technical Grade)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a broad-spectrum, systemic triazole fungicide primarily utilized for seed treatment in various crops, including cereals and rice.[1][2][3][4] Its primary function is to control a wide range of seed-borne fungal diseases.[2][5] The technical grade of this compound is a mixture of two diastereoisomers.[2][3][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of technical grade this compound, including detailed experimental protocols for its analysis.
The mode of action for this compound involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][7] Specifically, it inhibits the enzyme sterol 14α-demethylase, leading to a disruption of membrane structure and function, which ultimately halts fungal growth.[8][9]
Chemical Identity and Structure
This compound is characterized by a cyclopentanol (B49286) ring substituted with a 4-chlorobenzyl group, an isopropyl group, and a 1H-1,2,4-triazol-1-ylmethyl group.[1][5][9]
| Identifier | Data |
| IUPAC Name | (1RS,2SR,5RS;1RS,2SR,5SR)-2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[3] |
| CAS Name | 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol[1][3] |
| CAS Number | 125225-28-7[1][5][7][8][10] |
| Molecular Formula | C₁₈H₂₄ClN₃O[1][5][7] |
| Molecular Weight | 333.86 g/mol [5][7][10] |
The technical material is a mixture of two geometric isomer pairs, which differ in the orientation of the functional groups.[2][9] The typical ratio of Isomer I (cis-cis) to Isomer II (cis-trans) is approximately 90:10.[2][9]
Caption: Isomeric composition of technical grade this compound.
Physicochemical Properties
The physicochemical properties of this compound technical grade are summarized below. These properties are crucial for determining its environmental fate, biological activity, and formulation development.
| Property | Value |
| Appearance | White powder[3][11] |
| Physical State | Solid[3] |
| Odor | Almond-like / Cyanide-like[3][11] |
| Melting Point | 85.5 - 92 °C[2][3][5] |
| Boiling Point | ~486 °C (Predicted)[2][5] |
| Density | 1.18 - 1.26 g/cm³[2][5][6][11] |
| Vapor Pressure (25 °C) | Isomer I: 3.58 x 10⁻⁶ Pa; Isomer II: 6.99 x 10⁻⁶ Pa[2][5] |
| Water Solubility (20 °C) | 6.93 mg/L (mixture)[2][5][10]. Isomer (cc): 9.34 mg/L; Isomer (ct): 4.97 mg/L[3] |
| Octanol-Water Partition Coefficient (Log P) | 4.1 - 4.3[6][8][10] |
| pKa | 13.76 ± 0.60 (Predicted, for alcohol group)[2][10] |
Solubility in Organic Solvents
This compound exhibits high solubility in a range of organic solvents.
| Solvent | Solubility at 20 °C (mg/L) |
| Methanol | 679,000[6] |
| Acetone | 570,000[6] |
| Ethyl Acetate | 428,000[6] |
| 1,2-Dichloroethane | 425,000[6] |
| Acetonitrile | Used as a solvent for reference standards[12] |
Mechanism of Action
This compound functions by inhibiting the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane, which is analogous to cholesterol in mammalian cells. It specifically targets and inhibits the cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the membrane's integrity and fluidity, arresting fungal development.
Caption: Mechanism of action: Inhibition of ergosterol biosynthesis.
Stability and Reactivity
This compound is a chemically stable compound under typical environmental conditions.
Experimental Protocols
Detailed methodologies are critical for the accurate quantification and characterization of this compound.
Protocol 5.1: Determination of this compound Residues in Water
This method is designed for the quantitative determination of this compound isomers in aqueous matrices like saltwater, groundwater, and surface water using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13][14]
Principle: The method employs solid-phase extraction (SPE) to isolate and concentrate the analyte from the water matrix, followed by instrumental analysis.[13][15]
Methodology:
-
Sample Preparation: Collect a defined volume of the water sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol) followed by HPLC-grade water.
-
Load the water sample onto the conditioned cartridge at a steady flow rate.
-
Wash the cartridge with HPLC-grade water to remove interfering polar impurities.
-
-
Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as acetonitrile.[15]
-
Concentration and Reconstitution:
-
Add a small volume of a high-boiling point "keeper" solvent (e.g., octan-1-ol) to the eluate.[14][15]
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at approximately 45 °C.[14][15]
-
Reconstitute the residue in a precise volume of a suitable solvent mixture (e.g., 1 mL of methanol), aided by vortexing and ultrasonication.[14][15]
-
Dilute the sample to a final volume (e.g., 2 mL) with HPLC-grade water.[14][15]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water and methanol/acetonitrile, often with a formic acid modifier).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using a turbo-ion spray interface.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each this compound isomer for both quantitation and confirmation (e.g., m/z 334.1 → 70.1 for quantitation and m/z 334.1 → 125.0 for confirmation).[14]
-
Caption: Workflow for the analysis of this compound in water samples.
Protocol 5.2: Determination of Octanol-Water Partition Coefficient (Log P)
The octanol-water partition coefficient (P_ow_ or K_ow_) is a key parameter for assessing the environmental fate and bioaccumulation potential of a chemical.[16] Given this compound's Log P is near 4, the Shake-Flask method is appropriate.[6][16]
Principle: This protocol follows the OECD Guideline 107, "Partition Coefficient (n-octanol/water): Shake-Flask Method." The method determines the ratio of the equilibrium concentrations of the test substance in n-octanol and water.[16]
Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking the two solvents together for 24 hours and allowing them to separate.
-
Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be below the saturation limit in both phases.
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the water phase and the octanol (B41247) phase (containing this compound). The volume ratio should be adjusted based on the expected P_ow_ value.
-
Shake the vessel vigorously for a set period at a constant, controlled temperature (e.g., 20-25 °C) until equilibrium is reached.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases and break any emulsions.
-
Concentration Analysis:
-
Carefully separate the n-octanol and water phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation: Calculate the P_ow_ as the ratio of the concentration in the n-octanol phase (C_o_) to the concentration in the aqueous phase (C_w_). The final result is typically expressed as its base-10 logarithm (Log P).[16]
Conclusion
This compound technical grade is a stable, lipophilic triazole fungicide with low water solubility and low volatility. Its efficacy is derived from the specific inhibition of fungal ergosterol biosynthesis. The well-defined analytical methods, particularly SPE followed by LC-MS/MS, allow for precise quantification in environmental matrices. This comprehensive technical profile provides essential data for researchers in agrochemical development, environmental science, and toxicology.
References
- 1. CAS 125225-28-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 125225-28-7 [chemicalbook.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. bcpc.org [bcpc.org]
- 5. This compound CAS#: 125225-28-7 [m.chemicalbook.com]
- 6. This compound (Ref: KNF 317) [sitem.herts.ac.uk]
- 7. This compound | 125225-28-7 | FI176352 | Biosynth [biosynth.com]
- 8. This compound | C18H24ClN3O | CID 86211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. This compound|lookchem [lookchem.com]
- 11. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 12. accustandard.com [accustandard.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-Depth Technical Guide to Ipconazole's Mode of Action as a Demethylation Inhibitor (DMI) Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipconazole is a potent triazole fungicide that belongs to the demethylation inhibitor (DMI) class of sterol biosynthesis inhibitors (SBIs). Its primary mode of action is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047). Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This technical guide provides a comprehensive overview of the biochemical mechanisms, experimental evaluation, and cellular consequences of this compound's activity, intended for researchers and professionals in the fields of mycology, drug development, and agricultural science.
Introduction to this compound and DMI Fungicides
This compound is a broad-spectrum systemic fungicide used for the control of a wide range of fungal pathogens in various crops. As a member of the triazole chemical class, its fungicidal activity stems from its ability to interfere with the biosynthesis of ergosterol, a sterol unique to fungi and essential for their membrane structure and function. Demethylation inhibitors (DMIs), also known as FRAC Group 3 fungicides, represent a significant class of fungicides due to their high efficacy and systemic properties. They are characterized by their specific inhibition of the C14-demethylation step in the sterol biosynthesis pathway.
The Core Mechanism: Inhibition of Ergosterol Biosynthesis
The fungicidal action of this compound is centered on the disruption of the ergosterol biosynthesis pathway, a multi-step process that converts acetyl-CoA into the final product, ergosterol.
The Ergosterol Biosynthesis Pathway
The synthesis of ergosterol is a complex and highly conserved pathway in fungi. It can be broadly divided into three main stages:
-
Mevalonate Pathway: The initial steps involve the synthesis of isopentenyl pyrophosphate (IPP) from acetyl-CoA.
-
Squalene Synthesis: IPP units are sequentially condensed to form squalene.
-
Post-Squalene Synthesis: Squalene undergoes epoxidation and cyclization to form lanosterol, the first sterol intermediate. Lanosterol then undergoes a series of demethylation, isomerization, and desaturation reactions to yield ergosterol.
This compound's Target: Lanosterol 14α-Demethylase (CYP51)
This compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene. This enzyme is a cytochrome P450 monooxygenase responsible for the oxidative removal of the 14α-methyl group from lanosterol (or eburicol (B28769) in some fungal species). This demethylation is a critical step in the pathway, and its inhibition has profound consequences for the fungal cell.
The this compound molecule, with its triazole ring, binds to the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation reaction.
Cellular Consequences of CYP51 Inhibition
The inhibition of CYP51 by this compound leads to a cascade of detrimental effects within the fungal cell:
-
Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production, leading to its depletion from the cell membranes.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These abnormal sterols are incorporated into the cell membrane, disrupting its normal structure and function.
-
Altered Membrane Fluidity and Permeability: The changes in sterol composition lead to increased membrane permeability and altered fluidity, compromising the function of membrane-bound enzymes and transport systems.
-
Disruption of Cell Growth and Division: The compromised cell membrane integrity ultimately inhibits fungal growth and proliferation.
Quantitative Data on this compound's Efficacy
The efficacy of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize available data on its activity against a range of fungal pathogens.
Table 1: In Vitro Efficacy of this compound (EC50 Values)
| Fungal Species | EC50 (µg/mL) | Reference |
| Fusarium pseudograminearum | 0.1072 | [1] |
| Fusarium oxysporum f. sp. lentis | 0.78 | [2] |
| Fusarium acuminatum | 1.49 | [2] |
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) | Reference |
| Human neuroblastoma (SH-SY5Y) | 32.3 | [3] |
| Human endothelial-like (EA.hy926) | 29 | [4] |
Note: Data for Ki and direct binding affinity (Kd) of this compound to fungal CYP51 are not widely available in the public domain. The IC50 values for other azoles against purified CYP51 enzymes typically range from nanomolar to low micromolar concentrations.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mode of action of DMI fungicides like this compound.
CYP51 Inhibition Assay (Reconstituted System)
This protocol describes an in vitro assay to determine the inhibitory activity of a compound against purified, reconstituted CYP51 enzyme.
Materials:
-
Purified fungal CYP51 enzyme
-
Purified NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
GC-MS or HPLC system for product analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixtures. Include a solvent control (no inhibitor).
-
Pre-incubation: Pre-incubate the mixtures at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, lanosterol, and NADPH.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).
-
Product Extraction: Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Analyze the extracted sterols by GC-MS or HPLC to quantify the amount of the 14-demethylated product formed.
-
IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
Determination of Binding Affinity (Spectral Titration)
This protocol describes a spectrophotometric method to determine the binding affinity (dissociation constant, Kd) of an azole fungicide to CYP51.
Materials:
-
Purified fungal CYP51 enzyme
-
Spectrophotometer capable of measuring UV-visible spectra
-
Reaction buffer
-
Test compound (e.g., this compound)
Procedure:
-
Enzyme Preparation: Prepare a solution of purified CYP51 in the reaction buffer.
-
Baseline Spectrum: Record the baseline UV-visible spectrum of the CYP51 solution.
-
Ligand Titration: Add small aliquots of a concentrated solution of the test compound to the CYP51 solution.
-
Spectral Measurement: After each addition, gently mix and record the UV-visible spectrum. Azole binding to the heme iron of CYP51 induces a characteristic Type II spectral shift, with a peak around 425-430 nm and a trough around 390-410 nm.
-
Data Analysis: Measure the change in absorbance (ΔA) at the peak and trough wavelengths after each addition.
-
Kd Calculation: Plot the ΔA as a function of the ligand concentration. Fit the data to a suitable binding equation (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd).
Analysis of Fungal Sterol Composition by GC-MS
This protocol outlines the steps for extracting and analyzing the sterol composition of fungal cells treated with a DMI fungicide.
Materials:
-
Fungal culture
-
Test compound (e.g., this compound)
-
Saponification solution (e.g., alcoholic potassium hydroxide)
-
Organic solvent for extraction (e.g., n-hexane)
-
Derivatizing agent (e.g., BSTFA)
-
GC-MS system
Procedure:
-
Fungal Culture and Treatment: Grow the fungal culture in a suitable medium to the desired growth phase. Treat the culture with the test compound at a specific concentration for a defined period.
-
Cell Harvesting: Harvest the fungal mycelia by filtration or centrifugation.
-
Saponification: Resuspend the mycelia in the saponification solution and heat to hydrolyze lipids and release sterols.
-
Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) with an organic solvent.
-
Derivatization: Evaporate the solvent and derivatize the sterols to make them more volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterols, and the mass spectrometer provides fragmentation patterns for their identification and quantification.
-
Data Interpretation: Compare the sterol profiles of treated and untreated samples to identify the accumulation of 14α-methylated sterols and the depletion of ergosterol.
Signaling Pathways and Cellular Responses
The disruption of ergosterol biosynthesis by this compound triggers a complex cellular response, primarily involving the transcriptional upregulation of genes in the ergosterol pathway.
Transcriptional Regulation of Ergosterol Biosynthesis
Fungi have evolved sophisticated regulatory networks to maintain sterol homeostasis. When ergosterol levels are depleted, a signaling cascade is initiated, leading to the increased expression of ERG genes, including CYP51. This is a compensatory mechanism to try and overcome the effects of the fungicide. Key transcription factors involved in this response include:
-
Upc2 (in yeasts) and SrbA (in filamentous fungi): These are sterol regulatory element-binding proteins (SREBPs) that are activated under low sterol conditions and bind to sterol regulatory elements (SREs) in the promoter regions of ERG genes, including CYP51.[5][6]
The inhibition of CYP51 by this compound leads to a decrease in ergosterol levels, which in turn activates these transcription factors, resulting in the upregulation of CYP51 and other ERG genes. This response can contribute to the development of fungicide resistance.
References
- 1. Transcriptional regulation of ergosterol biosynthesis genes in response to iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.graphpad.com [cdn.graphpad.com]
- 5. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Acute and Chronic Toxicity of Ipconazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute and chronic toxicity of Ipconazole, a broad-spectrum triazole fungicide, as observed in various animal models. This document synthesizes key toxicological data, details experimental methodologies based on established guidelines, and visualizes the known signaling pathways associated with this compound-induced toxicity.
Executive Summary
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes in animal models.[1][2] However, repeat-dose studies indicate that the liver is a primary target organ for toxicity.[1][3] Mechanistic studies suggest that this compound-induced toxicity is mediated through the induction of oxidative stress, apoptosis, and inflammation. This guide presents a detailed compilation of quantitative toxicological data, outlines the protocols for key toxicity studies, and provides graphical representations of the underlying molecular pathways.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for this compound from studies conducted in various animal models.
Table 1: Acute Toxicity of this compound in Rats
| Route of Administration | Parameter | Value | Animal Model |
| Oral | LD50 | 1338 mg/kg bw (male) | Rat |
| Oral | LD50 | 888 mg/kg bw (female) | Rat |
| Dermal | LD50 | >2000 mg/kg bw | Rat |
| Inhalation | LC50 | >1.88 mg/L (4-hour) | Rat |
Table 2: Subchronic and Chronic Toxicity of this compound (No-Observed-Adverse-Effect Level - NOAEL)
| Study Duration | Species | NOAEL | Key Effects Observed at LOAEL |
| 90-Day | Mouse | 4.4 mg/kg bw/day | Hepatocyte vacuolation.[4] |
| 90-Day | Rat | 7.22 mg/kg/day | Reduced body weight gain, food consumption, and histopathological effects in the stomach and esophagus.[5] |
| 90-Day | Dog | No NOAEL established | Reddening of the skin and liver toxicity at the lowest dose tested (1.5 mg/kg bw/day).[1] |
| 1-Year | Dog | 1.5 mg/kg/day | Not specified in the provided search results. |
| Chronic | Rat | 1.5 mg/kg/day | Body weight decreases and macro/microscopic effects in the liver and thyroid.[6] |
| Chronic | Mouse | 1.9 mg/kg bw/day | Liver histopathological effects.[4] |
Table 3: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | NOAEL/LOAEL | Effects Observed |
| Two-Generation Reproduction | Rat | Parental NOAEL: 9 mg/kg bw/day | Reduced body weight gain in parents.[4] |
| Offspring NOAEL: 8 mg/kg bw/day | Reduced body weight gain and delayed vaginal opening in offspring.[4] | ||
| Reproductive NOAEL: 22 mg/kg bw/day | No reproductive toxicity observed at the highest dose tested.[4] | ||
| Developmental | Rat | Maternal NOAEL: 10 mg/kg/day | Reduced maternal body weight gain and food consumption.[5] |
| Developmental LOAEL: 30 mg/kg/day | Increased visceral and skeletal variations.[5][7] | ||
| Developmental | Rabbit | Maternal NOAEL: 10 mg/kg bw/day | Not specified in the provided search results.[4] |
| Developmental LOAEL: 50 mg/kg/day | Increased incidence of skeletal variations and malformations.[7] |
Experimental Protocols
The following sections detail the generalized experimental protocols for key toxicity studies, based on OECD and other regulatory guidelines.
Acute Oral Toxicity Testing (Following OECD Guideline 423)
-
Test Animals: Healthy, young adult rats (8-12 weeks old) are used.[8] Both sexes are typically included.
-
Housing and Acclimatization: Animals are housed in individual cages for at least 5 days prior to the study to allow for acclimatization to laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[8]
-
Dose Administration: The test substance is administered orally by gavage in a single dose.[9] The volume administered is typically limited to 1 mL/100g of body weight for aqueous solutions.[7][9]
-
Procedure: A stepwise procedure is used with 3 animals of a single sex per step.[10] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step determines the next dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.[8] Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.
Subchronic Oral Toxicity Study in Rodents (Following OECD Guideline 408)
-
Test Animals: Typically, young, healthy rats are used. At least 10 males and 10 females per dose group are recommended.[11]
-
Dose Administration: The test substance is administered daily, seven days a week, for 90 days.[6] Administration is usually through the diet, drinking water, or by gavage.[11]
-
Dose Levels: At least three dose levels and a concurrent control group are used.[11] The highest dose should induce toxic effects but not mortality, and the lowest dose should not produce any evidence of toxicity.
-
Observations: Daily clinical observations are made. Body weight and food consumption are measured weekly.[11] Hematology, clinical biochemistry, and urinalysis are performed at the end of the study. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.[11]
Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)
-
Test Animals: The rat is the preferred species.[12][13] A sufficient number of animals are used to ensure at least 20 pregnant females per group.[13]
-
Dose Administration: The test substance is administered continuously to the parental (P) generation for a pre-mating period of at least 10 weeks, and then throughout mating, gestation, and lactation.[14] Dosing is continued for the F1 generation, which is selected from the P generation offspring, through their maturation, mating, and production of the F2 generation.[15]
-
Parameters Evaluated: The study assesses effects on male and female reproductive performance, including mating behavior, fertility, gestation length, and parturition.[12][15] Offspring viability, growth, and development are also monitored.[12] At termination, a full necropsy and histopathological examination of the reproductive organs are performed on the P and F1 generations.
Signaling Pathways in this compound Toxicity
Recent studies have begun to elucidate the molecular mechanisms underlying this compound-induced toxicity. The primary pathways implicated are oxidative stress, apoptosis, and inflammasome activation.
This compound-Induced Oxidative Stress and Apoptosis
This compound exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[16][17] This oxidative stress can damage cellular components and trigger apoptotic cell death. The mitochondrial pathway of apoptosis is activated, involving the BCL-2 family of proteins, cytochrome c release, and the activation of caspases.[16][18]
This compound and Inflammasome Activation
This compound has also been demonstrated to activate the NLRP3 inflammasome, a key component of the innate immune system.[5] This activation is thought to be triggered by ROS production.[5] The assembled inflammasome leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their active forms, promoting inflammation.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. mdpi.com [mdpi.com]
- 6. iccffeed.org [iccffeed.org]
- 7. researchgate.net [researchgate.net]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. criver.com [criver.com]
- 11. oecd.org [oecd.org]
- 12. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. oecd.org [oecd.org]
- 14. Two-generation reproduction toxicity study with isopropanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ecetoc.org [ecetoc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Ipconazole: A Technical Review of its Reproductive and Developmental Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ipconazole, a triazole fungicide, has been subject to a range of toxicological evaluations to determine its potential for reproductive and developmental harm. Regulatory bodies in Australia and the United States have historically concluded that this compound is not a reproductive or developmental toxicant under normal exposure scenarios, with adverse effects in animal studies primarily observed at doses that also induce maternal toxicity. However, recent independent research has raised concerns, suggesting potential spermiotoxicity and neurodevelopmental effects mediated by oxidative stress and mitochondrial dysfunction. This technical guide provides a comprehensive overview of the available data, detailing key experimental protocols, summarizing quantitative toxicological endpoints, and visualizing the proposed molecular signaling pathways involved in its toxicity.
Regulatory Toxicological Assessment
Standard guideline studies, including two-generation reproductive toxicity studies in rats and developmental toxicity studies in rats and rabbits, form the basis of the regulatory position on this compound.
Developmental Toxicity
Developmental toxicity studies have been conducted in both rats and rabbits to assess the potential for this compound to interfere with normal development following in utero exposure.
Experimental Protocol: Developmental Toxicity (Rat & Rabbit)
-
Test Organism: Mated female Sprague-Dawley rats and artificially inseminated Japanese White rabbits.
-
Administration: this compound administered orally via gavage.
-
Dosing Period: Gestation days 6 through 15 for rats and 6 through 18 for rabbits.[1]
-
Dose Levels (Rat): 0, 3, 10, and 30 mg/kg body weight/day.[1]
-
Dose Levels (Rabbit): 0, 2, 10, and 50 mg/kg body weight/day.
-
Evaluation: Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption. At termination (day 20 of gestation for rats), uterine contents were examined for number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[1]
Quantitative Data: Developmental Toxicity
| Species | Study Type | Dose Levels (mg/kg bw/day) | NOAEL (Maternal Toxicity) | LOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | LOAEL (Developmental Toxicity) | Key Developmental Effects at LOAEL |
| Rat | Prenatal Developmental Toxicity | 0, 3, 10, 30 | 10 mg/kg bw/day | 30 mg/kg bw/day (Reduced body weight gain & food consumption) | 10 mg/kg bw/day | 30 mg/kg bw/day | Increased incidence of visceral and skeletal variations; reduced fetal body weights.[2] |
| Rabbit | Prenatal Developmental Toxicity | 0, 2, 10, 50 | 10 mg/kg bw/day | 50 mg/kg bw/day | 10 mg/kg bw/day | 50 mg/kg bw/day | Increased incidence of skeletal variations and malformations. |
Reproductive Toxicity
A two-generation study in rats was performed to evaluate the effects of this compound on reproductive performance over a complete reproductive cycle.
Experimental Protocol: Two-Generation Reproductive Toxicity (Rat)
-
Test Organism: Han Wistar rats (F0 generation).
-
Administration: this compound administered via the diet.
-
Dose Levels: 0, 30, 100, and 300 ppm.
-
Dosing Period: F0 animals were dosed for 10 weeks prior to mating, through gestation and lactation. F1 offspring were selected and dosed for approximately 10 weeks before mating to produce the F2 generation.
-
Evaluation: Endpoints included parental clinical signs, body weight, food consumption, mating and fertility indices, gestation length, and litter size. Offspring were assessed for viability, body weight, sex ratio, and developmental landmarks. Gross necropsy and histopathology were performed on parental animals and selected offspring.[3]
Quantitative Data: Two-Generation Reproductive Toxicity (Rat)
| Generation | Parameter | NOAEL | LOAEL | Key Effects at LOAEL |
| F0 & F1 | Parental Systemic Toxicity | 100 ppm | 300 ppm | Minor reductions in bodyweight gain and food consumption during gestation and lactation (females).[2] |
| F0 & F1 | Reproductive Performance | 300 ppm | > 300 ppm | No adverse effects on reproductive performance observed.[2] |
| F1 & F2 | Offspring Viability & Development | 100 ppm | 300 ppm | Reduced weight gain among F1 males.[2] |
Mechanistic Toxicity Insights from Recent Research
Spermiotoxicity and Oxidative Stress
In vitro studies have demonstrated that this compound can be toxic to mammalian spermatozoa, primarily through the induction of oxidative stress.
Experimental Protocol: In Vitro Spermiotoxicity
-
Test System: Spermatozoa from rams and pigs.
-
Administration: Direct exposure to this compound in vitro.
-
Concentrations: 1, 5, 10, 50, and 100 µM.[6]
-
Evaluation: Assays for sperm viability, reactive oxygen species (ROS) production, superoxide (B77818) dismutase (SOD) and catalase activity, and quantitative polymerase chain reaction (qPCR) for gene expression analysis of structural and oxidative stress biomarkers.[6]
Key Findings:
-
Reduced Viability: this compound significantly decreased sperm cell viability.[6]
-
Oxidative Stress: A significant increase in ROS generation was observed, along with alterations in the activity of antioxidant enzymes catalase and SOD.[6]
-
Altered Gene Expression: The expression of genes related to fertility and sperm structure (e.g., PRM1, ODF2, AKAP4) and cell death/oxidative stress (e.g., BAX, ROMO1) was altered.[6]
References
Microbial Degradation of Ipconazole in Paddy Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipconazole, a triazole fungicide widely used in rice cultivation, undergoes microbial degradation in paddy soil, a critical process influencing its environmental fate and persistence. This technical guide provides an in-depth analysis of the microbial degradation pathways of this compound, detailing the key microorganisms, enzymatic reactions, and resulting metabolites. The document summarizes quantitative degradation data, outlines comprehensive experimental protocols for studying its breakdown, and presents visual representations of the degradation pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in related fields.
Introduction
This compound [(1RS,2SR,5RS;1RS,2SR,5SR)-2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol] is a systemic fungicide effective against a broad spectrum of fungal pathogens in rice and other crops.[1] Its application in paddy fields necessitates a thorough understanding of its environmental behavior, particularly its degradation by soil microorganisms. Microbial metabolism is the primary mechanism for the dissipation of this compound in these ecosystems, transforming the parent compound into various intermediate and final products. This guide synthesizes current knowledge on the microbial degradation pathways of this compound in paddy soil environments.
Microbial Degraders of this compound
Several studies have focused on isolating and identifying microorganisms from paddy soils capable of degrading this compound. Actinomycetes, a group of filamentous bacteria, have been shown to be particularly effective.
Notably, two strains, identified as Kitasatospora sp. (strain A1) and Streptomyces sp. (strain D16), have demonstrated significant this compound-degrading activity.[2] In laboratory settings, these strains have been shown to decompose a substantial percentage of applied this compound in a relatively short period. While bacteria and fungi also exhibit some degrading capabilities, actinomycetes appear to be the most potent degraders of this fungicide in paddy soil environments.[2]
Microbial Degradation Pathways of this compound
The microbial degradation of this compound primarily proceeds through oxidative reactions targeting several positions on the molecule.[2] The initial steps involve the hydroxylation of the parent compound, leading to the formation of various oxidized metabolites.[3] Subsequently, cleavage of the triazole ring can occur, resulting in the formation of 1,2,4-triazole (B32235) as a water-soluble metabolite.[2]
The primary metabolic reactions include:[2]
-
Oxidation of the isopropyl group: This can occur at the methine carbon or the methyl carbons.
-
Oxidation of the benzylmethylene group: The carbon atom of the methylene (B1212753) bridge connecting the benzyl (B1604629) group is a target for oxidation.
-
Oxidation of the cyclopentane (B165970) ring: The methylene carbons of the cyclopentane ring can also be oxidized.
These oxidative processes lead to the formation of more polar metabolites, which can then undergo further degradation. A crucial step in the complete mineralization of this compound is the cleavage of the bond connecting the triazole ring to the cyclopentanol (B49286) moiety, releasing 1,2,4-triazole.
Below is a diagram illustrating the proposed microbial degradation pathway of this compound.
References
Ipconazole's Environmental Impact on Non-Target Organisms: A Technical Guide
An in-depth analysis of the ecotoxicological effects of the fungicide Ipconazole, providing researchers, scientists, and drug development professionals with a comprehensive overview of its interactions with non-target species.
Executive Summary
This compound is a triazole fungicide widely used for seed treatment to control a range of seed-borne and soil-borne diseases in various crops.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of their cell membranes.[2] However, the broad-spectrum activity of this compound raises concerns about its potential impact on non-target organisms in the environment. This technical guide provides a detailed examination of the ecotoxicological effects of this compound on a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, and soil microbial communities. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows to facilitate a comprehensive understanding of its environmental risk profile.
Quantitative Ecotoxicity Data
The following tables summarize the quantitative toxicity of this compound to a variety of non-target organisms. The data is presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration for 50% of the test population), LD50 (lethal dose for 50% of the test population), and NOEC (no observed effect concentration) values.
Table 1: Aquatic Toxicity of this compound
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish | ||||
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 1.9 | 96 hours | [Bayer CropScience SDS] |
| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 2.2 | 96 hours | [US EPA] |
| Sheepshead Minnow (Cyprinodon variegatus) | LC50 | 1.8 | 96 hours | [US EPA] |
| Aquatic Invertebrates | ||||
| Water Flea (Daphnia magna) | EC50 (Immobilization) | 4.3 | 48 hours | [US EPA] |
| Water Flea (Daphnia magna) | NOEC (Reproduction) | 0.05 | 21 days | [US EPA] |
| Algae | ||||
| Green Algae (Pseudokirchneriella subcapitata) | EC50 (Growth Inhibition) | 0.83 | 72 hours | [US EPA] |
| Green Algae (Pseudokirchneriella subcapitata) | NOEC (Growth Inhibition) | 0.10 | 72 hours | [US EPA] |
Table 2: Terrestrial Toxicity of this compound
| Species | Endpoint | Value | Exposure Duration | Reference |
| Earthworms | ||||
| Eisenia fetida | LC50 (Artificial Soil) | >1000 mg/kg soil | 14 days | [3] |
| Honeybees | ||||
| Apis mellifera | LD50 (Oral) | >100 µ g/bee | 48 hours | [US EPA] |
| Apis mellifera | LD50 (Contact) | >100 µ g/bee | 48 hours | [US EPA] |
| Birds | ||||
| Bobwhite Quail (Colinus virginianus) | LD50 (Oral) | >2000 mg/kg bw | Acute | [US EPA] |
| Mallard Duck (Anas platyrhynchos) | LD50 (Oral) | >2000 mg/kg bw | Acute | [US EPA] |
Experimental Protocols
The ecotoxicity data presented above are typically generated following standardized test guidelines to ensure reproducibility and comparability. The following are detailed methodologies for key experiments cited.
Fish Acute Toxicity Test (based on OECD Guideline 203)
-
Test Organism: Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), or Sheepshead Minnow (Cyprinodon variegatus).
-
Test Type: Static, semi-static, or flow-through.
-
Test Duration: 96 hours.
-
Test Conditions: Fish are exposed to a range of concentrations of this compound in water. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species. A photoperiod of 16 hours light and 8 hours dark is typically used.
-
Endpoints: Mortality is the primary endpoint, observed at 24, 48, 72, and 96 hours. The LC50 value is calculated as the concentration of this compound that is lethal to 50% of the fish population within the 96-hour exposure period. Sub-lethal effects, such as abnormal behavior, are also recorded.
-
Concentration Verification: The concentrations of this compound in the test water are analytically verified at the beginning and end of the test.
Daphnia magna Reproduction Test (based on OECD Guideline 211)
-
Test Organism: Daphnia magna (water flea), less than 24 hours old at the start of the test.
-
Test Type: Semi-static (test solutions are renewed periodically).
-
Test Duration: 21 days.
-
Test Conditions: Individual daphnids are exposed to a range of this compound concentrations in a suitable culture medium. They are fed daily with algae.
-
Endpoints: The primary endpoint is the total number of live offspring produced per parent animal. Parental mortality and mobility are also assessed. The EC50 for reproduction (the concentration that reduces the number of offspring by 50%) and the No Observed Effect Concentration (NOEC) are determined.
-
Concentration Verification: The concentrations of this compound in the test medium are measured at regular intervals to confirm exposure levels.
Algal Growth Inhibition Test (based on OECD Guideline 201)
-
Test Organism: Pseudokirchneriella subcapitata (a species of green algae).
-
Test Type: Static.
-
Test Duration: 72 hours.
-
Test Conditions: Exponentially growing algal cultures are exposed to a range of this compound concentrations in a nutrient-rich medium under continuous illumination and constant temperature.
-
Endpoints: The growth of the algae is measured by cell counts or spectrophotometry at 24, 48, and 72 hours. The EC50 for growth inhibition (the concentration that inhibits the growth rate by 50%) and the NOEC are calculated.
-
Concentration Verification: this compound concentrations in the test medium are verified at the start and end of the test.
Earthworm Acute Toxicity Test (based on OECD Guideline 207)
-
Test Organism: Eisenia fetida (adults).
-
Test Type: Artificial soil test.
-
Test Duration: 14 days.
-
Test Conditions: Earthworms are exposed to artificial soil treated with a range of this compound concentrations. The soil moisture, temperature, and pH are maintained at optimal levels.
-
Endpoints: Mortality is assessed at 7 and 14 days. The LC50 is calculated as the concentration of this compound that is lethal to 50% of the earthworms. Sub-lethal effects like changes in body weight and behavior are also noted.
-
Concentration Verification: The concentration of this compound in the soil is confirmed at the beginning of the experiment.
Visualizations
Signaling Pathways and Mechanisms of Action
This compound's primary mode of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is a key step in the biosynthesis of ergosterol (B1671047) in fungi. However, this enzyme is also present in vertebrates as a crucial component of the cholesterol biosynthesis pathway. Inhibition of this enzyme in non-target vertebrates can lead to a disruption of steroid hormone production, potentially causing endocrine-disrupting effects.
Caption: Mechanism of this compound action and potential endocrine disruption.
Experimental Workflow for Ecotoxicological Assessment
The assessment of the environmental risk of a pesticide like this compound follows a structured workflow, from initial characterization to detailed risk assessment.
Caption: Tiered approach for assessing the ecotoxicological risk of pesticides.
Impact on Soil Microbial Communities
This compound, as a soil-applied fungicide, has the potential to impact non-target soil microorganisms, which are crucial for soil health and nutrient cycling.
-
Microbial Degradation: Studies have shown that certain soil microorganisms, particularly actinomycetes and bacteria, are capable of degrading this compound.[4] This biodegradation is a key factor in its environmental dissipation.
-
Effects on Microbial Activity: While some studies on other conazole fungicides have shown transient inhibitory effects on microbial biomass and respiration, the impact of this compound specifically on these parameters requires more detailed investigation.[5] For instance, some fungicides have been observed to reduce dehydrogenase activity, an indicator of overall microbial activity, in certain soil types.
-
Impact on Nitrogen Fixation: There is evidence that some pesticides can interfere with the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria by disrupting the chemical signaling required for nodule formation.[6] The specific impact of this compound on this process is an area for further research.
Conclusion
This compound is a potent fungicide with a well-defined mode of action. While it is highly effective against target fungal pathogens, this technical guide highlights its potential to affect a range of non-target organisms. The provided quantitative data indicates varying levels of toxicity to aquatic life, with fish and algae showing sensitivity. The risk to terrestrial invertebrates such as earthworms and honeybees appears to be lower at typical application rates. A key area of concern is the potential for endocrine disruption in vertebrates due to the inhibition of the sterol biosynthesis pathway, which is conserved across kingdoms. The impact on soil microbial communities is complex, with evidence for both biodegradation and potential for transient disruption of microbial activity.
For researchers, scientists, and drug development professionals, this guide underscores the importance of a thorough ecotoxicological assessment for any new chemical compound. The detailed experimental protocols and workflow diagrams provide a framework for conducting such assessments. Future research should focus on filling the remaining data gaps, particularly regarding chronic toxicity to a wider range of species and the long-term consequences of potential endocrine-disrupting effects and impacts on soil ecosystem functioning. A comprehensive understanding of these interactions is essential for the development of effective and environmentally sustainable agricultural practices.
References
- 1. This compound | KUREHA CORPORATION [kureha.co.jp]
- 2. apvma.gov.au [apvma.gov.au]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Difenoconazole and Imidacloprid Seed Coatings on Soil Microbial Community Diversity and Ecological Function | MDPI [mdpi.com]
- 6. Agriculture: Pesticides Disrupt Nitrogen Fixation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Systemic Properties of Ipconazole in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipconazole is a triazole fungicide utilized for the control of seed and soil-borne diseases in a variety of crops. Its efficacy is attributed to its systemic nature, allowing for its uptake and translocation within the plant, providing protection from fungal pathogens. As a sterol biosynthesis inhibitor, this compound targets a crucial pathway in fungi, leading to cell membrane disruption and ultimately, cell death. This technical guide delves into the systemic properties of this compound in plants, presenting quantitative data on its distribution, detailed experimental protocols for its study, and an exploration of its metabolic fate and potential interactions with plant signaling pathways.
Data Presentation: Quantitative Analysis of this compound Distribution
The systemic uptake and distribution of this compound have been quantified in studies utilizing radiolabeled compounds. The following tables summarize the findings from a study on soybeans treated with [14C]-Ipconazole, providing insights into the concentration and distribution of its residues in different plant tissues at various growth stages.
Table 1: Overall Concentrations of Radiolabeled Residues in Soybean Treated with [14C]-Ipconazole at 2.5 g/100 kg Seeds by Seed Treatment.[1]
| Plant Material | Growth Stage (BBCH) | Total Radioactive Residue (TRR) (ppm) | % Extractable Residues | % Post Extraction Solids |
| Forage | 14-15 | 0.100 | 91.4 | 8.6 |
| Hay | 75 | 0.019 | 76.9 | 23.1 |
| Seeds | 89 (Harvest) | 0.009 | 84.0 | 16.0 |
Table 2: Distribution of Radiolabeled Residues in Wheat Following Foliar Application of [14C]-Ipconazole at 108 g/ha.
| Plant Material | Total Radioactive Residue (TRR) (ppm) - [benzyl methylene-14C] | % Extractable Residues - [benzyl methylene-14C] | Total Radioactive Residue (TRR) (ppm) - [3,5-triazole-14C] | % Extractable Residues - [3,5-triazole-14C] |
| Straw | 6.611 | 81.1 | 10.434 | 85.1 |
| Husk | 5.256 | 76.0 | 8.987 | 80.2 |
| Grain | 0.024 | 48.4 | 0.089 | 69.1 |
Experimental Protocols
The investigation of this compound's systemic properties in plants necessitates specialized experimental methodologies. The following protocols provide a detailed framework for conducting such studies.
Radiolabeling and Plant Treatment
This protocol outlines the use of radiolabeled this compound to trace its uptake, translocation, and metabolism in plants.
Materials:
-
[14C]-Ipconazole (labeled at the benzyl (B1604629) methylene (B1212753) or triazole ring)
-
Formulation agents (e.g., for seed treatment or foliar spray)
-
Plant species of interest (e.g., soybean, wheat)
-
Growth medium (soil, hydroponic solution)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Preparation of Radiolabeled Formulation: Prepare a formulated solution of [14C]-Ipconazole suitable for the intended application method (seed treatment or foliar spray) at the desired concentration.
-
Plant Treatment:
-
Seed Treatment: Treat seeds with the formulated [14C]-Ipconazole solution to achieve a specific dose rate (e.g., g a.i./100 kg seeds). Plant the treated seeds in the chosen growth medium.
-
Foliar Application: Grow plants to the desired growth stage (e.g., BBCH 55). Apply the formulated [14C]-Ipconazole solution as a fine spray to the foliage at a specified rate (e.g., g/ha).
-
-
Plant Growth and Sampling: Grow the treated plants under controlled conditions. Harvest plant tissues (e.g., roots, stems, leaves, seeds) at various time points or growth stages.
-
Sample Processing: Separate the harvested tissues and homogenize them for subsequent analysis.
Extraction and Quantification of this compound and its Metabolites
This protocol describes the extraction of this compound and its metabolites from plant tissues and their quantification using Liquid Scintillation Counting and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Homogenized plant tissue
-
Extraction solvents (e.g., acetonitrile:water mixtures)
-
Centrifuge
-
Liquid Scintillation Counter (LSC)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)
-
Analytical standards of this compound and its potential metabolites
Procedure:
-
Extraction:
-
Extract the homogenized plant tissue with an appropriate solvent mixture (e.g., acetonitrile:water).
-
Centrifuge the mixture to separate the supernatant (containing extractable residues) from the solid plant material (post-extraction solids).
-
-
Quantification of Total Radioactivity:
-
Analyze an aliquot of the supernatant and the post-extraction solids using a Liquid Scintillation Counter to determine the total radioactive residue (TRR).
-
-
Analysis by LC-MS/MS:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Develop a chromatographic method to separate this compound from its metabolites.
-
Utilize the mass spectrometer to identify and quantify the parent compound and its metabolites by comparing their retention times and mass spectra to those of analytical standards.
-
Mandatory Visualizations
Metabolic Pathway of this compound in Plants
The metabolism of this compound in plants proceeds through hydroxylation, conjugation, and cleavage of the triazole ring.[1]
Caption: Proposed metabolic pathway of this compound in plants.
Experimental Workflow for Investigating Systemic Properties
The following diagram illustrates a typical workflow for studying the systemic properties of this compound in plants.
Caption: General experimental workflow for systemic property analysis.
This compound and Plant Signaling Pathways
This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi. While this directly impacts the pathogen, the interaction of the fungicide with the host plant's own defense mechanisms is an area of ongoing research. Plant defense is often mediated by complex signaling pathways, such as the Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR) pathways, which involve signaling molecules like salicylic (B10762653) acid and jasmonic acid.
Currently, there is a lack of specific scientific literature directly investigating the modulation of these plant signaling pathways by this compound. Therefore, a definitive description of this compound's role in activating or suppressing these pathways in plants cannot be provided at this time. Future research may elucidate potential secondary effects of this compound on plant defense signaling, which could further explain its overall efficacy in disease control.
Conceptual Representation of Plant Defense Signaling
The following diagram provides a simplified, conceptual overview of the key plant defense signaling pathways that could potentially be investigated for interactions with fungicides like this compound.
References
Methodological & Application
Application Notes & Protocols for Ipconazole Residue Analysis in Soil and Sediment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative determination of ipconazole residues in soil and sediment matrices. The described methodology utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for trace-level analysis of pesticide residues in complex environmental samples.
Introduction
This compound is a triazole fungicide used in agriculture to protect crops from fungal diseases. Monitoring its persistence and concentration in soil and sediment is crucial for environmental risk assessment and ensuring food safety. The following protocols are based on a validated analytical method designed for the robust and accurate quantification of this compound residues. The method involves a solvent extraction of this compound from the sample matrix, followed by analysis using LC-MS/MS.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of the analytical method for this compound in various soil and sediment types.
| Parameter | Loamy Sand Soil | Freshwater Sediment | Sandy Loam Soil | Silt Loam Sediment |
| Limit of Quantification (LOQ) | 50.0 µg/kg[1] | 50.0 µg/kg[1] | 50.0 µg/kg[2] | 50.0 µg/kg[2] |
| Limit of Detection (LOD) | 0.607-1.01 µg/kg[1] | 1.32-2.52 µg/kg[1] | Not Reported | Not Reported |
| Mean Recovery (at LOQ) | Within 70-120%[1] | Within 70-120%[1] | 93.4% - 101.4% | 91.8% - 98.4% |
| Mean Recovery (at 10x LOQ) | Within 70-120%[1] | Within 70-120%[1] | 95.8% - 102.2% | 94.6% - 100.2% |
| Relative Standard Deviation (RSD) | ≤20%[1] | ≤20%[1] | ≤3.6% | ≤2.7% |
Experimental Protocols
This section details the methodologies for sample preparation, extraction, and instrumental analysis for the determination of this compound residues.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Purified reagent water
-
Reagents: Formic acid (ACS reagent grade)
-
Reference Standard: this compound analytical standard
-
Equipment:
-
Analytical balance
-
Centrifuge capable of 3000 rpm
-
Mechanical shaker
-
Vortex mixer
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Pipettes and general laboratory glassware
-
LC-MS/MS system
-
Preparation of Solutions
-
Extraction Solution (90:10:0.1 acetonitrile:purified reagent water:formic acid, v:v:v): Combine 900 mL of acetonitrile, 100 mL of purified reagent water, and 1.0 mL of formic acid. Mix thoroughly.[3]
-
Dilution Solution (50:50 methanol:purified reagent water, v:v): Combine 500 mL of methanol and 500 mL of purified reagent water. Mix well.[2]
-
Stock and Working Standard Solutions: Prepare stock solutions of this compound in an appropriate solvent (e.g., acetonitrile). From the stock solution, prepare a series of working standard solutions by serial dilution with the dilution solution to create a calibration curve.
Sample Preparation and Extraction
-
Weigh 5.00 g (dry weight equivalent) of the soil or sediment sample into a 50-mL centrifuge tube.[1]
-
Add 20 mL of the extraction solution to the centrifuge tube.[1]
-
Shake the sample for 30 minutes at 150 rpm on a mechanical shaker.[1]
-
Centrifuge the tube for 10 minutes at 3000 rpm.[1]
-
Decant the supernatant into a clean collection vessel.
-
Repeat the extraction (steps 2-5) with another 20 mL of extraction solution.[1]
-
Combine the two extracts and adjust the final volume to 50 mL with the extraction solution. Mix well.[1]
-
For loamy sand soil extracts, centrifuge an aliquot at 13,000 rpm for 5 minutes. This step is not necessary for sediment samples.[1]
-
Dilute an aliquot of the final extract with the dilution solution to bring the this compound concentration into the range of the calibration standards.[1]
-
Transfer the diluted sample into an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Instrumental Analysis
The following are typical instrumental conditions. These may need to be optimized for the specific instrument being used.
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[1]
-
Injection Volume: 25.0 µL[1]
-
MS/MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]
-
Source Temperature: 500°C[1]
-
Ion Transitions: Monitor for at least two ion transitions for this compound for quantification and confirmation. For example, m/z 334.5 → 70.2 (quantitation) and m/z 336.2 → 70.2 (confirmation).[1]
Visualizations
Caption: Workflow for this compound Residue Analysis.
References
Application Notes and Protocols for Ipconazole Seed Treatment in Cereals and Rice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ipconazole as a seed treatment for cereals (wheat, barley, oats) and rice. This document is intended to guide researchers in laboratory and small-scale field trial settings.
This compound is a systemic triazole fungicide that effectively controls a broad spectrum of seed-borne and soil-borne diseases.[1] Its mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[2][3][4] This document outlines the recommended application rates, experimental protocols for treatment and efficacy evaluation, and the biochemical pathway of its action.
Data Presentation
Table 1: Recommended Application Rates of this compound for Seed Treatment in Cereals
| Crop | Target Disease(s) | Application Rate (g a.i./100 kg seed) | Product Application Rate (ml/100 kg seed) | Reference(s) |
| Wheat | Common Bunt (Tilletia caries), Seedling Blight (Fusarium spp., Microdochium nivale) | 1.5 | 100 (for a 15 g/L ME formulation) | [1] |
| Barley | Loose Smut (Ustilago nuda), Leaf Stripe (Pyrenophora graminea) | 2.0 | 133 (for a 15 g/L ME formulation) | [1] |
| Oats | Smuts, Bunt | 1 L of product/tonne of seed (formulation: 20 g/L this compound) | 100 | [4] |
a.i. = active ingredient ME = Microemulsion
Table 2: Efficacy of this compound Seed Treatment Against Key Pathogens in Cereals
| Crop | Target Pathogen | This compound Application Rate (g a.i./100 kg seed) | % Disease Control | Reference(s) |
| Wheat | Tilletia caries (Common Bunt) | 1.5 | Full control | [1] |
| Barley | Ustilago nuda (Loose Smut) | 2.0 | High and uniform control | [1] |
| Barley | Pyrenophora graminea (Leaf Stripe) | 2.0 | 99.4 - 100% | [1] |
| Wheat | Fusarium spp. / Microdochium nivale (Seedling Blight) | 1.5 | Good improvement in plant emergence | [1] |
Table 3: Efficacy of this compound Seed Treatment Against Rice Bakanae Disease
| Rice Cultivar | Treatment | Application Rate (g a.i./100 kg seed) | Disease Incidence (%) | Control Efficacy (%) | Reference(s) |
| Huajing 5 | Untreated Control | - | 75.0 | - | [3] |
| This compound | 6 | 0 | 100 | [3] | |
| Nanjing 5055 | Untreated Control | - | 80.0 | - | [3] |
| This compound | 6 | 0 | 100 | [3] |
Signaling Pathway and Experimental Workflow Visualization
This compound's Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound, like other triazole fungicides, targets the ergosterol biosynthesis pathway, which is essential for the formation of functional fungal cell membranes.[2][3][4] Specifically, it inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[5][6] This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.[6]
Caption: this compound inhibits the 14α-demethylase enzyme in the ergosterol biosynthesis pathway.
Experimental Workflow for Efficacy Evaluation of this compound Seed Treatment
A standardized workflow is crucial for the accurate assessment of this compound seed treatment efficacy. The following diagram outlines a typical experimental procedure for a laboratory or small-scale field trial.
Caption: A typical workflow for evaluating the efficacy of a fungicide seed treatment.
Experimental Protocols
Protocol 1: Laboratory-Scale Slurry Preparation for Cereal and Rice Seed Treatment
Objective: To prepare a homogenous slurry of this compound for uniform application to cereal or rice seeds in a laboratory setting.
Materials:
-
This compound formulation (e.g., microemulsion or suspension concentrate)
-
Distilled water
-
Weighing scale (accurate to 0.01 g)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders or pipettes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Calculate Required Amounts: Determine the amount of this compound formulation and water needed based on the target application rate (e.g., grams of active ingredient per 100 kg of seed) and the total seed weight to be treated.
-
Water Measurement: Measure the required volume of distilled water and place it in the beaker or flask.
-
This compound Addition: While stirring the water with the magnetic stirrer, slowly add the pre-weighed amount of this compound formulation to create a vortex and ensure proper mixing.
-
Homogenization: Continue stirring the slurry for at least 15-20 minutes to ensure a uniform suspension. A visual inspection should confirm the absence of clumps or sediment.
-
Application: The prepared slurry should be used immediately to treat the seeds to prevent the settling of the active ingredient.
Protocol 2: Seed Treatment Application (Laboratory Scale)
Objective: To apply a precise and uniform coating of the this compound slurry to a small batch of cereal or rice seeds.
Materials:
-
Prepared this compound slurry
-
Pre-weighed cereal or rice seeds
-
Durable plastic bags or a laboratory-scale rotary seed treater
-
Drying trays or screens
Procedure:
-
Seed Weighing: Weigh the desired amount of seeds to be treated for each experimental group.
-
Slurry Application:
-
Plastic Bag Method:
-
Place the seeds in a durable plastic bag that is large enough to allow for thorough mixing.
-
Add the calculated volume of the prepared slurry to the bag.
-
Inflate the bag with air, seal it, and shake vigorously for 2-3 minutes, ensuring that all seeds are evenly coated.
-
-
Laboratory Rotary Seed Treater:
-
Follow the manufacturer's instructions for the specific model.
-
Add the seeds to the treating drum.
-
While the drum is rotating, gradually apply the slurry onto the seeds using a pipette or a small spray nozzle.
-
Continue rotation for the recommended time to ensure uniform coverage.
-
-
-
Drying:
-
Spread the treated seeds in a thin layer on drying trays or screens.
-
Place the trays in a well-ventilated area, away from direct sunlight.
-
Allow the seeds to air dry completely (typically for at least 24 hours) before packaging, storage, or sowing.
-
Protocol 3: Field Trial Design and Efficacy Evaluation
Objective: To assess the efficacy of this compound seed treatment in controlling target diseases and its effect on crop establishment and yield under field conditions.
Materials:
-
Treated and untreated (control) seeds
-
Calibrated plot seeder
-
Appropriate field plot area with a history of the target disease(s) or where inoculum can be introduced
-
Plot marking equipment (stakes, flags)
-
Data collection tools (quadrats, disease rating scales, notebooks/tablets)
-
Plot combine harvester (for yield measurement)
Methodology:
-
Experimental Design:
-
Utilize a Randomized Complete Block Design (RCBD) with a minimum of four replicates to minimize the effects of field variability.
-
Each block should contain all treatments, including an untreated control.
-
-
Plot Establishment:
-
Prepare the seedbed according to standard agricultural practices for the specific crop.
-
Sow the treated and control seeds at the recommended seeding rate and depth for the region and crop.
-
-
Data Collection:
-
Crop Emergence/Stand Count: At 2-3 weeks after sowing, count the number of emerged seedlings in a predetermined length of row in each plot to assess the effect on germination and establishment.
-
Disease Assessment: At appropriate growth stages, visually assess the incidence and severity of the target seed-borne and soil-borne diseases using standardized rating scales.
-
Phytotoxicity Assessment: Observe any signs of phytotoxicity, such as stunting, chlorosis, or delayed development, in the treated plots compared to the control.
-
Yield: At crop maturity, harvest the grain from each plot using a plot combine and determine the yield, adjusting for moisture content.
-
-
Statistical Analysis:
-
Analyze the collected data (stand count, disease ratings, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatments.
-
References
Application Notes: Efficacy of Ipconazole Against Fusarium spp. and Ustilago spp.
Introduction
Ipconazole is a broad-spectrum, systemic triazole fungicide widely utilized as a seed treatment to manage pathogenic fungi.[1][2] As a member of the De-Methylation Inhibitor (DMI) class of fungicides (FRAC Group 3), it provides both protectant and curative activity against a range of seed-borne and soil-borne pathogens.[2][3] Its spectrum of activity includes key fungal groups such as Ascomycetes, Basidiomycetes, and Deuteromycetes, making it a critical tool in sustainable crop protection for cereals, cotton, soybeans, and other crops.[2][3] This document outlines the efficacy of this compound against economically significant pathogens from the Fusarium and Ustilago genera, providing quantitative data and detailed experimental protocols for researchers.
Mechanism of Action
This compound functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential sterol component of the fungal cell membrane.[4][5] Specifically, it targets the cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol.[6][7] The disruption of this pathway leads to an accumulation of toxic 14-α-methylated sterols and a deficiency of ergosterol, which compromises the structural integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[6]
Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.
Efficacy Data
This compound has demonstrated significant activity against various species of Fusarium and Ustilago. As a seed treatment, it provides excellent control of seedling blights caused by Fusarium spp. and is highly effective against loose smut (Ustilago nuda) in barley and common bunt (Tilletia caries) in wheat.[2]
Quantitative Efficacy Data (In Vitro)
The following table summarizes the 50% effective concentration (EC₅₀) values for this compound against several Fusarium species, indicating the concentration required to inhibit 50% of mycelial growth in laboratory assays. Lower EC₅₀ values denote higher antifungal activity.
| Fungal Species | Isolate Count | Mean EC₅₀ (μg/mL) | Crop/Source | Reference |
| Fusarium pseudograminearum | 101 | 0.1072 | Not Specified | [8] |
| Fusarium oxysporum f. sp. lentis | 30 | 0.78 | Lentil | [9] |
| Fusarium acuminatum | 30 | 1.49 | Lentil | [9] |
| Fusarium fujikuroi | 19 | 0.0472 | Not Specified | [10] |
Note: Studies report excellent field control of Ustilago nuda at application rates of 2 g active substance per 100 kg of seed, with control levels ranging from 99.4% to 100%.[2]
Resistance Risk
Resistance to DMI fungicides can develop in fungal populations, typically through point mutations in the target CYP51 gene, which can reduce the binding affinity of the fungicide.[6][10] For Fusarium pseudograminearum, studies suggest a low risk of developing resistance to this compound.[8] However, cross-resistance between this compound and other triazoles like tebuconazole (B1682727) has been observed.[8] Continuous monitoring and integrated pest management strategies, including the use of fungicides with different modes of action, are essential to mitigate resistance development.[3]
Experimental Protocols
Protocol 1: In Vitro Efficacy Testing of this compound against Fusarium spp. (Mycelial Growth Inhibition)
This protocol details the "poisoned food technique" to determine the EC₅₀ value of this compound against Fusarium isolates.[11][12]
1. Materials and Reagents
-
Fusarium spp. isolates (pure, actively growing cultures on Potato Dextrose Agar - PDA)
-
Technical grade this compound
-
Sterile distilled water
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) (if needed to dissolve this compound)
-
Incubator set to 25°C
-
Laminar flow hood
-
Micropipettes and sterile tips
2. Procedure
-
Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of this compound in sterile distilled water (or a suitable solvent like DMSO if solubility is an issue).
-
Working Solution Preparation: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.0025, 0.025, 0.25, 2.5, 25 µg/mL).[11]
-
Medium Preparation: Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
Fungicide Amendment: Under sterile conditions in a laminar flow hood, add 1 mL of each this compound working solution to 99 mL of molten PDA to achieve the final desired concentrations.[11] Prepare a control plate by adding 1 mL of sterile distilled water (or solvent) to 99 mL of PDA.
-
Plate Pouring: Gently swirl the amended media and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify at room temperature. Prepare four replicate plates for each concentration and the control.[11]
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing 7-day-old Fusarium culture. Place the plug, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at 25°C.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium in the control plates reaches the edge of the dish.
-
Calculation:
-
Calculate the Percentage of Mycelial Growth Inhibition (MGI) for each concentration using the formula:
-
MGI (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Determine the EC₅₀ value by performing a probit analysis or logarithmic regression of the inhibition percentages against the logarithm of the fungicide concentrations.
-
References
- 1. This compound (Ref: KNF 317) [sitem.herts.ac.uk]
- 2. bcpc.org [bcpc.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. health.gov [health.gov]
- 5. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of resistance risk and mechanism of the 14α-demethylation inhibitor this compound in Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. phytojournal.com [phytojournal.com]
Application Notes and Protocols for Ipconazole in Controlling Seed-borne Fungal Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipconazole is a broad-spectrum triazole fungicide widely utilized as a seed treatment to control a variety of seed-borne and soil-borne fungal diseases in major crops.[1] Developed by Kureha Corporation, it is effective at low dosage rates and exhibits excellent safety for a wide range of crops, including cereals, corn, soybeans, and cotton.[1] This document provides detailed application notes, summarizing its efficacy, and protocols for its experimental evaluation.
Mechanism of Action
This compound belongs to the triazole class of fungicides, which act as demethylation inhibitors (DMIs).[2] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for the formation of functional cell membranes.[3][4] Specifically, this compound targets the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047).[2] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and development.[4]
Efficacy of this compound Against Seed-borne Pathogens
This compound has demonstrated high efficacy in controlling a wide range of seed-borne fungal diseases across various crops. The following tables summarize the quantitative data from field and laboratory studies.
Table 1: Efficacy of this compound against Seed-borne Diseases in Wheat and Barley
| Crop | Pathogen | Disease | Application Rate (g a.i./100 kg seed) | Efficacy (% Control) | Reference |
| Wheat | Tilletia caries | Common Bunt (seed-borne) | 1.5 | >99 | [1] |
| Wheat | Tilletia caries | Common Bunt (soil-borne) | 2.0 | 99.4 - 100 | [1] |
| Wheat | Fusarium spp., Microdochium nivale | Seedling Blight | 1.5 | Improved emergence | [1] |
| Barley | Ustilago nuda | Loose Smut | 2.0 | >99 | [1] |
| Barley | Pyrenophora graminea | Leaf Stripe | 2.0 | Moderate control | [1] |
Table 2: Efficacy of this compound against Seed-borne Diseases in Other Crops
| Crop | Pathogen | Disease | Application Rate | Efficacy | Reference |
| Maize | Fusarium verticillioides (formerly F. moniliforme) | Seedling Blight | Not specified | Good activity | [1][5] |
| Chickpea | Ascochyta rabiei | Ascochyta Blight | Not specified | Increased emergence, slowed disease development | [6][7] |
| Soybean | Various seedling pathogens | Seedling Diseases | Not specified | Fair to good control of Fusarium spp. | [2][8] |
| Cotton | Rhizoctonia solani | Damping-off | Not specified | Data suggests efficacy in combination with other fungicides | [9] |
Effect on Seed Germination and Vigor
A key advantage of this compound as a seed treatment is its high level of crop selectivity, ensuring that it does not adversely affect seed germination or crop emergence.[1]
Table 3: Effect of this compound on Seed Germination of Wheat and Barley
| Crop | Treatment Rate | Storage Period (months) | Germination (%) - Untreated | Germination (%) - this compound Treated | Reference |
| Wheat | 2N | 0 | 98 | 98 | [1] |
| Wheat | 2N | 12 | 95 | 96 | [1] |
| Barley | 2N | 0 | 97 | 97 | [1] |
| Barley | 2N | 12 | 94 | 95 | [1] |
2N represents twice the normal application rate.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound as a seed treatment.
Protocol 1: Laboratory Efficacy Assay (Agar Plate Method)
This protocol is designed to evaluate the efficacy of this compound in inhibiting the growth of seed-borne fungi in a controlled laboratory setting.
Materials:
-
Certified disease-free seeds of the target crop
-
Pure culture of the target fungal pathogen (e.g., Fusarium graminearum, Rhizoctonia solani)
-
This compound formulation
-
Potato Dextrose Agar (B569324) (PDA)
-
Sterile petri dishes (9 cm)
-
Sterile distilled water
-
Laboratory-scale seed treater or a method for uniform seed coating
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the fungal pathogen on PDA plates until sufficient mycelial growth or sporulation is achieved.
-
Seed Treatment:
-
Prepare a slurry of the this compound formulation in sterile distilled water to achieve the desired application rate (e.g., g a.i./100 kg seed).
-
Apply the slurry uniformly to the seeds using a laboratory seed treater. Ensure even coverage.
-
Include an untreated control (seeds treated with sterile distilled water only).
-
Allow the treated seeds to air-dry in a sterile environment.
-
-
Agar Plate Assay:
-
Place a 5 mm agar plug of the actively growing fungal culture in the center of a fresh PDA plate.
-
Arrange 4-5 treated seeds equidistantly around the fungal plug.
-
Prepare control plates with untreated seeds.
-
Seal the petri dishes with parafilm.
-
-
Incubation and Assessment:
-
Incubate the plates at a temperature and light cycle optimal for the growth of the target pathogen (e.g., 25°C with a 12h photoperiod).
-
Measure the radial growth of the fungal colony daily until the fungus in the control plates reaches the seeds.
-
Calculate the percent inhibition of mycelial growth for the this compound-treated seeds compared to the untreated control.
-
Protocol 2: Seed Germination and Vigor Testing
This protocol assesses the effect of this compound treatment on seed quality.
Materials:
-
This compound-treated and untreated seeds
-
Germination paper or sand
-
Germination trays or boxes
-
Incubator or germination chamber with controlled temperature and humidity
-
Conductivity meter (for conductivity test)
-
Accelerated aging chamber (for accelerated aging test)
Procedure:
-
Standard Germination Test (ISTA Rules):
-
Place a defined number of seeds (e.g., 50 or 100) on moistened germination paper or in sand.
-
Roll the paper towels or cover the seeds in the sand trays.
-
Incubate at the optimal temperature for the specific crop species for a defined period (e.g., 7-14 days).
-
Count the number of normal seedlings to determine the germination percentage.[10]
-
-
Seedling Vigor Assessment:
-
At the end of the germination test, measure the root and shoot length of a subset of normal seedlings.
-
Calculate the vigor index using the formula: Vigor Index = Germination (%) × Seedling Length (cm).[10]
-
-
Cold Test (for crops like maize):
-
Plant seeds in a mixture of soil and sand and saturate with cold water.
-
Incubate at a low temperature (e.g., 10°C) for a week to simulate cold, wet spring conditions.
-
Transfer to an optimal germination temperature (e.g., 25°C) and assess emergence after several days.[11]
-
-
Accelerated Aging Test:
-
Expose seeds to high temperature (e.g., 41-45°C) and high relative humidity (near 100%) for a short period (e.g., 72-96 hours).
-
Conduct a standard germination test on the aged seeds. A higher germination percentage indicates greater vigor.[11]
-
Protocol 3: Field Trial for Efficacy Evaluation
This protocol outlines the methodology for conducting field trials to assess the performance of this compound under real-world agricultural conditions.
Materials:
-
This compound-treated and untreated seeds of the target crop variety
-
Naturally or artificially infested field plots
-
Standard field plot equipment for sowing, maintenance, and harvesting
-
Disease assessment scales/keys
Procedure:
-
Experimental Design:
-
Use a randomized complete block design (RCBD) with at least four replications.
-
Plot size should be appropriate for the crop and harvesting equipment (e.g., 1.5 m x 10 m).[12]
-
-
Seed Treatment and Sowing:
-
Treat a sufficient quantity of seed with this compound at the desired application rate. Include an untreated control and potentially a standard commercial fungicide as a positive control.
-
Sow the seeds at the recommended seeding rate for the crop and region.
-
-
Inoculation (if necessary):
-
For diseases like common bunt (Tilletia caries), artificially inoculate the seeds with teliospores before treatment.[12]
-
For soil-borne pathogens, the field may be naturally infested, or inoculum can be incorporated into the soil before sowing.
-
-
Data Collection and Assessment:
-
Crop Emergence: Count the number of emerged seedlings in a defined area of each plot at a specific time after sowing.
-
Disease Assessment:
-
For seedling diseases, assess the incidence and severity of symptoms on seedlings.
-
For systemic diseases like smuts and bunts, count the number of infected heads or plants at the appropriate growth stage.[12]
-
For foliar symptoms originating from seed-borne infection, use appropriate disease rating scales.
-
-
Crop Vigor: Visually assess crop vigor at different growth stages.
-
Yield: Harvest the plots and measure the grain yield, adjusting for moisture content.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
-
Analytical Methods for Residue Analysis
For drug development and regulatory purposes, it is essential to have reliable methods for detecting and quantifying this compound residues in treated seeds.
Technique: Gas Chromatography (GC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Procedure:
-
Extraction: Extract this compound residues from a homogenized sample of treated seeds using an appropriate organic solvent (e.g., acetonitrile).
-
Clean-up: Remove interfering matrix components from the extract using techniques like solid-phase extraction (SPE).
-
Analysis:
-
GC: Analyze the cleaned-up extract using a gas chromatograph equipped with a suitable detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).
-
LC-MS/MS: This technique is often preferred for its high sensitivity and selectivity and may require less extensive clean-up.[13]
-
Conclusion
This compound is a highly effective and crop-safe seed treatment fungicide for the control of a broad spectrum of seed-borne fungal diseases. Its targeted mode of action and favorable safety profile make it a valuable tool in modern agriculture. The provided application notes and protocols offer a comprehensive guide for researchers and professionals in the evaluation and application of this important active ingredient.
References
- 1. bcpc.org [bcpc.org]
- 2. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hort [journals.ashs.org]
- 8. Seed Treatment Fungicides for Soybeans [extensionpubs.unl.edu]
- 9. cotton.org [cotton.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Seed Testing: Germination and Vigor | Seed Lab Testing - passel [passel2.unl.edu]
- 12. bcpc.org [bcpc.org]
- 13. fao.org [fao.org]
Application Note: Solid Phase Extraction (SPE) Method for Ipconazole in Aqueous Matrices
Abstract
This application note details a robust and validated solid phase extraction (SPE) method for the determination of ipconazole in various aqueous matrices. The described protocol utilizes C18 SPE cartridges for the efficient extraction and concentration of this compound from water samples prior to analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this compound in environmental water samples.
Introduction
This compound is a triazole fungicide used to control a range of seed-borne and soil-borne diseases.[1] Its presence in aqueous environments due to agricultural runoff is a potential concern, necessitating sensitive analytical methods for its monitoring. Solid phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices. This application note provides a detailed protocol for an SPE method validated for the analysis of this compound in saltwater, which has also been demonstrated to be applicable to other aqueous matrices such as surface water, groundwater, and drinking water.[2]
Experimental Protocol
This protocol is based on the validated method described in the EPA MRID No. 50771001.[3]
Materials and Reagents:
-
SPE Cartridges: Waters Sep-pak C18, 6 cc, 1.0 g[3]
-
Solvents:
-
Acetonitrile (B52724) (ACN), HPLC grade[4]
-
Methanol (B129727) (MeOH), HPLC grade[4]
-
HPLC Water[4]
-
Octan-1-ol (optional, as a keeper)[3]
-
-
Reagents:
-
This compound analytical standard
-
-
Equipment:
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Ultrasonic bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
-
Sample Preparation and Extraction Workflow:
Caption: Workflow for the solid phase extraction of this compound.
Detailed Protocol Steps:
-
Sample Collection: Collect a 20 mL aliquot of the aqueous sample into a suitable container.[4]
-
Sample Pre-treatment: For quality control (QC) samples, fortify with a known concentration of this compound standard solution. Mix the sample with 1 mL of acetonitrile.[3]
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing:
-
Elution:
-
Elute the retained this compound from the SPE cartridge by passing 8 mL of acetonitrile through it via gravity.[3]
-
-
Post-Elution Processing:
-
To the eluate, add 20 µL of octan-1-ol as a keeper (optional).[3]
-
Evaporate the eluate to near dryness under a steady stream of nitrogen at approximately 45°C.[3][4]
-
Reconstitute the residue in 1 mL of methanol with the aid of vortex mixing and ultrasonication.[3][4]
-
Dilute the reconstituted sample to a final volume of 2 mL with HPLC water and vortex.[3][4]
-
-
Analysis: Analyze the final extract using a liquid chromatography system with tandem mass spectrometry (LC-MS/MS).[4]
Quantitative Data
The following table summarizes the performance of the described SPE method for the analysis of this compound in aqueous matrices.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Quantitation (LOQ) | Saltwater | SPE-LC/MS/MS | 0.0500 µg/L | [4] |
| Limit of Detection (LOD) | Saltwater | SPE-LC/MS/MS | This compound cc: 0.01 µg/L, this compound ct: 0.001 µg/L | [3] |
| Recovery | Saltwater, Surface Water, Groundwater, Drinking Water | SPE-LC/MS/MS | Generally acceptable recoveries (some <70% but overall acceptable results) | [3] |
| Fortification Levels | Saltwater, Surface Water, Groundwater, Drinking Water | SPE-LC/MS/MS | 0.0500 µg/L and 0.500 µg/L | [2] |
Discussion
The presented solid phase extraction method using C18 cartridges provides a reliable and sensitive approach for the determination of this compound in various aqueous matrices. The method has been validated in saltwater and its applicability extended to surface water, groundwater, and drinking water.[2] The use of LC-MS/MS for final analysis ensures high selectivity and low detection limits, making it suitable for environmental monitoring at trace levels.[4]
It is important to maintain consistent flow rates during the SPE steps to ensure reproducible recoveries.[3] The post-elution evaporation and reconstitution steps are critical for achieving the desired concentration factor and compatibility with the LC-MS/MS mobile phase.
Conclusion
This application note provides a detailed and validated solid phase extraction protocol for the analysis of this compound in aqueous matrices. The method is robust, sensitive, and applicable to a range of water types, making it a valuable tool for researchers, scientists, and professionals in the field of environmental analysis and drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ipconazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipconazole is a triazole fungicide used to control a broad spectrum of fungal diseases in various crops. Accurate and reliable analytical methods are essential for monitoring its residues in environmental samples and ensuring food safety. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such pesticide residues. This application note provides a detailed protocol for the analysis of this compound using HPLC, based on validated methods for environmental sample analysis. While the provided validation data is primarily from liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods, the sample preparation and chromatographic principles can be adapted for HPLC with UV detection.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated analytical method for this compound in water samples. This data is derived from methods employing LC-MS/MS detection but provides a benchmark for expected performance.
| Parameter | Result |
| Limit of Quantitation (LOQ) | 0.0500 µg/L[1][2] |
| Retention Time | This compound cc: ~5.1 minutes, this compound ct: ~5.5 minutes[3] |
| Mean Recoveries | 70-120% in saltwater at LOQ and 10x LOQ[3] |
| Relative Standard Deviation (RSD) | ≤20%[3] |
| Linearity | Data has shown the method to be linear and acceptable for quantification[1] |
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis of this compound.
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
This protocol is adapted from validated methods for the extraction of this compound from water matrices.[1][2]
Materials:
-
C18 Solid Phase Extraction (SPE) cartridges
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
HPLC grade water
-
Nitrogen gas supply
-
Volumetric flasks and pipettes
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by HPLC grade water.
-
Sample Loading: Load a known volume (e.g., 20 mL) of the water sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with HPLC grade water to remove any interfering polar impurities.
-
Elution: Elute the retained this compound from the cartridge using acetonitrile.[1]
-
Concentration: Reduce the eluate to near dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent, such as a 50:50 mixture of HPLC water and methanol.[1]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Analysis
The following are typical HPLC conditions for the analysis of triazole fungicides. These parameters may require optimization for specific instruments and columns.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water (e.g., in a 90:10 v/v ratio)[4] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 220 nm or 263 nm (requires optimization for this compound)[4] |
Standard Preparation:
-
Prepare a primary stock solution of this compound in acetonitrile (e.g., 100 µg/mL).[1]
-
Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).
-
Store all solutions refrigerated when not in use.[1]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
HPLC Method Validation Parameters
Caption: Logical relationship of HPLC method validation parameters.
References
Application Notes and Protocols: Developing Ipconazole Formulations for Improved Seed Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ipconazole for Seed Treatment
This compound is a potent, broad-spectrum triazole fungicide widely utilized for the control of seed-borne and soil-borne diseases in a variety of crops.[1][2] As a demethylation inhibitor (DMI), it specifically targets the ergosterol (B1671047) biosynthesis pathway in fungi, a critical component of their cell membranes.[1][3][4] By inhibiting the C14-demethylase enzyme, this compound disrupts membrane integrity, leading to fungal cell death.[1] Its systemic, protective, and curative properties make it an effective agent against a wide range of fungal pathogens, excluding Oomycetes.[1]
The application of this compound as a seed coating offers a targeted and environmentally conscious approach to crop protection. This method ensures the active ingredient is precisely placed where it is most needed—at the seed and seedling stage—thereby minimizing the overall pesticide load in the environment compared to foliar or soil applications. The development of advanced seed coating formulations is crucial for maximizing the efficacy of this compound. An ideal formulation should ensure excellent adhesion to the seed, minimize dust-off during handling and planting, provide controlled release of the active ingredient for sustained protection, and exhibit no phytotoxicity to the seed.
These application notes provide a comprehensive guide to developing and evaluating improved this compound formulations for seed coating, including detailed experimental protocols and data interpretation guidelines.
Formulation Development Workflow
The development of an effective this compound seed coating formulation is a multi-step process that involves careful selection of ingredients and rigorous testing of the final product. The following workflow outlines the key stages in this process.
Caption: A logical workflow for the development of this compound seed coating formulations.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's fungicidal activity stems from its ability to inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt membrane function and integrity, ultimately leading to cell death.
Caption: this compound inhibits the ergosterol biosynthesis pathway in fungi.
Experimental Protocols
Formulation Preparation
A common starting point for an this compound seed coating formulation is a flowable concentrate for seed treatment (FS). This involves milling the technical-grade this compound to a fine particle size and suspending it in an aqueous medium with the aid of dispersants, wetting agents, and other co-formulants.
Materials:
-
Technical grade this compound
-
Dispersant (e.g., lignosulfonate or naphthalene (B1677914) sulfonate condensate)
-
Wetting agent (e.g., nonionic surfactant)
-
Antifreeze (e.g., propylene (B89431) glycol)
-
Antifoaming agent
-
Binder/polymer (e.g., polyvinyl alcohol)
-
Colorant
-
Deionized water
Protocol:
-
In a suitable vessel, combine the wetting agent, dispersant, antifreeze, and a portion of the water.
-
While stirring, slowly add the technical grade this compound to create a slurry.
-
Mill the slurry using a bead mill to achieve the desired particle size distribution (typically < 5 µm).
-
In a separate vessel, prepare the remaining formulation components, including the binder, colorant, antifoaming agent, and the rest of the water.
-
Slowly add the milled this compound concentrate to the second vessel with continuous agitation until a homogenous suspension is formed.
Seed Coating Application
The prepared formulation is applied to seeds as a slurry. The goal is to achieve a uniform and complete coating on each seed.
Materials:
-
This compound formulation
-
Seeds (e.g., wheat, barley, corn)
-
Laboratory-scale rotary seed treater
-
Drying apparatus
Protocol:
-
Weigh a known quantity of seeds and place them in the drum of the rotary seed treater.
-
Calculate the required volume of the this compound formulation based on the target application rate (e.g., g active ingredient per 100 kg of seed).
-
Start the rotation of the seed treater.
-
Slowly and evenly apply the formulation onto the tumbling seeds.
-
Continue tumbling for a specified time to ensure uniform distribution.
-
Transfer the coated seeds to a drying apparatus and dry until the moisture content returns to a safe level for storage.
Physical Property Evaluation
A qualitative assessment of adhesion can be performed using a simple tape test. For a more quantitative measure, a pull-off adhesion test based on ASTM D4541 can be adapted.
Protocol (Pull-Off Adhesion Test):
-
Secure a coated seed to a rigid substrate.
-
Glue a loading fixture (dolly) to the surface of the coated seed using a suitable adhesive.
-
Allow the adhesive to cure completely.
-
Attach a portable pull-off adhesion tester to the loading fixture.
-
Apply a perpendicular tensile force at a controlled rate until the dolly is detached.
-
Record the force required to pull off the dolly and note the nature of the failure (e.g., adhesive failure, cohesive failure within the coating, or failure at the seed coat interface).
The Heubach dustmeter is the standard apparatus for quantifying the amount of dust generated from treated seeds.
Protocol (Heubach Test):
-
Condition the coated seed sample at a controlled temperature and humidity (e.g., 20°C and 50% relative humidity) for at least 48 hours.
-
Weigh a 100 g sample of the conditioned seeds and place them into the rotating drum of the Heubach dustmeter.
-
Place a pre-weighed glass fiber filter in the filter holder.
-
Operate the device for a set duration (e.g., 120 seconds) at a specified rotation speed (e.g., 30 rpm) and air throughput (e.g., 20 L/min).
-
After the test, carefully remove and reweigh the filter to determine the mass of collected dust.
-
Calculate the dust-off value, typically expressed as grams of dust per 100 kg of seeds.
| Formulation | Adhesion (Qualitative) | Dust-Off ( g/100 kg seed) |
| This compound Formulation A | Good | 0.8 |
| This compound Formulation B | Excellent | 0.4 |
| Control (Commercial Standard) | Good | 0.7 |
Chemical Analysis
High-Performance Liquid Chromatography (HPLC) is used to determine the actual amount of this compound on the seeds.
Protocol:
-
Take a representative sample of coated seeds (e.g., 10 grams).
-
Extract the this compound from the seeds using a suitable solvent (e.g., acetonitrile) through sonication or shaking.
-
Filter the extract to remove any solid particles.
-
Analyze the extract using a validated HPLC method with a suitable column (e.g., C18) and a UV detector.
-
Quantify the concentration of this compound by comparing the peak area to that of a known standard.
-
Calculate the loading as grams of active ingredient per 100 kg of seed.
| Formulation | Target Loading (g a.i./100 kg) | Measured Loading (g a.i./100 kg) |
| This compound Formulation A | 2.0 | 1.95 |
| This compound Formulation B | 2.0 | 2.05 |
| Control (Commercial Standard) | 2.0 | 1.98 |
This protocol provides a method to assess the rate at which this compound is released from the seed coating into an aqueous environment.
Protocol:
-
Place a known weight of coated seeds into a vessel containing a defined volume of a suitable dissolution medium (e.g., phosphate-buffered saline).
-
Agitate the vessel at a constant speed and temperature.
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium.
-
Analyze the concentration of this compound in the aliquot using HPLC.
-
Calculate the cumulative percentage of this compound released over time.
| Time (hours) | Formulation A (% Released) | Formulation B (% Released) |
| 1 | 15 | 10 |
| 6 | 40 | 30 |
| 12 | 65 | 55 |
| 24 | 85 | 75 |
Efficacy and Phytotoxicity Assessment
This assay evaluates the ability of the coated seeds to inhibit fungal growth.
Protocol:
-
Prepare Petri dishes with a suitable growth medium (e.g., Potato Dextrose Agar).
-
Inoculate the center of each plate with a plug of a target fungus (e.g., Fusarium graminearum).
-
Place this compound-coated seeds and uncoated control seeds at a set distance from the fungal plug.
-
Incubate the plates under conditions suitable for fungal growth.
-
Measure the zone of inhibition (the area around the seed where fungal growth is prevented) after a specified incubation period.
This test assesses any negative effects of the formulation on seed health.
Protocol:
-
Place a set number of coated seeds and uncoated control seeds on moistened filter paper in Petri dishes or in a sand/soil substrate.
-
Incubate under controlled conditions (temperature and light) optimal for the specific seed type.
-
After a defined period, record the germination percentage.
-
Measure the root and shoot length of the seedlings to assess vigor.
-
Calculate the vigor index: Vigor Index = Germination (%) × Seedling Length (cm).
| Formulation | Germination (%) | Seedling Vigor Index |
| This compound Formulation A | 94 | 1250 |
| This compound Formulation B | 95 | 1280 |
| Uncoated Control | 96 | 1300 |
Stability Testing
The stability of the formulation is evaluated under both accelerated and long-term storage conditions.
Protocol (Accelerated Stability):
-
Store samples of the formulation in their intended packaging at an elevated temperature (e.g., 54°C) for 14 days.[5][6]
-
After the storage period, visually inspect the formulation for any physical changes (e.g., phase separation, crystallization, viscosity changes).
-
Re-analyze the concentration of this compound using HPLC to determine any chemical degradation.
Protocol (Long-Term Stability):
-
Store samples of the formulation under ambient conditions for an extended period (e.g., 2 years).
-
Analyze the physical and chemical properties of the formulation at regular intervals (e.g., 0, 6, 12, 18, and 24 months).
Conclusion
The development of improved this compound formulations for seed coating is a critical step in enhancing crop protection strategies. By systematically evaluating formulation components and their impact on physical properties, chemical stability, biological efficacy, and seed safety, researchers can create advanced seed treatments. The protocols outlined in these application notes provide a robust framework for the development and validation of high-performing this compound seed coating formulations, ultimately contributing to more sustainable and effective agricultural practices.
References
- 1. Development and Application of Seed Coating Agent for the Control of Major Soil-Borne Diseases Infecting Wheat | MDPI [mdpi.com]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. hasanuzzaman.weebly.com [hasanuzzaman.weebly.com]
- 4. Seed Testing: Germination and Vigor | Seed Lab Testing - passel [passel2.unl.edu]
- 5. US20140106964A1 - Seed coating formulation systems - Google Patents [patents.google.com]
- 6. Understanding Germination and Vigor Scores | Crop Science US [cropscience.bayer.us]
Application Notes and Protocols for Ipconazole in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipconazole is a broad-spectrum, systemic triazole fungicide widely utilized as a seed treatment in integrated pest management (IPM) programs. It provides both protective and curative activity against a range of seed-borne and soil-borne fungal pathogens.[1][2] As a demethylation inhibitor (DMI), this compound's mode of action is the disruption of fungal cell membrane integrity by inhibiting ergosterol (B1671047) biosynthesis.[1][2] This document provides detailed application notes, efficacy data, and experimental protocols for the effective use of this compound in a research and development context.
Principles of this compound in Integrated Pest Management (IPM)
An IPM approach combines various pest control methods to manage pest populations economically and with minimal risk to human health and the environment.[3] this compound, as a targeted seed treatment, is a key component of a preventative strategy within an IPM framework for fungal pathogens.
Core IPM Principles for this compound Use:
-
Monitoring and Scouting: Regular monitoring of fields for disease presence and conducive environmental conditions helps in making informed decisions about the need for chemical interventions.
-
Accurate Pathogen Identification: Correctly identifying the target fungal pathogen is crucial for determining if this compound is the appropriate active ingredient.
-
Action Thresholds: Treatment is recommended when pathogen pressure reaches a level that could cause economic damage. As a preventative seed treatment, this compound is applied before this threshold is reached, based on risk assessment (e.g., field history, susceptible crop variety).
-
Integration of Control Methods: this compound should be used in conjunction with other IPM tactics such as crop rotation, resistant varieties, and good agricultural practices to reduce overall disease pressure.
-
Resistance Management: To delay the development of fungicide resistance, it is critical to adhere to resistance management strategies.
Logical Workflow for an IPM Program Incorporating this compound
References
Application Notes and Protocols: Evaluating the Efficacy of Ipconazole in Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting field trials to evaluate the efficacy of Ipconazole, a broad-spectrum triazole fungicide. The methodologies outlined below are synthesized from established research and regulatory evaluation practices to ensure robust and reliable data collection for assessing its performance against various fungal pathogens in cereal crops.
Quantitative Data Summary
The following tables summarize key quantitative data points that should be collected and analyzed during field trials to evaluate the efficacy of this compound.
Table 1: this compound Application and Treatment Details
| Parameter | Description | Example Value | Source |
| Active Substance | This compound | 15 g/L ME (microemulsion) | [1] |
| Target Crops | Cereals | Wheat, Barley, Oats | [1][2] |
| Target Pathogens | Seed-borne and soil-borne fungi | Tilletia caries (Common Bunt), Ustilago nuda (Loose Smut), Fusarium spp., Microdochium nivale | [1] |
| Application Method | Seed Treatment | Laboratory-scale batch treater (e.g., Rotogard R300) | [1] |
| Application Rate (Wheat) | Grams of active substance per 100 kg of seed | 1.5 g a.s. / 100 kg seed (equivalent to 100 ml of formulated product / 100 kg seed) | [1] |
| Application Rate (Barley) | Grams of active substance per 100 kg of seed | 2.0 g a.s. / 100 kg seed (equivalent to 133 ml of formulated product / 100 kg seed) | [1] |
| Reference Products | Standard commercial fungicides for comparison | Prothioconazole, Fludioxonil/Difenoconazole, Tebuconazole/Triazoxide/Imidacloprid, Carboxin/Thiram | [1] |
| Control | Untreated seeds | Untreated seeds from the same seed lot | [3][4] |
Table 2: Efficacy and Crop Safety Assessment Parameters
| Parameter | Assessment Method | Timing of Assessment | Example Data Presentation |
| Seedling Emergence | Count emerged plants in a defined area (e.g., pairs of 0.5 or 1.0 m row lengths at five locations per plot) | BBCH 12-13 | Mean number of plants per square meter |
| Disease Incidence (% infected plants) | Visual assessment of disease symptoms on a set number of plants per plot | At appropriate growth stage for symptom expression | Percentage of plants showing symptoms |
| Disease Severity (% tissue affected) | Visual assessment using a standardized rating scale (e.g., 0-100% leaf area affected) | At peak disease pressure | Mean disease severity rating |
| Phytotoxicity | Visual assessment of any adverse effects on the crop (e.g., stunting, discoloration) | Throughout the growing season | Presence/Absence or a rating scale |
| Crop Yield | Harvest and weigh the grain from each plot | At crop maturity | Kilograms per hectare ( kg/ha ) or bushels per acre (bu/ac) |
| Germination Rate (%) | Laboratory test (e.g., rolled paper towel test according to ISTA Rules) | Pre-sowing and after storage of treated seed | Percentage of germinated seeds |
Experimental Protocols
This section details the methodology for conducting a field trial to evaluate the efficacy of this compound as a seed treatment.
2.1. Objective
To determine the efficacy of this compound seed treatment in controlling specific seed-borne and soil-borne fungal pathogens in a designated cereal crop and to assess its impact on crop safety and yield.
2.2. Experimental Design
-
Trial Layout: A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.[5]
-
Replicates: A minimum of four replications for each treatment is essential for statistical validity.[1][2]
-
Plot Size: Small plots, for instance, 1.4-2 meters wide by 6-12 meters long, are typically sufficient.[1]
-
Treatments:
-
Untreated Control: Seeds from the same lot without any fungicide treatment.
-
This compound Treatment: Seeds treated with this compound at the recommended dose (and potentially other doses to determine the minimum effective dose, e.g., 0.5x, 0.75x, 1x, 2x).[3]
-
Reference Product(s): Seeds treated with one or more standard commercial fungicides for comparison.
-
2.3. Materials and Equipment
-
Certified cereal seed, either naturally infected with the target pathogen or artificially inoculated. For common bunt, spores of Tilletia caries can be mixed with the seed (e.g., 2 g/kg of seed) before treatment.[1]
-
This compound formulation (e.g., 15 g/L ME).
-
Reference fungicide(s).
-
Laboratory-scale seed treater.
-
Plot drill or other suitable seeding equipment.
-
Field markers/stakes.
-
Data collection tools (e.g., quadrat for emergence counts, assessment scales for disease severity, handheld GPS for plot location).
-
Harvesting equipment suitable for small plots.
-
Grain moisture meter and weighing scales.
2.4. Procedure
-
Site Selection: Choose a field with a history of the target disease or with uniform soil and environmental conditions suitable for the crop.
-
Seed Treatment:
-
Calibrate the seed treater to ensure accurate application rates.
-
Apply this compound and reference fungicides to the respective seed lots. The this compound microemulsion may be pre-diluted with water for ease of application.[1]
-
Ensure thorough and uniform coverage of the seeds.
-
Leave a portion of the seed lot untreated to serve as the control.
-
-
Sowing:
-
Mark out the plots according to the experimental design.
-
Sow the treated and untreated seeds at the appropriate seeding rate and depth for the crop and region.
-
-
Trial Maintenance:
-
Manage the trial area according to standard agronomic practices for the crop, ensuring that weed and insect pressure do not interfere with the trial results.
-
Avoid the application of any non-test fungicides to the trial area.
-
-
Data Collection:
-
Crop Emergence: At the appropriate growth stage (e.g., BBCH 12-13), count the number of emerged seedlings in designated lengths of row within each plot.[1]
-
Disease Assessment: At the optimal time for symptom expression of the target disease, visually assess the incidence and severity of the disease in each plot. Use a standardized and objective rating scale.
-
Phytotoxicity Assessment: Periodically observe the plots for any signs of crop damage, such as stunting, chlorosis, or necrosis, that could be attributed to the seed treatments.
-
Yield Measurement: At crop maturity, harvest the grain from a predetermined area within each plot. Measure the weight and moisture content of the harvested grain to calculate the yield, adjusting to a standard moisture content.
-
-
Statistical Analysis:
Visualizations
3.1. Experimental Workflow
Caption: Workflow for an this compound efficacy field trial.
3.2. Logical Relationships in Trial Design
Caption: Logical relationships in trial design and assessment.
References
Unveiling the Journey of Ipconazole in Plants: A Guide to Uptake and Translocation Studies
For Immediate Release
[City, State] – [Date] – Understanding the dynamics of how a fungicide is absorbed and distributed within a plant is paramount for developing effective and safe crop protection strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for studying the uptake and translocation of Ipconazole, a widely used triazole fungicide. By employing the methodologies outlined below, researchers can gain critical insights into the systemic properties of this compound, informing optimal application techniques and residue analysis.
Introduction
This compound is a systemic fungicide effective against a broad spectrum of seed and soil-borne diseases in various crops. Its efficacy relies on its ability to be taken up by the plant and translocated to different tissues. The study of these processes is crucial for determining its bioavailability, persistence, and potential for accumulation in edible plant parts. This document outlines key experimental approaches, including studies using radiolabeled compounds and advanced analytical techniques, to meticulously track this compound's journey within the plant system.
Data Presentation: Quantitative Analysis of this compound Uptake and Translocation
The following tables summarize quantitative data from metabolism studies conducted with radiolabeled this compound ([¹⁴C]-Ipconazole) in key crops. These studies provide a clear picture of the distribution of this compound and its metabolites in different plant tissues following seed treatment.
Table 1: Distribution of [¹⁴C]-Ipconazole Derived Residues in Soybean Following Seed Treatment
| Plant Material | Growth Stage (BBCH) | Total Radioactive Residue (TRR) (ppm) | % TRR Extractable | % TRR in Post-Extraction Solids |
| Forage | 14-15 | 0.100 | 91.4 | 8.6 |
| Hay | 75 | 0.019 | 76.9 | 23.1 |
| Seeds | 89 | 0.009 | 84.0 | 16.0 |
Data adapted from a metabolism study with [3,5-triazole-¹⁴C]-ipconazole applied at 2.5 g a.i./100 kg seeds[1].
Table 2: Total Radioactive Residues (TRR) in Winter Wheat Grown from Seed Treated with [triazole-3, 5-¹⁴C]-Ipconazole
| Plant Material | TRR at 1.25x Rate (ppb) | TRR at 10x Rate (ppb) |
| Grain | 3.9 | 23.7 |
| Straw | 2.9 | 31.5 |
| Hay | 2.4 | 22.0 |
| Forage | 1.8 | 15.4 |
Data adapted from a public release summary on the evaluation of this compound[2]. The application rates are multiples of the proposed rate.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following section provides protocols for key experiments in studying this compound uptake and translocation.
Protocol 1: Radiolabeled this compound Uptake and Translocation Study in Wheat (Adapted from general hydroponic and radiolabeling protocols)
Objective: To quantify the uptake from roots and subsequent translocation to shoots of [¹⁴C]-Ipconazole in wheat seedlings under controlled hydroponic conditions.
Materials:
-
[¹⁴C]-Ipconazole (labeled on the triazole or benzyl (B1604629) methylene (B1212753) ring)
-
Wheat seeds (e.g., Triticum aestivum)
-
Hydroponic growth system (e.g., Erlenmeyer flasks with aeration)[3]
-
Hoagland's nutrient solution
-
Scintillation vials and cocktail
-
Liquid Scintillation Counter (LSC)
-
Plant tissue homogenizer
-
Solvents for extraction (e.g., acetonitrile (B52724), water)
-
Analytical balance
Procedure:
-
Plant Germination and Growth:
-
Germinate wheat seeds on moist filter paper in the dark for 3-4 days.
-
Transfer seedlings to a hydroponic system containing Hoagland's nutrient solution.
-
Grow the seedlings in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 10-14 days.
-
-
Radiolabeled this compound Treatment:
-
Prepare a stock solution of [¹⁴C]-Ipconazole of known specific activity.
-
Spike the hydroponic solution with [¹⁴C]-Ipconazole to achieve the desired final concentration.
-
Transfer the wheat seedlings to the radiolabeled nutrient solution.
-
-
Sampling:
-
Harvest plants at various time points (e.g., 6, 24, 48, 72, and 96 hours) post-treatment.
-
At each time point, carefully separate the roots from the shoots.
-
Gently rinse the roots with non-labeled nutrient solution to remove surface-adhered radioactivity.
-
-
Sample Processing and Analysis:
-
Record the fresh weight of the root and shoot samples.
-
Homogenize the plant tissues.
-
Extract the homogenized tissues with an appropriate solvent mixture (e.g., acetonitrile:water, 90:10 v/v)[4].
-
Take an aliquot of the extract for Liquid Scintillation Counting (LSC) to determine the total radioactivity.
-
Combust a portion of the post-extraction solids to determine non-extractable radioactivity.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify parent this compound and its metabolites.
-
-
Data Analysis:
-
Calculate the concentration of [¹⁴C]-Ipconazole and its metabolites in roots and shoots at each time point (expressed as µg/g fresh weight).
-
Determine the translocation factor (TF) as the ratio of the concentration in the shoots to the concentration in the roots.
-
Protocol 2: Analysis of this compound in Plant Tissues by LC-MS/MS
Objective: To accurately quantify this compound residues in various plant matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plant tissue samples (roots, shoots, leaves, grains)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound analytical standard
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Extraction:
-
Homogenize a known weight of the plant sample.
-
Extract the homogenized sample with an acetonitrile:water:formic acid (90:10:0.1 v/v/v) solution by shaking or vortexing[4].
-
Centrifuge the mixture and collect the supernatant.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interfering compounds.
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute this compound with a stronger solvent (e.g., acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase (e.g., methanol:water, 50:50 v/v)[4].
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
-
-
Quantification:
-
Prepare a calibration curve using this compound analytical standards.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizing the Process: Diagrams and Workflows
To facilitate a clearer understanding of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Radiolabeled this compound Uptake and Translocation Study.
Caption: Workflow for this compound Analysis in Plant Tissues by LC-MS/MS.
Caption: Logical Pathway of this compound Uptake and Translocation in a Plant.
References
Application Notes and Protocols: In Vivo Effects of Ipconazole on Zebrafish Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of Ipconazole, a widely used triazole fungicide, on the developmental stages of zebrafish (Danio rerio). The provided data and protocols are derived from scientific studies to assist researchers in understanding the neurodevelopmental toxicity and underlying molecular mechanisms of this compound exposure.
Summary of Quantitative Data
This compound exposure during zebrafish embryonic development leads to a range of dose-dependent effects, from behavioral changes at lower concentrations to significant morphological and survival impacts at higher doses. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound on Zebrafish Larval Survival and Locomotor Activity
| This compound Concentration (µg/mL) | Survival Rate at 8 dpf (%) | Locomotor Activity Reduction (compared to control) |
| 0 (Control) | 100% | - |
| 0.02 | 100% | Not specified |
| 0.2 | 100% | Significant reduction[1] |
| 2 | 100% | Not specified |
| 4 | 0% (all larvae died between 4-8 dpf)[1] | Not applicable |
Table 2: Morphological and Muscular Effects of this compound in Zebrafish Larvae (at 3 dpf)
| This compound Concentration (µg/mL) | Morphological Alterations | Muscle Integrity (Birefringence) |
| 0 (Control) | None observed | Maintained |
| 0.02 | None observed[1] | Maintained[1] |
| 0.2 | None observed[1] | Maintained[1] |
| 2 | Significant reduction in muscle integrity[1] | Significantly reduced[1] |
Table 3: Molecular Effects of this compound on Zebrafish Embryos (at 28 hpf)
| This compound Concentration (µg/mL) | Gene Expression Changes (mRNA levels) | ERK1/2 Phosphorylation |
| 0 (Control) | Baseline | Baseline |
| 0.02 | Significant reduction in tk2, polg, twnk (mitochondrial genome maintenance)[1]. Reduction in antioxidant enzymes (gpx1a, sod1, sod2)[1]. | Increased |
| ≥ 0.02 | Dose-dependent reduction in hsp70 expression[1][2] | Dose-dependent increase[1][2] |
| 0.02 | Dysregulation of gad1b (GABAergic inhibitory neurons)[1][2] | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on zebrafish development.
Zebrafish Maintenance and this compound Exposure
-
Zebrafish Strain: Wild-type AB and AB* zebrafish are commonly used[1].
-
Maintenance: Zebrafish are maintained at 28.5 °C in E3 medium (5 mM NaCl, 0.33 mM MgSO₄, 0.33 mM CaCl₂, and 0.17 mM KCl)[1].
-
Embryo Collection: Embryos are obtained through natural spawning[1].
-
This compound Solution Preparation: A stock solution of this compound is prepared and dissolved in E3 medium to achieve the desired final concentrations (e.g., 0, 0.02, 0.2, 2, and 4 μg/mL)[1].
-
Exposure Protocol:
Assessment of Developmental Toxicity
-
Survival Rate:
-
At designated time points (e.g., daily until 8 dpf), count the number of surviving larvae in each treatment group[1].
-
Calculate the survival rate as a percentage of the initial number of embryos.
-
-
Morphological Analysis:
-
Muscle Integrity (Birefringence):
-
At 3 dpf, anesthetize larvae.
-
Place larvae between two polarizing filters.
-
Capture images and analyze the birefringence of the trunk musculature as an indicator of muscle integrity[1].
-
Behavioral Analysis (Locomotor Activity)
-
At a specified larval stage, individually place larvae into wells of a multi-well plate.
-
Use an automated tracking system to monitor and record the locomotor activity (e.g., distance moved, velocity) over a defined period.
-
Analyze the data to determine significant differences in activity between control and this compound-treated groups[1].
Molecular Analysis
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
At 28 hpf, collect embryos from each treatment group.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for target genes (e.g., tk2, polg, hsp70, gpx1a, sod1, sod2, gad1b) and a housekeeping gene (e.g., β-actin) for normalization[1].
-
Analyze the relative gene expression using the 2-ΔΔCt method[1].
-
-
Western Blot for ERK1/2 Phosphorylation:
-
At 28 hpf, collect embryos and lyse them to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK), total ERK, and a loading control (e.g., β-actin)[1].
-
Incubate with secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK[1].
-
-
Reactive Oxygen Species (ROS) Detection:
-
At 48 hpf, incubate embryos with a fluorescent ROS indicator dye, such as DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate)[1].
-
After incubation, wash the embryos and capture fluorescence images of the brain region[1].
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ) to determine the level of ROS production[1].
-
Visualized Pathways and Workflows
The following diagrams illustrate the proposed molecular mechanism of this compound toxicity and a general experimental workflow.
Caption: Proposed mechanism of this compound-induced neurodevelopmental toxicity in zebrafish.
Caption: General experimental workflow for assessing this compound toxicity in zebrafish embryos.
References
- 1. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental toxicity of penconazole in Zebrfish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental toxicity of the triazole fungicide cyproconazole in embryo-larval stages of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Gene Expression Analysis Following Ipconazole Exposure using qPCR
Introduction
Ipconazole is a triazole fungicide widely utilized in agriculture to protect crops from fungal diseases. Its mechanism of action involves the inhibition of sterol biosynthesis in fungi. However, growing evidence suggests that this compound can have off-target effects on non-target organisms, including mammals, fish, and neuronal cells.[1][2][3] Studies have demonstrated that exposure to this compound can induce oxidative stress, apoptosis (programmed cell death), and inflammation by altering gene expression profiles.[4][5][6] Quantitative polymerase chain reaction (qPCR) is a sensitive and specific technique used to measure changes in gene expression, making it an invaluable tool for assessing the molecular effects of this compound.[7][8] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to analyze gene expression changes following this compound exposure using qPCR.
Key Genes and Pathways Affected by this compound
Research has identified several key genes and signaling pathways that are modulated by this compound exposure. These are crucial targets for gene expression analysis to understand the toxicological effects of this fungicide.
-
Oxidative Stress Response: this compound exposure has been shown to decrease the expression of antioxidant enzymes. Key genes to target include glutathione (B108866) peroxidase (GPX), superoxide (B77818) dismutase (SOD), and nuclear factor erythroid 2-related factor 2 (NFE2L2 or NRF2).[1][4]
-
Apoptosis and Cell Death: this compound can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Important target genes in this pathway include B-cell lymphoma 2 (Bcl-2) associated X protein (BAX), Caspase 3 (CASP3), Caspase 9 (CASP9), and Apoptotic Peptidase Activating Factor 1 (APAF1).[1][2][4]
-
Inflammation and Inflammasome Activation: this compound can trigger an inflammatory response. Key genes in this pathway include Nuclear Factor Kappa B (NFKB), Tumor Necrosis Factor Alpha (TNFA), Interleukin 1 Beta (IL1B), Interleukin 6 (IL6), and NLR Family Pyrin Domain Containing 3 (NLRP3).[4][6]
-
Mitochondrial Function: this compound can disrupt mitochondrial homeostasis. Genes involved in mitochondrial DNA replication and the electron transport chain are relevant targets.[2][3][9]
Data Presentation: Summary of this compound-Induced Gene Expression Changes
The following tables summarize the typical gene expression changes observed in various models after this compound exposure, as documented in the scientific literature. The fold changes are indicative and can vary depending on the experimental model, dose, and duration of exposure.
Table 1: Gene Expression Changes in Human Neuroblastoma Cells (SH-SY5Y) after this compound Exposure [4][5]
| Gene Category | Gene Name | Direction of Change | Approximate Fold Change |
| Cell Death | Bax | Upregulated | ~2.15 |
| Casp3 | Upregulated | ~2.62 | |
| APAF1 | Upregulated | ~2.26 | |
| BNIP3 | Upregulated | ~2.16 | |
| Inflammasome | NLRP3 | Upregulated | ~2.95 |
| Casp1 | Upregulated | ~2.47 | |
| IL1β | Upregulated | ~2.20 | |
| Inflammation | NFκB | Upregulated | ~3.79 |
| TNFα | Upregulated | ~2.22 | |
| IL6 | Upregulated | ~1.94 | |
| Antioxidant | NRF2 | Reduced | Not specified |
| SOD | Reduced | Not specified | |
| GPx | Reduced | Not specified |
Table 2: Gene Expression Changes in Rat Brain Regions after this compound Exposure [6]
| Brain Region | Gene Name | Direction of Change | Approximate Fold Change |
| Hypothalamus | IL6 | Upregulated | ~1.7 |
| NLRP3 | Upregulated | ~2.0 | |
| NFκB | Upregulated | ~1.6 | |
| Cerebral Cortex | CASP1 | Upregulated | ~1.5 |
| IL1β | Upregulated | ~2.0 | |
| IL6 | Upregulated | ~2.4 | |
| NLRP3 | Upregulated | ~3.4 | |
| NFκB | Upregulated | ~1.9 | |
| TNFα | Upregulated | ~2.0 | |
| Striatum | APAF1 | Upregulated | ~3.5 |
| AKT1 | Upregulated | ~1.9 | |
| BNIP3 | Upregulated | ~1.9 | |
| CASP3 | Upregulated | ~4.1 | |
| BAX | Upregulated | ~2.4 |
Table 3: Gene Expression Changes in Zebrafish Embryos after this compound Exposure [1][3]
| Gene Category | Gene Name | Direction of Change |
| Antioxidant | gpx1a | Reduced |
| sod1 | Reduced | |
| sod2 | Reduced | |
| nrf2 | Reduced | |
| Apoptosis | baxa | Increased |
| casp9 | Increased | |
| apaf1 | Increased | |
| casp3a | Reduced | |
| Mitochondrial Homeostasis | tk2 | Reduced |
| polg | Reduced | |
| twnk | Reduced | |
| polrmt | Reduced | |
| mfn2 | Reduced | |
| dnm1l | Reduced |
Experimental Protocols
1. Experimental Workflow Overview
The following diagram illustrates the general workflow for analyzing gene expression changes after this compound exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oaepublish.com [oaepublish.com]
- 8. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Reactive Oxygen Species (ROS) Production Induced by Ipconazole
Introduction
Ipconazole is a triazole fungicide widely employed in agriculture to protect crops from various fungal diseases by inhibiting ergosterol (B1671047) biosynthesis.[1] However, its accumulation in the environment raises concerns about potential toxic effects on non-target organisms, including mammals.[2][3] Emerging evidence indicates that this compound can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[4][5] This application note provides detailed protocols and supporting data for assays designed to measure ROS production following exposure to this compound, targeting researchers in toxicology, drug development, and environmental science.
Background: Reactive Oxygen Species (ROS)
ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂).[6] While they function as critical signaling molecules at physiological levels, their overproduction can lead to cellular damage by oxidizing lipids, proteins, and nucleic acids.[5] Studies have shown that this compound exposure can lead to a significant increase in intracellular ROS, which is associated with downstream cellular damage, including the activation of inflammatory pathways and cell death.[7][8] The primary source of this ROS production is suggested to be mitochondrial dysfunction.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on ROS production and related cellular markers as reported in the literature.
Table 1: this compound-Induced ROS Production in SH-SY5Y Cells
| This compound Concentration (µM) | Increase in ROS Production (%) vs. Control | Reference |
| 10 | 22% | [7] |
| 20 | 20% | [7] |
| 50 | 30% | [7] |
| 100 | 84% | [7] |
Data derived from studies on human neuroblastoma SH-SY5Y cells after a 24-hour incubation period.[7]
Table 2: Effect of this compound on Antioxidant Gene Expression in SH-SY5Y Cells
| Gene | This compound Concentration (µM) | Fold Change in Expression vs. Control | Reference |
| NRF2 | 50 | 0.50 | [7] |
| SOD | 50 | 0.56 | [7] |
| GPx | 50 | 0.28 | [7] |
Gene expression was evaluated after a 24-hour exposure. A fold change < 1.0 indicates downregulation.[7]
Table 3: Effect of this compound on Caspase-3/7 Activity in SH-SY5Y Cells
| This compound Concentration (µM) | Increase in Caspase-3/7 Activity (%) vs. Control | Reference |
| 20 | 36% | [7] |
| 50 | 56% | [7] |
| 100 | 76% | [7] |
Caspase-3/7 activity, an indicator of apoptosis, was measured after a 24-hour incubation.[7]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of this compound-induced toxicity and the general workflows for the ROS detection assays.
Caption: this compound-induced ROS signaling pathway.
Caption: General workflow for the DCFH-DA assay.
Caption: Workflow for mitochondrial superoxide detection.
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay measures general oxidative stress. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH.[7] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium (e.g., DMEM without phenol (B47542) red)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure for Adherent Cells:
-
Cell Seeding: Seed adherent cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and culture overnight.[12]
-
Compound Treatment: Remove the culture medium and expose the cells to various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) diluted in appropriate cell culture medium.[13] Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24 hours).[13]
-
Probe Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed, serum-free medium to a final working concentration of 10-25 µM.[12][14]
-
Probe Loading: Remove the this compound-containing medium and wash the cells once with warm PBS or serum-free medium.[15] Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[11][14]
-
Measurement: Remove the probe solution and wash the cells twice with warm PBS.[15] Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7][15]
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide, but not by other ROS, making it a more specific indicator for mitochondrial O₂•⁻.[16]
Materials:
-
MitoSOX™ Red reagent
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ or other suitable buffer
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 (Steps 1 and 2).
-
Probe Preparation: Allow the MitoSOX™ Red vial to warm to room temperature. Prepare a 5 mM stock solution by dissolving the 50 µg of reagent in 13 µL of anhydrous DMSO.[17][18] This stock should be used fresh.
-
Working Solution: Dilute the 5 mM stock solution in a pre-warmed buffer (e.g., HBSS) to a final working concentration of 100 nM to 5 µM (a 5 µM concentration is common to start).[17][19] The optimal concentration should be determined empirically for the specific cell type.
-
Probe Loading: After this compound treatment, remove the medium and wash the cells gently with the warm buffer. Add the MitoSOX™ Red working solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[17][19]
-
Wash: Gently wash the cells three times with the warm buffer to remove excess probe.[17]
-
Measurement:
Protocol 3: Measurement of Superoxide using Dihydroethidium (DHE)
DHE is a cell-permeable probe used for detecting intracellular superoxide. It is oxidized by O₂•⁻ to form 2-hydroxyethidium, a specific fluorescent product. However, it can also be non-specifically oxidized to ethidium, which has overlapping fluorescence spectra, making careful analysis important.[6][16]
Materials:
-
Dihydroethidium (DHE)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Appropriate buffer or medium
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Seeding and Treatment: Follow the procedure as described in Protocol 1 (Steps 1 and 2).
-
Probe Preparation: Prepare a stock solution of DHE (e.g., 10 mM) in DMSO or DMF. Dilute the stock in pre-warmed medium or buffer to a final working concentration of 0.5-10 µM.
-
Probe Loading and Incubation: After treatment with this compound, wash the cells and incubate them with the DHE working solution for 15-30 minutes at 37°C, protected from light.[19]
-
Wash: Wash the cells twice with warm buffer to remove the excess probe.[19]
-
Measurement: Measure fluorescence using an excitation of ~535 nm and emission of ~635 nm for plate reader measurements.[19] For microscopy, a standard rhodamine filter set can be used. Note that for specific detection of the superoxide product (2-hydroxyethidium), HPLC-based analysis is considered the gold standard.[21][22]
References
- 1. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. docta.ucm.es [docta.ucm.es]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of mitochondrial reactive oxygen species production by itraconazole, terbinafine, and amphotericin B as a mode of action against Aspergillus fumigatus. - Leibniz-HKI [leibniz-hki.de]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sm.unife.it [sm.unife.it]
- 20. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Recent developments in detection of superoxide radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent developments in detection of superoxide radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fungal Resistance to Ipconazole and Other Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying fungal resistance to Ipconazole and other triazole antifungals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other triazole antifungals?
A1: this compound and other triazoles function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene in yeasts and cyp51A in molds.[1][2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition.[4]
Q2: What are the major mechanisms of fungal resistance to triazoles?
A2: Fungal resistance to triazoles can be broadly categorized into two main types:
-
Target-site modifications: This is the most common mechanism and involves mutations in the cyp51A (ERG11) gene, which can reduce the binding affinity of the triazole drug to the target enzyme.[5][6][7] Specific mutations, such as TR34/L98H in Aspergillus fumigatus, are associated with multi-triazole resistance.[5][7]
-
Overexpression of the target enzyme: An increased production of the Cyp51A/Erg11p enzyme requires higher concentrations of the drug to achieve an inhibitory effect.[6][8]
-
Increased drug efflux: Overexpression of efflux pumps, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively removes the triazole from the fungal cell, reducing its intracellular concentration.[9][10]
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes involved in ergosterol biosynthesis, such as hmg1 (encoding HMG-CoA reductase), can also contribute to triazole resistance.[1][2][11]
-
Biofilm formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents.[6][12]
Q3: Can the use of triazole fungicides in agriculture lead to clinical resistance?
A3: Yes, there is growing evidence that the extensive use of triazole fungicides in agriculture can select for resistant fungal strains in the environment.[13][14] These resistant strains, such as azole-resistant Aspergillus fumigatus, can then infect humans, leading to clinical treatment failures.[13][14] The structural similarity between agricultural and medical triazoles can lead to cross-resistance.[13]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours for yeasts, 5-7 days for molds to allow for sporulation).[9][15] Standardize the inoculum to the correct density using a spectrophotometer or hemocytometer as per CLSI or EUCAST guidelines.[9][15] |
| Media Variability | Use the recommended standardized medium, typically RPMI-1640 with L-glutamine and buffered with MOPS.[15][16] Be aware of potential lot-to-lot variability and perform quality control with reference strains. |
| Incorrect Incubation Conditions | Incubate plates at the appropriate temperature (typically 35°C) for the recommended duration (24-48 hours for yeasts, longer for some molds).[15] Ensure proper atmospheric conditions. |
| Subjective Endpoint Reading | For fungistatic agents like triazoles, the MIC is often defined as the lowest concentration causing a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.[9][17] Using a microplate reader can help standardize this measurement. For molds, the endpoint for most azoles is typically 100% inhibition of growth.[17] |
Issue 2: Observing "Trailing Growth" in Broth Microdilution Assays
Problem: Reduced but persistent fungal growth is observed across a wide range of triazole concentrations, making it difficult to determine a clear MIC endpoint.[9]
Explanation: Trailing is a phenomenon often seen with fungistatic agents like azoles. It does not necessarily indicate clinical resistance.
Recommendation:
-
Confirm with Minimum Fungicidal Concentration (MFC) Testing: If you need to determine if the drug has a killing effect at higher concentrations, an MFC assay can be performed.[15]
-
Direct Ergosterol Quantitation: An alternative method is to directly measure the inhibition of ergosterol synthesis to assess the drug's effect.[18]
Issue 3: Suspected Cross-Resistance Between Different Triazoles
Observation: A fungal isolate resistant to one triazole (e.g., this compound) also shows reduced susceptibility to other triazoles.
Explanation: Cross-resistance between triazoles is common due to their similar mode of action.[19][20] A resistance mechanism that affects the binding of one triazole to the target enzyme or enhances its efflux is likely to affect other drugs in the same class.
Experimental Approach:
-
Perform Comprehensive Antifungal Susceptibility Testing: Test the isolate against a panel of triazoles (e.g., Itraconazole, Voriconazole, Posaconazole) using a standardized broth microdilution method.
-
Sequence the cyp51A/ERG11 Gene: Identify known mutations associated with triazole resistance.
-
Gene Expression Analysis: Use RT-qPCR to investigate the overexpression of cyp51A/ERG11 and key efflux pump genes.
Quantitative Data Summary
Table 1: Epidemiological Cutoff Values (ECVs) for Aspergillus fumigatus
| Antifungal Agent | ECV (µg/mL) - EUCAST/CLSI |
| Itraconazole | > 1.0 |
| Voriconazole | > 1.0 |
| Posaconazole | > 0.25 |
| Isavuconazole | > 2.0 |
Data sourced from Alastruey-Izquierdo et al., 2015 as cited in[5]. Strains with MICs above these values are considered non-wild-type and may harbor resistance mechanisms.
Table 2: Common cyp51A Mutations in Aspergillus fumigatus and their Resistance Phenotypes
| Mutation | Associated Resistance |
| TR34/L98H | Multi-azole resistance (Itraconazole, Voriconazole, Posaconazole) |
| G54 (E, V, or R) | Itraconazole resistance, variable Voriconazole resistance |
| M220 (K or T) | Itraconazole resistance, variable Voriconazole resistance |
| G138C | Voriconazole resistance |
| G448S | Multi-azole resistance |
This table summarizes information from various sources.[5][6][7]
Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27/M38)
This protocol outlines the general steps for determining the MIC of triazoles against fungal isolates.
-
Preparation of Antifungal Stock Solution:
-
Dissolve the triazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to wells 2-11 of a 96-well microtiter plate.
-
Add 200 µL of the working triazole solution to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).[15]
-
-
Inoculum Preparation:
-
Yeasts: Grow the yeast on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Molds: Grow the mold on Potato Dextrose Agar (PDA) for 5-7 days to induce sporulation.[15] Harvest conidia using sterile saline with 0.05% Tween 20.[15] Adjust the conidial suspension to a specific transmittance or count using a hemocytometer to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1-11.
-
Incubate the plate at 35°C for 24-48 hours (or longer for slow-growing molds).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that prevents visible growth or causes a significant reduction in growth compared to the control.[15]
-
Protocol 2: Agar Plate Screening for Azole Resistance in Aspergillus fumigatus
This method provides a rapid screen for triazole resistance.
-
Media Preparation:
-
Prepare RPMI 1640 agar with 2% glucose and MOPS buffer.
-
Divide the agar into four aliquots. One will be the drug-free control. To the other three, add Itraconazole (4 µg/mL), Voriconazole (2 µg/mL), and Posaconazole (0.5 µg/mL), respectively.[21][22]
-
Pour the four types of agar into a four-quadrant petri dish.[16]
-
-
Inoculation:
-
Prepare a conidial suspension of the A. fumigatus isolate to be tested.
-
Spot-inoculate a small volume of the suspension onto the center of each of the four quadrants.[16]
-
-
Incubation and Interpretation:
Visualizations
Caption: Core mechanisms of triazole action and fungal resistance.
References
- 1. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 2. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of triazole resistance in Aspergillus fumigatus: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. cdc.gov [cdc.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of resistance risk and mechanism of the 14α-demethylation inhibitor this compound in Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome or manage Ipconazole resistance in fungal pathogens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide ipconazole and encountering potential resistance in fungal pathogens.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what is its FRAC code?
This compound is a triazole fungicide that belongs to the De-Methylation Inhibitor (DMI) class of fungicides.[1] Its mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the lanosterol (B1674476) 14α-demethylase enzyme, which is essential for the production of ergosterol (B1671047), a critical component of fungal cell membranes.[2][3][4] this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 3.[1][2]
Q2: My fungal isolates are showing reduced susceptibility to this compound. What are the common molecular mechanisms of resistance?
Reduced susceptibility to this compound and other azole fungicides is primarily linked to genetic modifications affecting the drug's target or its intracellular concentration. The most common mechanisms include:
-
Alterations in the Target Enzyme: Point mutations in the ERG11 (also known as CYP51) gene, which encodes the lanosterol 14α-demethylase enzyme, can reduce the binding affinity of this compound to its target.[5][6][7][8] For example, a G464S mutation in the FpCYP51B gene has been identified to confer this compound resistance in Fusarium pseudograminearum.[8]
-
Overexpression of the Target Gene: Increased expression of the ERG11/CYP51 gene leads to higher production of the target enzyme, requiring a higher concentration of the fungicide to achieve an inhibitory effect.[5][6][7] This can be caused by mutations in transcription factors (like Upc2) or tandem repeats in the gene's promoter region.[6][9]
-
Increased Efflux Pump Activity: Upregulation of genes encoding ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[10][11][12]
-
Alterations in the Sterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can lead to the production of alternative sterols that are functional even when the primary pathway is inhibited.[6]
Q3: How can I confirm this compound resistance in my fungal isolates in the lab?
Confirmation of resistance involves a combination of phenotypic and genotypic assays.
-
Phenotypic Assays (Susceptibility Testing): Determine the Minimum Inhibitory Concentration (MIC) of this compound for your isolates using standardized methods like broth microdilution or agar (B569324) dilution assays.[13] A significant increase in the MIC compared to a known susceptible (wild-type) strain is indicative of resistance.
-
Genotypic Assays (Molecular Testing): Sequence the ERG11/CYP51 gene to identify known or novel mutations associated with resistance.[9] Additionally, quantitative PCR (qPCR) can be used to assess the expression levels of the ERG11/CYP51 gene and relevant efflux pump genes.
Troubleshooting Experimental Issues
Q4: I am performing a broth microdilution assay for this compound susceptibility, but I'm observing "trailing growth." How should I interpret these results?
Trailing growth, characterized by reduced but persistent growth at drug concentrations above the MIC, can complicate the visual reading of endpoints in susceptibility tests for azoles.[14][15]
-
Interpretation: For azoles, the MIC is typically defined as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the drug-free control.[14] Isolates exhibiting trailing are generally considered susceptible to the drug in a clinical context, but this phenomenon can indicate the presence of a subpopulation with some level of resistance.
-
Troubleshooting:
-
Ensure you are using a standardized protocol from an organization like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Read the results at the recommended time point (e.g., 24 or 48 hours). Extended incubation can exacerbate trailing.
-
Use a spectrophotometer to read the optical density for a more quantitative and objective endpoint determination.[16]
-
Q5: My PCR amplification of the ERG11/CYP51 gene is failing or producing non-specific bands. What could be the issue?
Problems with PCR amplification can arise from several factors:
-
DNA Quality: Fungal DNA extraction can be challenging due to the robust cell wall. Ensure your DNA is of high purity and concentration. Consider using a commercially available fungal DNA extraction kit.
-
Primer Design: The ERG11/CYP51 gene can have high sequence variability between different fungal species. Ensure your primers are specific to your target organism. You may need to design new primers based on available sequence data for your species of interest.
-
PCR Conditions: Optimize the annealing temperature and extension time. A gradient PCR can help determine the optimal annealing temperature for your primers.
-
Contamination: Ensure your workspace and reagents are free from contaminating DNA.
Data Presentation
Table 1: Fungicide Resistance Action Committee (FRAC) Codes and Modes of Action
| FRAC Group | Group Name | Mode of Action | Example Active Ingredients | Resistance Risk |
| 3 | De-Methylation Inhibitors (DMIs) | Inhibits sterol biosynthesis in membranes | This compound, Tebuconazole, Propiconazole | Medium |
| 7 | Succinate Dehydrogenase Inhibitors (SDHIs) | Inhibits respiration | Boscalid, Fluxapyroxad | Medium to High |
| 11 | Quinone outside Inhibitors (QoIs) | Inhibits respiration | Azoxystrobin, Pyraclostrobin | High |
| M | Multi-site contact activity | Various | Chlorothalonil, Mancozeb | Low |
This table provides a simplified overview. For a complete list, refer to the official FRAC code list.[17]
Table 2: Common Molecular Mechanisms of Azole Resistance
| Mechanism | Gene(s) Involved | Consequence | Method of Detection |
| Target Site Modification | ERG11 / CYP51 | Reduced fungicide binding affinity | PCR and Sanger Sequencing |
| Target Overexpression | ERG11 / CYP51, UPC2 | Increased target enzyme levels | Quantitative PCR (qPCR) |
| Increased Drug Efflux | CDR1, CDR2, MDR1 | Reduced intracellular fungicide concentration | Quantitative PCR (qPCR) |
| Pathway Alteration | ERG3 | Production of alternative, functional sterols | Gene Sequencing, Sterol Analysis |
Experimental Protocols
Protocol 1: this compound Susceptibility Testing via Broth Microdilution
This protocol is a generalized guide. Specific parameters should be optimized based on the fungal species and standardized guidelines (e.g., CLSI M27/M38).
-
Prepare Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain pure colonies.
-
Prepare a spore or yeast cell suspension in sterile saline.
-
Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard or by using a hemocytometer).
-
Further dilute the standardized suspension in culture medium (e.g., RPMI-1640) to the final working concentration.
-
-
Prepare Drug Dilutions:
-
Create a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of this compound in the culture medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at the optimal temperature for the fungus (e.g., 25-35°C) for 24-72 hours.
-
-
Reading Results:
-
Visually inspect the wells for fungal growth.
-
The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the growth control.
-
Optionally, use a plate reader to measure the optical density at a specific wavelength (e.g., 405 nm) for a quantitative result.[16]
-
Protocol 2: Molecular Detection of ERG11/CYP51 Point Mutations
-
Fungal DNA Extraction:
-
Grow the fungal isolate in liquid culture.
-
Harvest the mycelia or cells by centrifugation.
-
Mechanically disrupt the cells (e.g., using bead beating) in a suitable lysis buffer.
-
Purify the DNA using a phenol-chloroform extraction or a commercial fungal DNA isolation kit.
-
-
PCR Amplification:
-
Design or obtain primers that flank the coding region of the ERG11/CYP51 gene.
-
Set up a PCR reaction with the extracted fungal DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
Run the PCR using an optimized thermal cycling program.
-
-
Purification and Sequencing:
-
Verify the PCR product size and purity using agarose (B213101) gel electrophoresis.
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing using the same forward and reverse primers used for amplification.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the consensus sequence with a known wild-type (susceptible) reference sequence for the same fungal species.
-
Identify any nucleotide changes that result in amino acid substitutions. Compare these substitutions to those known to confer azole resistance.
-
Visualizations
Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.
Caption: Key molecular mechanisms of azole resistance in fungal pathogens.
Caption: Experimental workflow for investigating suspected this compound resistance.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound (Ref: KNF 317) [sitem.herts.ac.uk]
- 3. This compound - a promising triazole fungicide in the future [cnagrochem.com]
- 4. This compound | 125225-28-7 | FI176352 | Biosynth [biosynth.com]
- 5. Molecular basis of resistance to azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. research.aber.ac.uk [research.aber.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of azole resistance in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. uaex.uada.edu [uaex.uada.edu]
Technical Support Center: Ipconazole Formulation Stability and Shelf-Life
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ipconazole formulations. Our goal is to help you improve the stability and extend the shelf-life of your formulations through detailed experimental protocols, data-driven insights, and practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound formulations?
A1: The stability of this compound formulations is primarily influenced by three main factors:
-
pH: this compound's stability can be pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis, leading to the degradation of the active ingredient. For many triazole fungicides, a neutral to slightly acidic pH is often optimal for stability in aqueous solutions.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound and may also affect the physical stability of the formulation, such as causing phase separation or crystallization.[3][4] Most pesticide formulations have a recommended storage temperature range to ensure their effectiveness.[5]
-
Light Exposure (Photostability): Exposure to UV light can lead to the photodegradation of this compound.[6] The half-life of this compound upon irradiation in water has been calculated to be 32.1 days at pH 5 and 25 ± 1˚C, suggesting that photolysis can be a significant degradation pathway.[6]
Q2: What are the common signs of instability in my this compound formulation?
A2: Common signs of instability in this compound formulations include:
-
Crystallization: The formation of solid crystals within the liquid formulation is a common issue, particularly with emulsifiable concentrates (ECs) upon dilution with water if an inappropriate solvent is used.[7][8][9]
-
Phase Separation: In multi-phase formulations like emulsions or suspensions, the separation of layers indicates a breakdown of the formulation's physical stability.
-
Color Change: A noticeable change in the color of the formulation can be an indicator of chemical degradation.
-
Loss of Efficacy: A reduction in the biological activity of the formulation is a key indicator of chemical degradation of the active ingredient.
Q3: How can I prevent crystallization in my this compound formulation?
A3: To prevent crystallization in this compound formulations, consider the following approaches:
-
Use of Crystallization Inhibitors: Incorporating polymeric crystallization inhibitors can significantly reduce the formation and growth of crystals.[10][11] These polymers can adsorb to the surface of any nascent crystals, preventing further growth.[12]
-
Solvent Selection: In emulsifiable concentrates, the choice of solvent is critical. Using a solvent system that ensures the complete solubility of this compound, even upon dilution with water, is essential.[8][9]
-
Microencapsulation: Encapsulating droplets of a solution of the active ingredient can delay or prevent crystallization.[7]
Troubleshooting Guides
Issue 1: Crystal Formation in an Emulsifiable Concentrate (EC) Formulation Upon Dilution
Symptoms:
-
The appearance of solid particles or cloudiness immediately or shortly after diluting the EC formulation with water.
-
Clogging of spray nozzles during application.
-
Reduced biological efficacy.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solvent Choice | The solvent system may not be able to maintain this compound in solution when mixed with water. Reformulate with a less water-miscible and more effective solvent for this compound.[8][9] |
| Inadequate Emulsifier System | The emulsifier package may not be robust enough to create a stable emulsion, leading to the active ingredient coming out of solution. Screen different emulsifiers or combinations of emulsifiers to improve emulsion stability. |
| Lack of Crystallization Inhibitor | The formulation may lack a component that actively prevents crystal growth. Incorporate a polymeric crystallization inhibitor into the formulation.[10][11] |
| Low Temperature of Dilution Water | Using very cold water for dilution can sometimes shock the system and cause the active ingredient to precipitate. Use water at ambient temperature for dilution. |
Issue 2: Accelerated Degradation of this compound in an Aqueous Formulation
Symptoms:
-
Rapid loss of active ingredient concentration as confirmed by analytical testing (e.g., HPLC).
-
Decreased biological activity over a shorter than expected timeframe.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate pH | The pH of the formulation may be promoting hydrolysis. Adjust the pH of the formulation to a more neutral or slightly acidic range and include a buffering agent to maintain the pH.[1][2] |
| Exposure to Light | The formulation is being stored in containers that allow light penetration, leading to photodegradation.[6] Store the formulation in opaque or amber-colored containers to protect it from light. |
| High Storage Temperature | The formulation is being stored at temperatures above the recommended range, accelerating thermal degradation.[3][4] Store the formulation in a cool, dry place as per the product label recommendations. |
| Oxidative Degradation | The formulation may be susceptible to oxidation. Consider the addition of an antioxidant to the formulation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of this compound.
Table 1: Degradation Half-Life (DT50) of this compound in Soil
| Condition | DT50 (Days) | Reference |
| Aerobic Soil (Lab, 20°C) | 170-593 | [6] |
| Anaerobic Soil (Lab) | 779 | [6] |
| Photodegradation on Soil (Summer Sunlight, 40°N) | 241 | [6] |
| Field Soil (Normalized Conditions, Germany & Italy) | 35-67 | [6] |
| Field Soil (Spain) | 757 | [6] |
Table 2: Microbial Degradation of this compound
| Microorganism Strain | Incubation Time | Degradation (%) | Reference |
| Kitasatospora sp. (A1) | 3 days | >80% | [13] |
| Streptomyces sp. (D16) | 2 days | ~20% | [13] |
| Streptomyces sp. (D16) | 6 days | >99% | [13] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of an this compound Formulation
Objective: To assess the stability of an this compound formulation under accelerated storage conditions to predict its shelf-life.
Methodology:
-
Sample Preparation: Prepare at least three batches of the this compound formulation to be tested. Package the formulation in the proposed commercial packaging.
-
Storage Conditions: Place the samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).[14][15]
-
Testing Timepoints: Analyze the samples at initial (time 0), 3 months, and 6 months.[16]
-
Analytical Tests: At each timepoint, perform the following tests:
-
Appearance: Visually inspect for any changes in color, clarity, or phase separation.
-
Assay (this compound Content): Quantify the concentration of this compound using a validated stability-indicating HPLC method (see Protocol 2).
-
pH: Measure the pH of the formulation.
-
Physical Properties: For suspension concentrates, evaluate particle size distribution and resuspendability. For emulsifiable concentrates, assess emulsion stability upon dilution.
-
-
Evaluation: A "significant change" is defined as a failure to meet the established specifications. If a significant change occurs, further testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be necessary.[15]
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound in a formulation and separate it from its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.[17]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 220 nm or MS/MS for higher sensitivity and specificity.[17]
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a primary stock solution of analytical grade this compound in a suitable solvent (e.g., acetonitrile).[17]
-
Create a series of working standards by diluting the stock solution to bracket the expected concentration in the samples.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dilute it with the mobile phase or a suitable solvent to bring the this compound concentration within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standards to create a calibration curve.
-
Inject the samples.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
-
The method is considered "stability-indicating" if it can resolve the this compound peak from all potential degradation product peaks, which can be demonstrated through forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light).
-
Visualizations
Caption: Workflow for a typical accelerated stability study of an this compound formulation.
References
- 1. atticusllc.com [atticusllc.com]
- 2. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 6. apvma.gov.au [apvma.gov.au]
- 7. WO2008021800A2 - Method for preventing crystallization - Google Patents [patents.google.com]
- 8. Chapter 3 - Emulsifiable Concentrates (EC) | PDF | Emulsion | Surfactant [scribd.com]
- 9. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 10. WO2020049433A1 - Crystallization inhibitors in agricultural formulations - Google Patents [patents.google.com]
- 11. US20070249692A1 - Inhibitors of crystallization in a solid dispersion - Google Patents [patents.google.com]
- 12. Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. npra.gov.my [npra.gov.my]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. epa.gov [epa.gov]
Minimizing phytotoxicity of Ipconazole on sensitive crop varieties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxicity of Ipconazole on sensitive crop varieties during experimental trials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a systemic triazole fungicide used for seed treatment to control a broad spectrum of seed- and soil-borne fungal diseases.[1] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi, which is a critical component of their cell membranes, leading to fungal cell death.[1]
Q2: Is this compound generally safe for crops?
A2: Yes, this compound is known for its excellent safety profile on a wide range of both monocotyledonous and dicotyledonous crops, including cereals like wheat and barley, as well as cotton, soybeans, and various vegetables.[2] However, sensitivity can be variety-specific, and phytotoxicity can occur, particularly at higher application rates.
Q3: What are the typical symptoms of fungicide-induced phytotoxicity?
A3: General symptoms of fungicide phytotoxicity can be subtle or obvious and may include:
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Chlorosis: Yellowing of leaf tissue.
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Necrosis: Browning and death of plant tissue, which can appear as spots, flecks, or burning on leaf margins.[3]
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Stunting: Reduced plant height and overall growth.[3]
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Distortion: Twisting, cupping, or other abnormal shapes of leaves.[3]
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Reduced Seedling Emergence: A key symptom observed in sensitive varieties treated with some seed-applied fungicides.[1]
Q4: Which crop varieties are known to be sensitive to this compound?
A4: While generally safe, studies have shown that some oat varieties can exhibit sensitivity to this compound, especially at concentrations double the recommended rate.[1] These sensitivities manifested as "slight adverse effects" or "phytotoxicity symptoms," including reduced seedling emergence.[1] It is crucial to conduct preliminary trials on specific cultivars before large-scale experiments.
Q5: What factors can increase the risk of this compound phytotoxicity?
A5: Several factors can contribute to an increased risk of phytotoxicity:
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Overdosing: Applying this compound at rates exceeding the label recommendations is a primary cause.[1]
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Crop Variety: Genetic differences between cultivars of the same crop can lead to varying levels of sensitivity.
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Environmental Stress: Plants under stress from factors like high temperatures, drought, or high humidity may be more susceptible to chemical injury.[3]
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Growth Stage: Young plants and seedlings are often more vulnerable to phytotoxicity.
Q6: What is the likely mechanism behind this compound-induced phytotoxicity?
A6: The growth-regulating effects of triazole fungicides are a likely cause of phytotoxicity. Triazoles can interfere with the biosynthesis of essential plant hormones like gibberellins (B7789140) (GAs) and brassinosteroids (BRs), which are crucial for normal growth and development.[4][5][6] Inhibition of these pathways can lead to stunting and other growth abnormalities. Additionally, while direct evidence in plants is still emerging, studies on other organisms have shown that this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cells.[7][8]
Section 2: Troubleshooting Guide
This guide is designed to help you identify and address potential phytotoxicity issues in your experiments.
| Observed Symptom | Potential Cause (this compound-Related) | Recommended Action |
| Reduced or delayed seedling emergence | High application rate; sensitive crop variety (e.g., certain oat cultivars). | 1. Verify the application rate. 2. Conduct a dose-response experiment on the specific cultivar to determine the phytotoxicity threshold (see Experimental Protocol section). 3. Consider using a lower dose or a different fungicide for this variety. |
| Stunted growth of seedlings (short, thick stems) | Interference with gibberellin and/or brassinosteroid biosynthesis pathways. | 1. Confirm that stunting is not due to other factors (e.g., soil compaction, nutrient deficiency). 2. Analyze plant tissue for reduced levels of active gibberellins. 3. Consider co-application with a small amount of GA3 or brassinolide (B613842) in preliminary tests to see if the phenotype can be rescued. |
| Leaf yellowing (chlorosis) or necrotic spots | Potential induction of oxidative stress; direct cellular toxicity at high concentrations. | 1. Ensure symptoms are not from nutrient deficiencies or disease. Phytotoxicity symptoms often appear uniformly on leaves of a similar age.[3] 2. Measure biochemical markers of oxidative stress (e.g., H₂O₂ levels, MDA content, antioxidant enzyme activity). 3. Reduce the this compound concentration in subsequent experiments. |
| Inconsistent results across different experiments | Variation in environmental conditions (temperature, humidity, light). | 1. Maintain and document consistent environmental conditions for all experiments. 2. Avoid applying treatments to plants that are already under environmental stress.[3] |
Section 3: Key Experimental Protocols
Protocol for Assessing this compound Phytotoxicity on Seedling Emergence and Growth
This protocol is designed to quantify the phytotoxic effects of this compound on sensitive crop varieties.
1. Materials:
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Certified seeds of the test crop variety.
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This compound formulation.
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Pots or trays with a standardized, sterile potting mix or soil.
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Controlled environment chamber or greenhouse.
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Deionized water.
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Ruler and calipers.
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Drying oven and analytical balance.
2. Experimental Design:
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Treatments: Include an untreated control and at least 5 concentrations of this compound, including the recommended rate (1x), a higher rate (e.g., 2x), and a lower rate (e.g., 0.5x).[9]
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Replication: Use a minimum of 4 replicates for each treatment group.
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Layout: Arrange pots in a completely randomized design.
3. Procedure:
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Seed Treatment: Prepare the this compound solutions. Treat a known number of seeds (e.g., 100 seeds per replicate) for each concentration. Ensure uniform coating. Allow seeds to dry completely before planting.
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Planting: Plant a fixed number of seeds (e.g., 25) in each pot at a uniform depth.
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Growing Conditions: Place pots in a controlled environment with consistent temperature, light, and humidity. Water as needed.
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Data Collection:
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Seedling Emergence: Count the number of emerged seedlings daily for 14-21 days.
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Phytotoxicity Scoring: At 7, 14, and 21 days after emergence, visually assess phytotoxicity symptoms (stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 5 (severe effect).
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Growth Measurements: At the end of the experiment (e.g., 21 days), carefully harvest the seedlings. Measure shoot length and root length.
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Biomass Measurement: Determine the fresh weight of the shoots and roots. Dry the plant material in an oven at 70°C for 48-72 hours until a constant weight is achieved, then measure the dry weight.
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4. Data Analysis:
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Calculate the Germination Rate (%) .
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Calculate the Seedling Vigor Index (SVI) : SVI = (Mean shoot length + Mean root length) × Germination Rate (%).
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Calculate the Percent Inhibition for each growth parameter relative to the untreated control.
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Use ANOVA to determine significant differences between treatments.
Quantitative Data Presentation
The following tables should be used to summarize your experimental findings.
Table 1: Effect of this compound on Seedling Emergence and Vigor
| This compound Concentration | Germination Rate (%) | Mean Shoot Length (cm) | Mean Root Length (cm) | Seedling Vigor Index (SVI) |
| 0 (Control) | ||||
| 0.5x Recommended Rate | ||||
| 1x Recommended Rate | ||||
| 2x Recommended Rate | ||||
| 4x Recommended Rate |
Table 2: Phytotoxicity Assessment of this compound on Seedling Biomass
| This compound Concentration | Mean Shoot Fresh Weight (g) | Mean Shoot Dry Weight (g) | Mean Root Fresh Weight (g) | Mean Root Dry Weight (g) |
| 0 (Control) | ||||
| 0.5x Recommended Rate | ||||
| 1x Recommended Rate | ||||
| 2x Recommended Rate | ||||
| 4x Recommended Rate |
Section 4: Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential mechanisms of phytotoxicity and a general workflow for its assessment.
Caption: A workflow for troubleshooting this compound phytotoxicity.
Caption: Inhibition of GA and BR pathways by triazoles.
Caption: Induction of oxidative stress as a phytotoxicity cause.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. bcpc.org [bcpc.org]
- 3. e-gro.org [e-gro.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. The role of gibberellins in improving the resistance of tebuconazole-coated maize seeds to chilling stress by microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the effect of a triazole with anti-gibberellin activity on the growth and yield of oilseed rape (Brassica napus) | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 7. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in this compound-Induced Cytotoxicity in Human Endothelial-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-talk of Brassinosteroid signaling in controlling growth and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical challenges in Ipconazole residue detection
Welcome to the technical support center for Ipconazole residue analysis. This resource is designed for researchers, scientists, and drug development professionals to address analytical challenges and provide robust methodologies for the accurate detection of this compound residues.
Quick Navigation
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Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions to problems that may be encountered during the analysis of this compound residues.
Sample Preparation and Extraction
Q1: I am experiencing low recoveries of this compound using the QuEChERS method. What are the possible causes and solutions?
A1: Low recoveries in QuEChERS are a common issue and can stem from several factors:
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pH of the Matrix: this compound, a triazole fungicide, can be sensitive to the pH of the extraction environment. The choice of buffering salts in the QuEChERS procedure is crucial. For acidic matrices, using a method with citrate (B86180) buffering (EN 15662) can help maintain a stable pH and improve the stability and recovery of pH-sensitive pesticides.
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Inadequate Phase Separation: The addition of salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) is critical for inducing phase separation between the aqueous sample and the acetonitrile (B52724) extraction solvent. Ensure the salts are anhydrous and added quickly after the acetonitrile to prevent clumping and ensure efficient partitioning of this compound into the organic layer.
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Analyte Loss During Cleanup: The dispersive solid-phase extraction (d-SPE) step is intended to remove interfering matrix components, but it can also lead to the loss of the target analyte.
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Choice of Sorbent: For matrices with high fat content, C18 is often used. For pigmented samples, graphitized carbon black (GCB) is effective. However, GCB can also adsorb planar analytes, so its amount should be optimized. Primary secondary amine (PSA) is used to remove sugars and organic acids. For this compound, a combination of PSA and C18 is often a good starting point.
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Amount of Sorbent: Using an excessive amount of d-SPE sorbent can lead to the removal of this compound along with the matrix components. It is advisable to optimize the amount of sorbent to achieve a clean extract with acceptable recovery.
-
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Sample Homogeneity: Ensure that the initial sample is thoroughly homogenized to obtain a representative aliquot for extraction. For dry samples like cereals, proper hydration before extraction is essential.
Q2: How can I minimize matrix effects when analyzing this compound in complex matrices like soil or cereals?
A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a significant challenge in complex matrices. Here are some strategies to mitigate them:
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Effective Sample Cleanup: A thorough cleanup is the first line of defense. For soil samples, a combination of PSA and C18 in the d-SPE step can be effective in removing humic acids and other interferences. For cereals, which are high in starch and protein, a modified QuEChERS protocol may be necessary.
-
Matrix-Matched Calibration: This is a common and effective way to compensate for matrix effects. It involves preparing calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as the samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound, if available, is the most effective way to correct for matrix effects and variations in extraction recovery. The SIL-IS is added to the sample before extraction and experiences the same analytical process as the native analyte.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, this approach may compromise the method's sensitivity, so it is a trade-off that needs to be evaluated based on the required limit of quantification (LOQ).
Chromatography and Detection (LC-MS/MS & GC-MS)
Q3: I am observing poor peak shape (e.g., tailing or fronting) for this compound in my LC-MS/MS analysis. What should I check?
A3: Poor peak shape can be caused by a variety of factors:
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Column Choice and Condition: Ensure you are using a suitable column for triazole fungicide analysis. A C18 column is a common choice. If the column is old or has been used with very dirty samples, it may be contaminated or have a void at the head, leading to peak tailing. Try flushing the column or, if necessary, replacing it.
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Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the peak shape of triazole fungicides. Using a mobile phase with a suitable buffer, such as ammonium (B1175870) formate (B1220265) or formic acid, can improve peak shape.
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Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, the injection solvent should be similar in composition to the initial mobile phase.
-
System Contamination: Contamination in the injector, tubing, or ion source can lead to peak tailing. Regular cleaning and maintenance of the LC-MS/MS system are essential.
Q4: I am having trouble achieving the required sensitivity (LOQ) for this compound analysis. What can I do to improve it?
A4: Improving sensitivity requires optimizing several aspects of the analytical method:
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Sample Preparation: A more effective cleanup procedure can reduce matrix effects and background noise, thereby improving the signal-to-noise ratio for this compound. Consider optimizing the d-SPE sorbents and their amounts.
-
LC-MS/MS Parameters:
-
Ionization Source: Optimize the ion source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization efficiency of this compound.
-
MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for this compound. Infusing a standard solution of this compound can help in optimizing the precursor and product ions and their collision energies.
-
Dwell Time: In a multi-residue method, ensure that the dwell time for the this compound MRM transitions is sufficient to obtain an adequate number of data points across the chromatographic peak.
-
-
Injection Volume: Increasing the injection volume can increase the signal, but it may also increase matrix effects and potentially overload the column. This should be done with caution and in conjunction with other optimization steps.
Q5: What are the key considerations for developing a GC-MS method for this compound analysis?
A5: While LC-MS/MS is often preferred for triazole fungicides, GC-MS can also be used. Key considerations include:
-
Thermal Stability: Triazole fungicides can be susceptible to degradation at high temperatures in the GC injector. A splitless injection with an optimized injector temperature is often used. The use of a liner with glass wool can sometimes help to trap non-volatile matrix components, but it can also be a site for analyte degradation.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a common choice for pesticide analysis.
-
Temperature Program: The oven temperature program should be optimized to achieve good separation of this compound from other matrix components and potential co-eluting pesticides.
-
Matrix Effects: Matrix-induced enhancement is a common phenomenon in GC-MS where co-extracted matrix components can mask active sites in the injector and column, leading to an increased response for the analyte. Using matrix-matched standards is crucial for accurate quantification.
Quantitative Data Summary
The following tables summarize quantitative data for this compound analysis from various studies. This data can be used as a benchmark for method development and validation.
Table 1: this compound Recovery and Limits of Quantification (LOQ) in Water
| Analytical Method | Matrix | Fortification Level (µg/L) | Mean Recovery (%) | RSD (%) | LOQ (µg/L) | Reference |
| SPE-LC-MS/MS | Saltwater | 0.0500 | 95.8 | 5.2 | 0.0500 | [1] |
| SPE-LC-MS/MS | Saltwater | 0.500 | 98.4 | 2.9 | 0.0500 | [1] |
| SPE-LC-MS/MS | Surface Water | 0.0500 | 85.2 | 4.9 | 0.0500 | [2] |
| SPE-LC-MS/MS | Surface Water | 0.500 | 90.4 | 3.6 | 0.0500 | [2] |
| SPE-LC-MS/MS | Ground Water | 0.0500 | 79.8 | 6.2 | 0.0500 | [2] |
| SPE-LC-MS/MS | Ground Water | 0.500 | 88.6 | 2.8 | 0.0500 | [2] |
| SPE-LC-MS/MS | Drinking Water | 0.0500 | 82.4 | 5.5 | 0.0500 | [2] |
| SPE-LC-MS/MS | Drinking Water | 0.500 | 91.2 | 3.1 | 0.0500 | [2] |
Table 2: General Performance of QuEChERS and LC-MS/MS for Triazole Fungicides in Food Matrices
| Matrix | Fortification Level (mg/kg) | Mean Recovery Range (%) | RSD Range (%) | LOQ Range (mg/kg) | Reference |
| Fruits | 0.01 - 0.1 | 70 - 120 | < 20 | 0.01 | [3] |
| Vegetables | 0.01 - 0.1 | 70 - 120 | < 20 | 0.01 | [4] |
| Cereals | 0.01 - 0.1 | 70 - 120 | < 20 | 0.01 | [5] |
| Animal-origin foods | 0.0003 - 0.0009 | 72.0 - 114.8 | < 9.9 | 0.0003 - 0.0009 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the analysis of this compound residues.
Protocol 1: Analysis of this compound in Water by SPE and LC-MS/MS
This protocol is based on the EPA method for the analysis of this compound in saltwater.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 1g, 6mL) by passing 5 mL of acetonitrile followed by 5 mL of HPLC water. Do not allow the cartridge to go dry.
-
Load the Sample: Load a 20 mL water sample onto the conditioned SPE cartridge.
-
Elute the Analyte: Elute the cartridge with acetonitrile.
-
Concentrate the Eluate: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute: Reconstitute the residue in 1 mL of methanol, vortex, and sonicate to ensure complete dissolution.
-
Final Dilution: Add HPLC water to a final volume of 2 mL and vortex. The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: Waters Acquity UPLC or equivalent[7]
-
Column: Phenomenex Biphenyl, 100 mm x 4.6 mm, 2.6 µm[1]
-
Column Temperature: 40°C[1]
-
Mobile Phase A: 0.1 mM Formic acid + 0.1 mM Ammonium formate in water[1]
-
Mobile Phase B: Methanol[1]
-
Gradient:
Time (min) %A %B 0.00 30 70 1.00 30 70 8.00 25 75 8.01 5 95 10.00 5 95 10.10 30 70 | 12.50 | 30 | 70 |
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 2-20 µL[7]
-
MS System: AB Sciex API 5500 Q-Trap or equivalent[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Source Temperature: 500°C[1]
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound (Quantifier) 334.1 70.1 Optimized | this compound (Qualifier) | 334.1 | 125.0 | Optimized |
Protocol 2: General QuEChERS Method for this compound in Fruits and Vegetables
This is a general protocol that can be adapted for various fruit and vegetable matrices. Optimization of the d-SPE cleanup step is recommended for each new matrix.
1. Sample Extraction (QuEChERS)
-
Homogenize Sample: Homogenize a representative portion of the fruit or vegetable sample.
-
Weigh Sample: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Add Extraction Solvent: Add 10-15 mL of acetonitrile (often with 1% acetic acid) to the tube.
-
Shake: Shake vigorously for 1 minute.
-
Add QuEChERS Salts: Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake and Centrifuge: Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup
-
Transfer Supernatant: Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE tube.
-
Select Sorbent: The d-SPE tube should contain a mixture of sorbents appropriate for the matrix. A common combination for many fruits and vegetables is MgSO₄ (to remove residual water), PSA (to remove sugars and organic acids), and C18 (for fatty matrices).
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds to 1 minute and then centrifuge.
-
Final Extract: The supernatant is the final extract. It can be analyzed directly by LC-MS/MS or GC-MS, or it can be further diluted or concentrated as needed.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for this compound residue analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from water samples.
Caption: General workflow for QuEChERS extraction and cleanup of this compound from food matrices.
Caption: Logical relationship for troubleshooting common analytical issues in this compound detection.
References
- 1. fssai.gov.in [fssai.gov.in]
- 2. agilent.com [agilent.com]
- 3. fao.org [fao.org]
- 4. scispace.com [scispace.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor efficacy of Ipconazole seed treatments in the field
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipconazole seed treatments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a triazole fungicide that inhibits the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1][2][3] Specifically, it targets the cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol (B1674476) to ergosterol.[1][2][3] Disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, cell death.
Q2: Against which fungal pathogens is this compound effective?
A2: this compound has a broad spectrum of activity against many seed- and soil-borne fungal pathogens.[1][4] It is effective against diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes.[1] Common target pathogens include species of Fusarium, Ustilago, Tilletia, Rhizoctonia, Pyrenophora, and Microdochium nivale.[1][4]
Q3: What are the typical symptoms of this compound phytotoxicity?
A3: While generally safe for a wide range of crops, phytotoxicity can occur, particularly at higher application rates.[5] Symptoms of triazole fungicide phytotoxicity can include stunted growth, shortened coleoptiles, and delayed emergence, especially under stressful environmental conditions like cold, wet soils or deep planting.[6][7] On soybeans, symptoms may appear as interveinal chlorosis (yellowing between the leaf veins) on the upper leaves approximately 21-28 days after a foliar application, which could be confused with certain diseases.[6][7][8] However, yield loss from this type of phytotoxicity has not been reported.[5][6]
Troubleshooting Poor Efficacy
Problem: Observed poor control of fungal disease in the field despite using this compound seed treatment.
Below is a step-by-step guide to help you troubleshoot the potential causes of poor efficacy.
Caption: Troubleshooting workflow for poor this compound efficacy.
Data Presentation
Table 1: Recommended Application Rates for this compound Seed Treatment on Cereals
| Crop | Target Disease(s) | Application Rate (g a.i. per 100 kg seed) | Reference |
| Wheat | Common bunt (Tilletia caries), Loose smut (Ustilago tritici), Seedling blights (Fusarium spp., Microdochium nivale) | 1.5 | [1] |
| Wheat | Soil-borne common bunt | 2.0 | [1] |
| Barley | Loose smut (Ustilago nuda), Leaf stripe (Pyrenophora graminea) | 2.0 | [1] |
Table 2: Influence of Environmental Factors on this compound Efficacy
| Factor | Impact on Efficacy | Explanation |
| Soil Type | Can vary | This compound has low mobility in soil and readily adsorbs to soil particles.[3] Degradation rates can differ between soil types. |
| Soil pH | Can be significant | The stability and degradation of triazole fungicides can be influenced by soil pH. |
| Soil Moisture | High moisture can increase disease pressure | While moisture is needed for germination, excessively wet conditions can favor the development of certain fungal pathogens, potentially overwhelming the seed treatment. |
| Soil Temperature | Cold temperatures can delay emergence | Delayed emergence extends the period of vulnerability to soil-borne pathogens, potentially reducing the effectiveness of the seed treatment. |
| Organic Matter | High organic matter can reduce availability | This compound can bind to organic matter in the soil, potentially reducing its availability for uptake by the seedling. |
| Microbial Activity | Can lead to degradation | Soil microorganisms can contribute to the breakdown of this compound.[9] |
Table 3: Efficacy of this compound Against Common Soybean Seedling Pathogens
| Pathogen | Efficacy Rating |
| Pythium spp. | Poor |
| Phytophthora sojae | Not Rated |
| Rhizoctonia solani | Fair - Good |
| Fusarium spp. | Fair - Excellent |
| Phomopsis spp. | Good |
| Source: Adapted from Fungicide Efficacy for Control of Soybean Seedling Diseases[10][11] |
Experimental Protocols
Protocol 1: Standard Seed Germination Test (Rolled Paper Towel Method)
Objective: To assess the viability of this compound-treated seeds.
Materials:
-
This compound-treated seeds
-
Untreated control seeds
-
Germination paper or paper towels
-
Water
-
Plastic bags or germination trays
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Incubator or growth chamber
Procedure:
-
Moisten the germination paper with water until it is thoroughly wet but not dripping.
-
Place a specified number of seeds (e.g., 50 or 100) in evenly spaced rows on the moist paper.
-
Cover the seeds with another sheet of moist germination paper.
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Loosely roll the paper towels and place them in a plastic bag or germination tray to maintain humidity.
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Incubate the rolled towels at an appropriate temperature for the specific crop (e.g., 20-25°C) for a designated period (typically 7-10 days).
-
After the incubation period, unroll the paper towels and count the number of normal seedlings. A normal seedling should have a well-developed root and shoot system.
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Calculate the germination percentage: (Number of normal seedlings / Total number of seeds) x 100.
Protocol 2: Isolation of Fungal Pathogens from Infected Seedlings
Objective: To isolate and identify the causal agent of disease in seedlings grown from this compound-treated seeds.
Materials:
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Diseased seedlings
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Sterile distilled water
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1% sodium hypochlorite (B82951) solution
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Sterile filter paper or paper towels
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Potato Dextrose Agar (PDA) plates
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Sterile scalpel or razor blade
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Incubator
Procedure:
-
Excise small sections of tissue (approximately 5x5 mm) from the margin of the diseased area on the seedling.
-
Surface sterilize the tissue sections by immersing them in 70% ethanol for 30-60 seconds, followed by 1% sodium hypochlorite solution for 1-2 minutes.
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Rinse the sterilized tissue sections three times with sterile distilled water.
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Blot the tissue sections dry on sterile filter paper.
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Place the dried tissue sections onto PDA plates.
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Incubate the plates at 25°C and observe daily for fungal growth.
-
Once fungal colonies appear, subculture them to fresh PDA plates to obtain pure cultures for identification.
Protocol 3: Analysis of this compound Residue on Seeds by HPLC
Objective: To quantify the amount of this compound present on treated seeds.
Materials:
-
This compound-treated seeds
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and UV or MS/MS detector
-
This compound analytical standard
Procedure:
-
Sample Extraction:
-
Weigh a known amount of treated seeds (e.g., 10 g) into a flask.
-
Add a known volume of acetonitrile (e.g., 50 mL).
-
Shake vigorously for a specified time (e.g., 30 minutes) to extract the this compound from the seed surface.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.
-
Column: A C18 reverse-phase column is commonly used.
-
Injection Volume: Inject a known volume of the filtered extract (e.g., 10 µL) into the HPLC system.
-
Detection: Detect this compound using a UV detector at an appropriate wavelength or an MS/MS detector for higher sensitivity and selectivity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.
-
Compare the peak area of the this compound in the sample extract to the calibration curve to determine its concentration.
-
Calculate the amount of this compound per unit weight of seeds (e.g., in mg/kg).
-
Visualizations
Caption: this compound's inhibition of the ergosterol biosynthesis pathway.
Caption: Experimental workflow for diagnosing poor efficacy.
Caption: Factors influencing this compound seed treatment efficacy.
References
- 1. bcpc.org [bcpc.org]
- 2. bcpc.org [bcpc.org]
- 3. apvma.gov.au [apvma.gov.au]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. Triazole Phytotoxicity in Soybeans | CropWatch | Nebraska [cropwatch.unl.edu]
- 8. Crop Protection Network [cropprotectionnetwork.org]
- 9. researchgate.net [researchgate.net]
- 10. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 11. extension.purdue.edu [extension.purdue.edu]
Reducing the environmental impact of Ipconazole runoff from treated fields
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to minimizing the environmental impact of Ipconazole. This resource provides practical troubleshooting guidance, frequently asked questions, and detailed experimental protocols to support your research in reducing this compound runoff from treated fields.
This compound is a triazole fungicide used for controlling soil and seed-borne diseases in a variety of crops.[1] Due to its persistence in soil and aquatic environments, there is a potential for accumulation with repeated use, making runoff mitigation crucial.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the amount of this compound in runoff?
A1: The movement of this compound from treated fields is a complex process influenced by several interacting factors:
-
Pesticide Properties : this compound's persistence and high potential for particle-bound transport are key characteristics.[1] Its solubility and how strongly it adsorbs to soil particles will also affect its movement with water.[3]
-
Soil Characteristics : Soil texture, moisture content, and organic matter levels significantly impact runoff.[3][4] Clay soils with high moisture content are more prone to runoff than drier, sandy soils.[3]
-
Site and Weather Conditions : The slope of the field is a major contributor; steeper slopes increase runoff potential.[3] Runoff is most likely to occur when heavy rainfall or irrigation follows soon after application, especially on saturated or frozen soils.[3]
-
Agricultural Practices : Tillage methods and the amount of vegetation or crop residue on the soil surface affect how much water runs off.[3]
Q2: What are the most effective, scientifically-backed strategies for reducing this compound runoff?
A2: Several "Best Management Practices" (BMPs) have proven effective at reducing pesticide runoff:
-
Vegetative Filter Strips (VFS) : These are densely planted areas of vegetation designed to intercept and slow runoff, allowing sediment and adsorbed pesticides to settle out.[5][6] They can also increase water infiltration into the soil.[6]
-
Biobeds : These are lined pits filled with a biologically active mixture (biomix) of straw, soil, and compost.[7][8] They are designed to capture and degrade pesticides from sprayer washings and runoff, with microorganisms playing a key role in breaking down the compounds.[7][8]
-
Conservation Tillage : Practices that minimize soil disturbance, such as no-till farming, leave crop residue on the surface, which improves soil structure, enhances water infiltration, and reduces erosion and runoff.[9][10]
-
Cover Cropping : Planting cover crops during off-seasons protects the soil from erosion, increases organic matter, and improves the soil's capacity to absorb water, thereby reducing runoff.[9]
Q3: Where can I find a reliable analytical method for quantifying this compound in water samples?
A3: A validated method for the analysis of this compound in water involves solid-phase extraction (SPE) followed by quantification using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[11][12] The limit of quantitation (LOQ) for this method has been established at 0.0500 µg/L.[11][12]
Troubleshooting Experimental Setups
Q4: My vegetative filter strip (VFS) is not effectively reducing this compound concentrations in my runoff samples. What are the potential issues?
A4: Suboptimal performance of a VFS can be attributed to several design and maintenance flaws. Consider the following troubleshooting steps:
-
Check VFS Design Parameters :
-
Width : Wider strips are generally more effective. For some pesticides, a 10-meter strip is considered necessary to significantly lower concentrations in runoff.[13]
-
Slope : VFS are most effective on slopes less than 5% and are not recommended for slopes exceeding 15%.[5]
-
Vegetation : Ensure you are using tall, dense, perennial grasses, as they are ideal for trapping sediment to which pesticides like this compound bind.[5]
-
-
Assess Runoff Flow : The effectiveness of a VFS depends on a slow, uniform sheet flow of water across it. If you observe channels or rills forming, it indicates that water is moving too quickly and not interacting sufficiently with the vegetation. These channels should be repaired and reseeded.[5][6]
-
Evaluate Soil Saturation : If the soil within the VFS is saturated, its ability to absorb water-dissolved contaminants is diminished.[6] While it will still trap sediment, dissolved this compound may pass through.
-
Remove Excess Sediment : Over time, sediment can build up at the edge of the VFS, which can divert runoff water around the strip instead of through it. This buildup should be removed periodically.[5]
Q5: The microbial degradation of this compound in my biobed experiment is slower than expected. How can I optimize it?
A5: The efficiency of a biobed relies on a healthy, active microbial community.
-
Biomixture Composition : The standard biomixture consists of straw (50%), soil (25%), and a humus source like peat or vermicompost (25%).[8] The straw provides the carbon and lignin (B12514952) that stimulate the enzymatic activity of fungi, which are crucial for degradation.[14]
-
Moisture and Aeration : The biomixture must be kept moist but not waterlogged to support microbial activity. The structure provided by the straw helps maintain aeration.
-
Microbial Adaptation : A pre-incubation or conditioning period for the biomixture before introducing the pesticide can be favorable for degradation.[8] This allows the microbial populations to establish themselves.
-
Pesticide Concentration : High concentrations of pesticides can inhibit the very microbial populations you rely on for degradation.[14] Ensure the loading rate is not overwhelming the system.
-
pH : Soil pH can influence the rate of degradation for triazole fungicides.[15] Monitor the pH of your biomixture to ensure it is within an optimal range for microbial activity.
Quantitative Data Summary
Table 1: Effectiveness of Vegetative Filter Strips (VFS) in Mitigating Pesticide Runoff
| Mitigation Method | Key Parameter | This compound/Pesticide Reduction (%) | Slope Condition | Reference |
| Vegetative Filter Strip | 3-meter width | ~50% (soil & assumed pesticide) | 7% | [13] |
| Vegetative Filter Strip | 6-meter width | ~75% (soil & assumed pesticide) | 7% | [13] |
| Vegetative Filter Strip | 9-meter width | >95% (soil & assumed pesticide) | 7% | [13] |
| Vegetative Filter Strip | 10-meter width | Highly effective for soil-bound pesticides | Not specified | [13] |
| Vegetated vs. Unvegetated | Presence of Vegetation | 73-98% (fungicide mass retention) | Not specified | [16] |
Table 2: Effectiveness of Biobeds in Mitigating Fungicide Runoff
| Mitigation Method | Effluent Source | Fungicide Removal Efficiency (%) | Key Finding | Reference |
| Biobed | Seed-producing industry | 93.1 - 99.98% | Effective retention and dissipation | [17] |
| Biobed | Bulb-handling industry | 93.1 - 99.98% | Lipophilic substances are well-retained | [17] |
| Biobed | Fruit-packaging industry | 93.1 - 99.98% | Polar substances may have higher leaching potential | [17] |
Experimental Protocols
Protocol 1: Evaluating VFS Effectiveness with Simulated Runoff
-
Plot Construction : Establish experimental plots on a representative slope. Each plot should consist of a treated area (source of runoff) and a VFS of a specific width (e.g., 3m, 6m, 9m) at the downslope edge. Include a control plot with no VFS.
-
This compound Application : Apply this compound to the source area according to typical field application rates.
-
Rainfall Simulation : Use a rainfall simulator to apply a controlled, consistent "storm" event to the plots. The intensity and duration should be based on relevant meteorological data for the region.
-
Runoff Collection : Install a collection system at the downslope edge of each VFS (and the control plot) to capture the entire volume of runoff. This typically involves a gutter or trough that funnels the water into collection bottles.[18]
-
Sample Collection & Analysis :
-
Data Calculation : Calculate the total mass of this compound lost from each plot by multiplying the concentration by the runoff volume for each interval. Determine the percentage reduction by comparing the VFS plots to the control plot.
Protocol 2: Assessing this compound Degradation in a Lab-Scale Biobed
-
Biomixture Preparation : Create a homogenous biomixture of 50% chopped straw, 25% sieved topsoil, and 25% compost or peat by volume.
-
Column Setup : Pack the biomixture into glass or stainless steel columns to a bulk density representative of field conditions. The columns should have an outlet at the bottom to collect leachate.
-
Pre-incubation : Moisten the columns to an optimal water-holding capacity and incubate them in the dark at a controlled temperature for a period (e.g., 2 weeks) to allow the microbial community to stabilize.[8]
-
This compound Spiking : Prepare a stock solution of this compound and apply it to the top of the biomixture columns. The amount applied should simulate a "worst-case" loading event.
-
Incubation and Sampling :
-
Maintain the columns at a constant temperature and moisture level for the duration of the experiment (e.g., 60-90 days).
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), sacrificially sample entire columns.
-
Homogenize the biomixture from each sampled column and take subsamples for analysis.
-
-
Extraction and Analysis :
-
Extract this compound from the biomixture subsamples using an appropriate solvent (e.g., acetonitrile).
-
Analyze the extracts via LC-MS/MS to determine the remaining concentration of this compound.
-
-
Data Analysis : Plot the concentration of this compound over time to determine its degradation kinetics and calculate its half-life (DT50) in the biomixture.
Visualizations
Caption: Conceptual workflow of this compound runoff and mitigation pathways.
Caption: Troubleshooting guide for a poorly performing Vegetative Filter Strip.
References
- 1. This compound (Ref: KNF 317) [sitem.herts.ac.uk]
- 2. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 3. The Problem of Runoff – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. dce.au.dk [dce.au.dk]
- 5. Using Vegetative Filter Strips - mitigating pesticide effects on environment - UC IPM [ipm.ucanr.edu]
- 6. extension.oregonstate.edu [extension.oregonstate.edu]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. How Can We Reduce Pesticide Runoff? → Question [pollution.sustainability-directory.com]
- 10. apiservices.biz [apiservices.biz]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Runoff mitigation – Vegetative Filter Strips - Canada.ca [canada.ca]
- 14. Microbial growth in biobeds for treatment of residual pesticide in banana plantations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Attenuation and soil biodegradation of fungicides by using vegetated buffer strips in vineyards during a simulated rainfall–runoff event - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using biobeds for the treatment of fungicide-contaminated effluents from various agro-food processing industries: Microbiome responses and mobile genetic element dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portal.nifa.usda.gov [portal.nifa.usda.gov]
- 19. epa.gov [epa.gov]
Improving the synthesis yield and purity of Ipconazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield and purity of Ipconazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is a triazole fungicide synthesized through a multi-step process. A prevalent method involves the reaction of 2-(4-chlorobenzyl)-5-isopropyl-cyclopentanone with 1,2,4-triazole (B32235) and a sulfonium (B1226848) or sulfoxonium compound in the presence of a base.[1][2] Variations in the choice of base, solvent, and reaction conditions are employed to optimize yield and purity.[1][3] Another approach involves the reaction of an oxirane intermediate with 1,2,4-triazole.[2]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically a mixture of two diastereoisomers, specifically the (cis-,cis-) and (cis-,trans-) isomers, in a ratio of approximately 9:1.[4] The minimum active substance purity is generally high, often exceeding 95%.[2]
Q3: What analytical methods are used to determine the purity and isomeric ratio of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and its intermediates.[2] Chiral separation techniques, such as supercritical fluid chromatography (SFC) with chiral columns, can be employed to separate and quantify the different stereoisomers.[5]
Troubleshooting Guide
Problem 1: Low Synthesis Yield
Possible Causes & Solutions
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using HPLC to ensure the consumption of the starting material, 2-(4-chlorobenzyl)-5-isopropylcyclopentanone (B14000593), is below 1%.[1] Extend the reaction time if necessary.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low or too high.
-
Solution: The reaction of the cyclopentanone (B42830) derivative with 1,2,4-triazole is typically carried out at elevated temperatures, for instance, by heating to around 100-125°C.[1][3] Ensure the temperature is maintained within the optimal range for the specific reagents and solvent system being used.
-
-
Inefficient Base: The base used may not be strong enough or used in an incorrect molar ratio.
-
Presence of Water: Water generated during the reaction can hinder the process.
-
Solution: Employ methods to remove water from the reaction mixture. This can be achieved by chemical dehydration using water-reactive metal oxides (e.g., calcium oxide) or by physical dehydration, such as bubbling an inert gas (e.g., nitrogen) through the heated reaction mixture.[1]
-
Problem 2: Low Purity of Crude this compound
Possible Causes & Solutions
-
Formation of Side Products: Undesired side reactions can lead to the formation of impurities.
-
Solution: Careful control of reaction parameters such as temperature, addition rate of reagents, and stoichiometry can minimize the formation of byproducts. Maintaining the reaction temperature within the specified range is crucial.
-
-
Excessive Solid By-product Formation: Some synthetic routes generate a large amount of solid by-products that can be difficult to remove.[2][3]
-
Solution: Consider alternative synthetic strategies that minimize the formation of solid waste. For example, using a method that avoids the use of metal oxides that generate insoluble hydroxides can simplify the work-up process.[1]
-
-
Residual Starting Materials or Intermediates: Unreacted starting materials or intermediates can contaminate the final product.
-
Solution: As mentioned for improving yield, ensure the reaction goes to completion by monitoring with HPLC.[1] An appropriate work-up procedure involving extraction and washing can also help remove unreacted starting materials.
-
Problem 3: Difficulty in Purifying Crude this compound
Possible Causes & Solutions
-
Ineffective Crystallization: The chosen solvent system or conditions for recrystallization may not be optimal.
-
Solution: Several solvent systems have been reported for the effective purification of this compound by recrystallization. These include:
-
Methanol (B129727): Used for recrystallizing the final product to achieve high purity.[1]
-
Methylcyclohexane: Crystallization from this solvent has been shown to yield this compound with a purity of 98.05%.[3]
-
Cyclohexanol (B46403) in Cyclohexane (B81311): A mixture of 9.09% (v/v) cyclohexanol in cyclohexane has been used to obtain this compound with a very high purity of 99.83%.[3]
-
-
Procedure: The general process involves dissolving the crude product in the chosen solvent at an elevated temperature, followed by cooling to induce crystallization. The purified solid is then collected by filtration and dried.
-
-
Avoidance of Column Chromatography: For large-scale production, column chromatography is often undesirable due to cost and time.[2]
-
Solution: Focus on optimizing the recrystallization process. Experiment with different solvents and solvent mixtures, as well as the cooling rate, to achieve the desired purity without the need for chromatography. Making a slurry of the crude this compound with a suitable organic solvent and then isolating the purified product is another effective technique.[2]
-
Data Presentation
Table 1: Summary of this compound Synthesis Yields under Different Conditions
| Precursor | Reagents | Solvent | Yield | Purity | Reference |
| 2-(4-chlorobenzyl)-5-isopropylcyclopentanone | 1,2,4-triazole sodium, solid sodium hydroxide, trimethylsulfoxonium (B8643921) iodide | N-methylpyrrolidone | 78% | Not Specified | [1] |
| Compound of formula (V) | Sodium 1,2,4-triazole salt, sodium tert-butoxide, trimethylsulfoxonium bromide | N-methyl-2-pyrrolidone | Not Specified | 98.05% (after crystallization from methylcyclohexane) | [3] |
| Compound of formula (V) | Sodium 1,2,4-triazole salt, sodium tert-butoxide, trimethylsulfoxonium bromide | N-methyl-2-pyrrolidone | Not Specified | 99.83% (after crystallization from cyclohexanol/cyclohexane) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Nitrogen Bubbling for Dehydration
This protocol is adapted from a patented method designed to simplify the reaction process and avoid the filtration of solid alkali hydroxides.[1]
-
Reaction Setup: In a 500 ml reaction flask equipped with a stirrer, thermometer, gas introduction tube, and distillation apparatus, add 53 g (approx. 0.2 mol) of 95% 2-(4-chlorobenzyl)-5-isopropylcyclopentanone, 20 g (approx. 0.22 mol) of 1,2,4-triazole sodium, 10 g (0.25 mol) of solid sodium hydroxide, and 120 ml of N-methylpyrrolidone.
-
Reaction Execution:
-
Stir the mixture and heat to 100°C.
-
Begin bubbling nitrogen gas through the mixture (flow rate approx. 50 L/min).
-
Add 55 g (approx. 0.25 mol) of trimethylsulfoxonium iodide in portions over 10 hours while continuing the nitrogen bubbling.
-
After the addition is complete, continue bubbling for another hour.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by HPLC until the content of 2-(4-chlorobenzyl)-5-isopropylcyclopentanone is less than 1%.
-
Stop the nitrogen bubbling and distill off approximately 15 ml of liquid.
-
Concentrate the remaining mixture under vacuum.
-
Add water and dichloroethane for extraction and layering.
-
Concentrate the organic layer.
-
-
Purification:
-
Add methanol to the concentrated residue for recrystallization.
-
Filter the solid and dry to obtain this compound.
-
Protocol 2: High-Purity Recrystallization of this compound
This protocol is based on examples demonstrating effective purification without column chromatography.[3]
-
Initial Crystallization:
-
Take the crude this compound obtained from the synthesis work-up.
-
Dissolve the crude product in a minimal amount of hot methylcyclohexane.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold methylcyclohexane, and dry. This should yield a product with approximately 98% purity.
-
-
Secondary High-Purity Crystallization:
-
Take the product from the initial crystallization.
-
Prepare a solvent mixture of 9.09% (v/v) cyclohexanol in cyclohexane.
-
Dissolve the this compound in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the high-purity crystals by filtration, wash with a small amount of cold cyclohexane, and dry under vacuum. This can yield a product with purity exceeding 99.8%.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound synthesis yield.
References
- 1. CN111718304A - Synthetic method of triazole bactericide - Google Patents [patents.google.com]
- 2. US20240116881A1 - Process for preparation of this compound & its intermediates - Google Patents [patents.google.com]
- 3. WO2024057213A1 - A process for preparation of this compound & its intermediates - Google Patents [patents.google.com]
- 4. This compound (Ref: KNF 317) [sitem.herts.ac.uk]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
Technical Support Center: Ipconazole Toxicity Testing in Non-Target Organisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting ipconazole toxicity testing on non-target organisms.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound toxicity experiments with non-target organisms.
Q1: My control group is showing unexpected mortality or stress. What are the possible causes?
A1: High mortality or stress in control groups invalidates test results. Several factors could be responsible:
-
Contaminated Culture/Dilution Water: Ensure the water used for culturing organisms and for preparing test solutions is free from contaminants. Use deionized or distilled water of high purity and standardized reconstituted water as per OECD guidelines.
-
Improper Acclimation: Organisms must be properly acclimated to the test conditions (temperature, pH, light cycle) before the experiment begins. A sudden change in environment can induce stress and mortality.
-
Disease Outbreak: Visually inspect your stock cultures for any signs of disease or parasites. If an outbreak is suspected, discard the culture and start with a fresh, healthy stock.
-
Inadequate Nutrition: For chronic studies, ensure the food provided is appropriate for the test species and is free from contaminants. For acute studies where feeding is typically withheld, ensure organisms are well-fed prior to the test.[1]
-
Handling Stress: Minimize handling of test organisms. When transfer is necessary, do so gently and with appropriate tools to avoid physical injury.
Q2: I am observing inconsistent results between replicate experiments. What could be the reason?
A2: Variability between replicates can stem from several sources:
-
Inaccurate Dosing: Ensure precise and accurate preparation of this compound stock and test solutions. Use calibrated equipment and verify concentrations analytically, especially for a compound with low water solubility.
-
Variable Test Organism Health: The age, size, and overall health of test organisms should be as uniform as possible across all test vessels and replicate experiments.[2]
-
Fluctuations in Environmental Conditions: Maintain consistent temperature, lighting, and pH throughout the experiment. Even minor fluctuations can affect the sensitivity of organisms to the toxicant.[2]
-
Test Substance Stability: this compound, like other chemical substances, may degrade or adsorb to the test vessels over the course of the experiment, especially in static tests. This can lead to a decrease in the actual exposure concentration. Consider semi-static or flow-through test designs for longer-term studies to maintain stable concentrations.
Q3: The measured concentrations of this compound in my test solutions are lower than the nominal concentrations. Why is this happening and how can I fix it?
A3: This is a common issue, particularly with compounds that have low water solubility.
-
Adsorption to Surfaces: this compound may adsorb to the surfaces of glass or plastic test vessels. To mitigate this, consider using silanized glassware.
-
Volatility: If this compound is volatile, it can be lost from the test solution to the atmosphere. Using vessels with loose-fitting covers can help reduce this loss.
-
Photodegradation: If this compound is light-sensitive, it may degrade under standard laboratory lighting. Conduct tests under reduced light conditions or use amber-colored glassware, ensuring the lighting still meets the requirements for the test organism.
-
Solubility Issues: this compound has low water solubility. Ensure it is fully dissolved in the stock solution before preparing the test dilutions. The use of a carrier solvent may be necessary, but its concentration should be minimal and a solvent control group must be included in the experimental design.
Q4: I am conducting a terrestrial toxicity test and the emergence/growth in my control soil is poor.
A4: Poor performance in control soil can be due to:
-
Inappropriate Soil Composition: The artificial soil mixture must be prepared according to the specific OECD guideline (e.g., OECD 208 or 222). The pH, organic matter content, and moisture level are critical for the health of plants and soil invertebrates.
-
Soil Contamination: Ensure the sand, peat, and kaolin (B608303) clay used to prepare the artificial soil are free from any chemical contaminants.
-
Incorrect Moisture Content: The water holding capacity of the soil should be determined, and the moisture content adjusted to the optimal range for the test species. Both overly dry and waterlogged conditions can inhibit germination, growth, or organism survival.
-
Suboptimal Environmental Conditions: Temperature and lighting conditions must be maintained within the ranges specified in the protocol.
Q5: What are the typical phytotoxicity symptoms to look for in terrestrial plant tests with this compound?
A5: this compound is a triazole fungicide, and this class of compounds can cause specific phytotoxic effects. Look for:
-
Stunting: Reduced shoot height and smaller leaf size.
-
Chlorosis: Yellowing of the leaf tissue, sometimes in an interveinal pattern.
-
Necrosis: Browning and death of leaf tissue, particularly at the tips or margins.
-
Delayed Emergence: A noticeable delay in seedling emergence compared to the control group.
-
Leaf Distortion: Curling, cupping, or other abnormal leaf shapes.[3]
Quantitative Toxicity Data for this compound
The following tables summarize the acute and chronic toxicity data for this compound across various non-target organisms. These values are essential for risk assessment and for designing appropriate test concentrations.
Table 1: Acute Toxicity of this compound to Non-Target Aquatic Organisms
| Species | Common Name | Test Duration | Endpoint | Value (mg/L) | Reference |
| Oncorhynchus mykiss | Rainbow Trout | 96 hours | LC50 | 1.5 | [4] |
| Lepomis macrochirus | Bluegill Sunfish | 96 hours | LC50 | 1.3 | [4] |
| Daphnia magna | Water Flea | 48 hours | EC50 | 1.7 | [4] |
| Pseudokirchneriella subcapitata | Green Algae | 96 hours | ErC50 | > 2.2 | [4] |
Table 2: Chronic Toxicity of this compound to Non-Target Organisms
| Species | Common Name | Test Duration | Endpoint | Value (mg/L or mg/kg) | Reference |
| Pimephales promelas | Fathead Minnow | Early-life stage | LC50 | > 2.9 | [4] |
| Eisenia fetida | Earthworm | 56 days | NOEC (Reproduction) | > 586 g ac/ha | [4] |
| Soil Microorganisms | - | - | Effect on N & C transformation | No long-term effects observed | [4] |
Detailed Experimental Protocols
The following are summaries of standardized protocols for this compound toxicity testing. For complete details, refer to the full OECD guidelines.
Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
-
Objective: To determine the effects of this compound on the growth of freshwater microalgae.
-
Test Organism: Pseudokirchneriella subcapitata or other recommended species.
-
Principle: Exponentially growing algae are exposed to various concentrations of this compound in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature. The inhibition of growth is measured by changes in cell density over time compared to a control.
-
Methodology:
-
Prepare a sterile algal growth medium.
-
Prepare a stock solution of this compound. If a solvent is used, its concentration should not exceed 0.1 mL/L, and a solvent control must be included.
-
Set up test flasks with at least five concentrations of this compound in a geometric series, plus a control (and solvent control if applicable). Each concentration should have at least three replicates.
-
Inoculate each flask with a small volume of an exponential-phase algal culture to achieve a low initial cell density.
-
Incubate the flasks for 72 hours at 21-24°C under continuous, uniform illumination.
-
Measure the algal biomass (e.g., using a spectrophotometer or cell counter) at 24, 48, and 72 hours.
-
Calculate the average specific growth rate and yield for each concentration. Determine the EC50 (the concentration causing 50% inhibition of growth or yield).
-
Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)
-
Objective: To determine the acute toxicity of this compound to Daphnia magna.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Principle: Young daphnids are exposed to a range of this compound concentrations for 48 hours. The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.
-
Methodology:
-
Use reconstituted hard water or other suitable culture water.
-
Prepare at least five test concentrations of this compound in a geometric series, along with a control.
-
Use at least 20 daphnids for each concentration, divided into at least four replicates of five animals each.
-
Place the daphnids in the test solutions. The volume should provide at least 2 mL per daphnid.
-
Incubate at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod for 48 hours. Do not feed the daphnids during the test.
-
Record the number of immobilised daphnids at 24 and 48 hours.
-
Calculate the EC50 at 48 hours, which is the concentration that immobilises 50% of the daphnids.[4][5]
-
Fish Acute Toxicity Test (Adapted from OECD Guideline 203)
-
Objective: To determine the acute lethal toxicity of this compound to fish.
-
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Principle: Fish are exposed to this compound in a range of concentrations for 96 hours. Mortality is the primary endpoint.
-
Methodology:
-
Acclimate fish to the test conditions for at least 12 days.
-
Prepare at least five test concentrations in a geometric series, plus a control.
-
Use at least seven fish per concentration.
-
Expose the fish for 96 hours in either a static, semi-static (renewal of test solution every 24-48 hours), or flow-through system.
-
Maintain the temperature appropriate for the species (e.g., 15°C for rainbow trout).
-
Record mortalities and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.
-
Determine the LC50 (the concentration that is lethal to 50% of the fish) at 96 hours.[6][7]
-
Terrestrial Plant Test: Seedling Emergence and Seedling Growth (Adapted from OECD Guideline 208)
-
Objective: To assess the effects of this compound on seedling emergence and early growth of terrestrial plants.
-
Test Organism: A selection of monocotyledonous and dicotyledonous crop species.
-
Principle: Seeds are planted in soil treated with this compound. Effects on seedling emergence, mortality, and biomass are assessed over 14 to 21 days.
-
Methodology:
-
Prepare a suitable soil substrate (e.g., sandy loam or artificial soil).
-
Apply this compound to the soil. This can be done by mixing it into the soil or by spraying it onto the soil surface, depending on the expected route of exposure.
-
Plant a specified number of seeds of each test species into pots containing the treated soil. Include an untreated control.
-
Maintain the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light cycle for 14-21 days after 50% of control seedlings have emerged.
-
Assess seedling emergence and any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals.
-
At the end of the test, count the number of surviving seedlings and measure their shoot height and dry weight.
-
Calculate the ER50 (the rate causing a 50% reduction in a quantitative endpoint like biomass).
-
Earthworm Reproduction Test (Adapted from OECD Guideline 222)
-
Objective: To assess the effects of this compound on the survival and reproduction of earthworms.
-
Test Organism: Eisenia fetida or Eisenia andrei.
-
Principle: Adult earthworms are exposed to soil treated with different concentrations of this compound for 28 days. Survival and sublethal effects (e.g., weight change) are recorded. The worms are then removed, and the soil is incubated for another 28 days to allow cocoons to hatch. The number of juvenile worms is then counted.
-
Methodology:
-
Prepare artificial soil according to the guideline.
-
Mix this compound into the soil at a range of concentrations. Include an untreated control.
-
Introduce 10 adult earthworms with well-developed clitella into each test vessel containing the treated soil.
-
Incubate the vessels at 20 ± 2°C with a controlled light cycle for 28 days.
-
After 28 days, remove the adult worms, count the survivors, and weigh them.
-
Return the soil to the vessels and incubate for another 28 days.
-
At the end of the second 28-day period, sift the soil and count the number of juvenile worms produced.
-
Determine the LC50 for adult mortality and the EC50 and NOEC (No Observed Effect Concentration) for reproduction.[8][9][10][11]
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for this compound Toxicity in a Non-Target Organism
This compound's primary mode of action is the inhibition of sterol 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis in fungi.[12] In non-target organisms, while this specific pathway is absent, triazole fungicides are known to induce secondary effects such as mitochondrial dysfunction, leading to oxidative stress and apoptosis.[6][7][13] The diagram below illustrates a plausible cascade of events following this compound exposure in a non-target aquatic vertebrate like zebrafish.
Caption: this compound-induced toxicity pathway in a non-target vertebrate.
General Experimental Workflow for Acute Toxicity Testing
The following diagram outlines the typical workflow for conducting an acute toxicity test according to OECD guidelines.
Caption: Standard workflow for acute ecotoxicity testing.
References
- 1. Algal EC50 toxicity data - ECETOC [ecetoc.org]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. [논문]A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Novel Triazole Fungicide Ipfentrifluconazole on Different Endpoints in Zebrafish Larvae | MDPI [mdpi.com]
- 8. Triazole Fungicides Inhibit Zebrafish Hatching by Blocking the Secretory Function of Hatching Gland Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on aquatic environment toxicology of triazole fungicides [nyxxb.cn]
- 10. Hexaconazole induces developmental toxicities via apoptosis, inflammation, and alterations of Akt and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Ref: KNF 317) [sitem.herts.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of Ipconazole under different environmental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Ipconazole under various environmental conditions.
Frequently Asked Questions (FAQs)
1. What are the major degradation pathways for this compound in the environment?
This compound degradation in the environment occurs through both abiotic and biotic pathways. The primary mechanisms are:
-
Microbial Degradation: This is a significant pathway, particularly in soil environments. Specific microorganisms, such as actinomycetes like Kitasatospora sp. and Streptomyces sp., have been shown to effectively degrade this compound.[1] The main reaction is oxidation.
-
Photolysis: this compound can degrade when exposed to sunlight, particularly in aqueous environments. Photolysis is considered a significant degradation pathway in water.[2]
-
Hydrolysis: this compound is relatively stable to hydrolysis under standard environmental pH and temperature conditions.[3]
2. What are the primary degradation products of this compound?
The primary metabolic reaction for this compound is oxidation.[1] This can occur at several positions on the molecule, including the isopropyl group and the benzylmethylene group. A common degradation product identified in microbial degradation studies is 1,2,4-triazole.[1]
3. How stable is this compound in soil and water?
This compound exhibits high to very high persistence in soil.[4] Its half-life (DT50) in aerobic soils can range from 170 to 593 days, and in anaerobic soil, it can be as long as 779 days. In water, this compound is more susceptible to degradation by photolysis, with a reported half-life of 32.1 days at pH 5 and 25°C.[2] It is generally stable to hydrolysis.[3]
4. Which microorganisms are known to degrade this compound?
Studies have shown that certain soil microorganisms can degrade this compound. Notably, strains of actinomycetes, such as Kitasatospora sp. and Streptomyces sp., have demonstrated high degradation activity, with some strains decomposing more than 90% of the applied this compound.[1]
Troubleshooting Guides
Issue: Inconsistent or slow degradation of this compound in soil microcosm experiments.
| Possible Cause | Troubleshooting Step |
| Low microbial activity in the soil. | Ensure the soil used has a viable and active microbial population. You can verify this using methods like substrate-induced respiration.[5] Consider using soil from a site with a history of pesticide application, as this may harbor adapted microorganisms. |
| Unfavorable environmental conditions for microbial activity. | Optimize soil moisture (typically 40-60% of water holding capacity) and temperature (around 20-30°C) for microbial growth and activity.[6] Ensure the pH of the soil is within a suitable range for the degrading microorganisms. |
| Strong adsorption of this compound to soil particles. | This compound has a high potential for adsorption to soil, which can reduce its bioavailability for microbial degradation. Analyze both the soil and pore water to understand the partitioning of this compound. Consider using different soil types to assess the impact of soil organic matter and clay content. |
| Incorrect analytical methodology. | Verify your extraction and analytical methods. Use a robust method like QuEChERS for extraction and LC-MS/MS for sensitive and specific quantification.[7][8] Ensure proper validation of your analytical method, including recovery experiments. |
Issue: High variability in photolysis experiments in water.
| Possible Cause | Troubleshooting Step |
| Fluctuations in light intensity. | Use a light source with a stable and known spectral output. Monitor the light intensity throughout the experiment. Ensure consistent distance between the light source and the samples. |
| Presence of photosensitizers or quenchers in the water matrix. | Use purified water (e.g., Milli-Q) for initial kinetic studies to establish a baseline. If using environmental water samples, characterize the dissolved organic matter (DOM) content, as it can act as a photosensitizer or quencher.[9] |
| Changes in pH during the experiment. | Buffer the aqueous solution to maintain a constant pH throughout the experiment. The photodegradation rate of some azole fungicides has been shown to be pH-dependent.[10][11] |
| Volatilization of this compound. | Use sealed reaction vessels to minimize loss due to volatilization, especially at elevated temperatures. |
Data Presentation
Table 1: Abiotic Degradation of this compound in Water
| Degradation Pathway | Condition | Half-life (DT50) | Reference |
| Photolysis | pH 5, 25°C | 32.1 days | [2] |
| Hydrolysis | Neutral pH | Stable | [3] |
| Hydrolysis | Acidic/Alkaline pH | Generally stable | [3] |
Table 2: Biotic and Abiotic Degradation of this compound in Soil
| Condition | Half-life (DT50) | Reference |
| Aerobic Soil | 170 - 593 days | [4] |
| Anaerobic Soil | 779 days | [4] |
| Soil Photolysis | 241 days (at 40°N latitude in summer) | [2] |
Experimental Protocols
1. Protocol for Aerobic Soil Degradation Study (based on OECD Guideline 307) [4][5][12]
This protocol outlines a laboratory experiment to assess the aerobic transformation of this compound in soil.
1.1. Materials:
-
Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass).
-
¹⁴C-labeled or non-labeled this compound of known purity.
-
Incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of volatiles.
-
Trapping solutions for CO₂ (e.g., potassium hydroxide) and organic volatiles (e.g., ethylene (B1197577) glycol).
-
Extraction solvents (e.g., acetonitrile, methanol).
-
Analytical instrumentation (e.g., Liquid Scintillation Counter (LSC), HPLC with UV/radio-detector, LC-MS/MS).
1.2. Procedure:
-
Soil Preparation and Treatment:
-
Adjust the soil moisture to 40-60% of its maximum water-holding capacity.
-
Pre-incubate the soil for 7-14 days in the dark at the test temperature (e.g., 20°C) to allow microbial activity to stabilize.
-
Treat the soil with this compound solution at a concentration relevant to its agricultural use. For ¹⁴C-labeled studies, the specific activity should be sufficient for detection.
-
Prepare sterile control samples (e.g., by autoclaving or gamma irradiation) to assess abiotic degradation.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Continuously supply CO₂-free, humidified air to the aerobic samples.
-
At regular intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate samples for analysis.
-
Monitor and replace the trapping solutions at each sampling interval.
-
-
Sample Analysis:
-
Analyze the trapping solutions for ¹⁴CO₂ (by LSC) and volatile organic compounds.
-
Extract the soil samples with appropriate solvents (e.g., sequential extraction with acetonitrile/water mixtures of decreasing polarity).
-
Analyze the soil extracts for the parent this compound and its transformation products using HPLC or LC-MS/MS.
-
Determine the amount of non-extractable (bound) residues by combusting the extracted soil.
-
-
Data Analysis:
-
Calculate the mass balance at each sampling point.
-
Determine the dissipation kinetics of this compound and the formation and decline of major transformation products.
-
Calculate the DT50 and DT90 values.
-
2. Protocol for Aqueous Photolysis Study
This protocol describes a laboratory experiment to determine the rate of this compound photolysis in water.
2.1. Materials:
-
This compound of known purity.
-
Purified water (e.g., Milli-Q) and buffer solutions (for pH control).
-
A photolysis reactor with a light source simulating sunlight (e.g., xenon arc lamp with filters) or a specific wavelength.
-
Quartz or borosilicate glass reaction vessels.
-
Actinometer solution for measuring light intensity (e.g., p-nitroanisole/pyridine).
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).
2.2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
-
Prepare the test solutions by spiking the stock solution into the desired aqueous matrix (e.g., buffered pure water, environmental water sample) at a known concentration.
-
-
Irradiation:
-
Fill the reaction vessels with the test solution and place them in the photolysis reactor.
-
Maintain a constant temperature during the experiment.
-
Simultaneously, run dark control samples (vessels wrapped in aluminum foil) to account for any non-photolytic degradation.
-
At appropriate time intervals, withdraw samples for analysis.
-
-
Light Measurement:
-
Concurrently with the sample irradiation, expose an actinometer solution to determine the light intensity.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics (typically pseudo-first-order).
-
Calculate the photolysis rate constant and the half-life (DT50).
-
If conducting a quantum yield study, use the data from the actinometer and the absorption spectrum of this compound to calculate the quantum yield.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for studying the aerobic degradation of this compound in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. atticusllc.com [atticusllc.com]
- 4. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 6. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]
- 7. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. rsc.org [rsc.org]
Validation & Comparative
Comparative Efficacy of Ipconazole Versus Tebuconazole and Difenoconazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of triazole fungicides is critical for developing effective crop protection strategies. This guide provides an objective comparison of Ipconazole, Tebuconazole, and Difenoconazole, supported by experimental data to delineate their respective strengths against various fungal pathogens.
All three fungicides belong to the triazole class and function as demethylation inhibitors (DMIs), targeting the C14-demethylase enzyme (CYP51) involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This shared mechanism of action results in broad-spectrum, systemic, and both protective and curative activity against a range of fungal diseases.[1][2][3] Despite this commonality, their performance can vary based on the target pathogen, crop, and application method.
At a Glance: Key Differences
| Feature | This compound | Tebuconazole | Difenoconazole |
| Primary Use | Seed treatment for cereals and broad-acre crops.[4] | Foliar spray for cereals, effective against rusts and Fusarium.[1] | Foliar spray for fruits and vegetables, strong against leaf spots and scab.[1] |
| Key Strengths | Excellent crop safety profile.[4] | Strong efficacy against rusts and powdery mildews.[1] | High efficacy against a broad range of leaf spot diseases.[3] |
| Systemic Activity | Systemic with protectant and curative properties.[2] | Systemic and rapidly absorbed with acropetal movement.[3] | Systemic with strong translaminar movement.[3] |
Quantitative Efficacy Comparison
The following tables summarize available data on the comparative efficacy of this compound, Tebuconazole, and Difenoconazole from various in vitro and field studies.
In Vitro Efficacy: EC50 Values
The half-maximal effective concentration (EC50) is a measure of a fungicide's potency in inhibiting fungal growth in a laboratory setting. Lower EC50 values indicate higher efficacy.
Table 1: Comparative in vitro efficacy (EC50 in µg/mL) of Tebuconazole and Difenoconazole against various fungal pathogens.
| Fungal Pathogen | Tebuconazole | Difenoconazole | Reference |
| Colletotrichum capsici | 18 | 115 | [5] |
| Cytospora plurivora | 0.0219 | 0.0954 | [6] |
| Botryosphaeriaceae spp. | 0.18 | 0.12 | [6] |
Note: Direct comparative EC50 data for this compound against these specific pathogens was not available in the cited literature.
Field Efficacy: Disease Control
Field trials provide real-world data on the performance of fungicides in controlling plant diseases. The data is often presented as a percentage of disease control compared to an untreated control.
Table 2: Comparative field efficacy of this compound, Tebuconazole, and Difenoconazole against powdery mildew on field peas.
| Treatment | Mean Disease Incidence (%) | Reference |
| Tebuconazole + Trifloxystrobin | 11.20 | [7] |
| Azoxystrobin + Difenoconazole | 14.92 | [7] |
| Untreated Control | 29.94 | [7] |
Note: This study used combination products. The data suggests the tebuconazole-containing product provided a higher reduction in disease incidence.
Table 3: Comparative field efficacy of this compound as a seed treatment against soil-borne bunt in wheat.
| Treatment | Application Rate (g a.s./100 kg seed) | Disease Control (%) | Reference |
| This compound | 2 | 99.4 - 100 | [4] |
| Tebuconazole + Triazoxide + Imidacloprid | Not specified | Less effective than this compound in one trial | [4] |
| Fludioxonil + Difenoconazole | Not specified | Equivalent to this compound | [4] |
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific parameters may vary between studies.
In Vitro Fungicide Efficacy Testing (EC50 Determination)
This protocol outlines the amended agar (B569324) medium method for determining the EC50 value of a fungicide.
-
Preparation of Fungicide Stock Solutions: A stock solution of the technical grade fungicide is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Preparation of Fungicide-Amended Media: A sterile growth medium (e.g., Potato Dextrose Agar - PDA) is cooled to approximately 45-50°C. The fungicide stock solution is added to the molten agar to achieve a series of desired final concentrations. The solvent concentration should not exceed a level that affects fungal growth (typically ≤ 1% v/v). The amended agar is then poured into sterile Petri dishes.
-
Inoculation: A mycelial plug from the actively growing edge of a young fungal culture is placed in the center of each fungicide-amended and control (no fungicide) plate.
-
Incubation: The plates are incubated in the dark at a temperature optimal for the specific fungus until the growth in the control plates reaches a significant diameter.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.
-
Data Analysis: The percentage of mycelial growth inhibition for each fungicide concentration is calculated relative to the control. The EC50 value is then determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Field Fungicide Efficacy Trials
This protocol provides a general framework for conducting field trials to evaluate fungicide efficacy.
-
Trial Site Selection and Plot Design: The trial is conducted in a location with a history of the target disease. A randomized complete block design is typically used with a minimum of three to four replications per treatment.
-
Treatments: Treatments include the test fungicides at specified application rates, a standard reference fungicide (if available), and an untreated control.
-
Application: Fungicides are applied using calibrated equipment to ensure uniform coverage. The timing and frequency of applications are determined by the disease epidemiology and the product's label recommendations.
-
Inoculation (if necessary): If natural disease pressure is low, plots may be artificially inoculated with the target pathogen to ensure a uniform disease outbreak.
-
Disease Assessment: Disease incidence (percentage of infected plants or plant parts) and severity (percentage of tissue area affected) are assessed at regular intervals throughout the growing season.
-
Data Collection: In addition to disease data, other relevant data such as crop yield and phytotoxicity are collected.
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of azole fungicides and a typical workflow for efficacy testing.
Caption: Mechanism of action of azole fungicides.
Caption: Generalized workflow for fungicide efficacy evaluation.
References
- 1. Difference Between Tebuconazole and Difenoconazole | for Licensed Pros [allpesticides.com]
- 2. azole fungicide [cnagrochem.com]
- 3. PK of Triazole Fungicides: Which is Better, Difenoconazole, Tebuconazole, Propiconazole, Epoxiconazole or Flusilazole? [kingquenson.com]
- 4. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida | MDPI [mdpi.com]
- 5. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
Ipconazole Seed Treatment: A Comparative Performance Analysis Against Other DMI Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ipconazole's performance as a seed treatment against other prominent Demethylation Inhibitor (DMI) fungicides. The information presented is synthesized from multiple experimental studies to aid in research and development decisions.
Performance Data Summary
The following tables summarize the quantitative performance of this compound compared to other DMI fungicides in controlling key seed-borne pathogens in cereals.
Table 1: Efficacy of this compound and Other DMI Fungicides against Common Bunt (Tilletia caries) in Wheat
| Fungicide Treatment | Application Rate (g a.s./100 kg seed) | Mean Disease Control (%) | Reference |
| This compound | 2.0 | 99.4 - 100 | [1] |
| Prothioconazole | Not Specified | Equivalent to this compound | [1] |
| Tebuconazole (B1682727)/Triazoxide/Imidacloprid | Not Specified | Less effective than this compound in one trial | [1] |
| Difenoconazole | Not Specified | High efficacy | [2][3] |
| Tebuconazole | 0.5 l/t (formulation) | Very good efficiency | [4] |
Table 2: Efficacy of this compound and Other DMI Fungicides against Loose Smut (Ustilago nuda) in Barley
| Fungicide Treatment | Application Rate (g a.s./100 kg seed) | Mean Disease Control (%) | Reference |
| This compound | 2.0 | High and uniform control | [1] |
| Prothioconazole | Not Specified | Evidence of losing sensitivity; less effective than this compound | [5] |
| Tebuconazole | Not Specified | Requires a systemic fungicide like tebuconazole for control | [6] |
| Fludioxonil/Tebuconazole/Cyproconazole | Not Specified | Equivalent to this compound | [1] |
| Carboxin/Thiram | Not Specified | Inferior to this compound | [1] |
Table 3: Efficacy of this compound against Other Key Seed-borne Pathogens
| Pathogen | Crop | This compound Application Rate (g a.s./100 kg seed) | Efficacy | Reference |
| Leaf Stripe (Pyrenophora graminea) | Barley | 2.0 | Partial control | [1] |
| Seedling Blight (Fusarium spp./Microdochium nivale) | Wheat | 1.5 | Good improvement in emergence | [1] |
| Head Smut (Sphacelotheca reiliana) | Corn | 18 ml / 100 kg seed (formulation) | Highest level of control available | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols based on recurring elements in the cited literature for evaluating fungicide seed treatment efficacy.
In-Vitro Fungicide Efficacy Testing (Microtiter Plate Method)
This protocol is adapted from methodologies used for assessing the sensitivity of various fungi to fungicides.
-
Objective: To determine the half-maximal effective concentration (EC50) of a fungicide against a target pathogen.
-
Materials:
-
Pure culture of the target pathogen (e.g., Fusarium spp., Pyrenophora graminea).
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth).
-
96-well microtiter plates.
-
Fungicide stock solutions of known concentrations.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a spore suspension or mycelial fragment suspension of the pathogen in the liquid medium.
-
Create a serial dilution of the fungicide in the liquid medium directly in the microtiter plate wells.
-
Add the pathogen suspension to each well, including control wells with no fungicide.
-
Incubate the plates at a suitable temperature and duration for the specific pathogen.
-
Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) at regular intervals to assess fungal growth.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.
-
Determine the EC50 value using probit analysis or other statistical software.
-
Seed Treatment Application
A standardized method for applying fungicides to seeds is essential for consistent results.
-
Objective: To uniformly coat seeds with the test fungicide at a precise application rate.
-
Materials:
-
Certified disease-free seeds of a susceptible crop variety.
-
Fungicide formulations.
-
Laboratory-scale seed treater (e.g., rotating drum or batch treater).
-
Calibrated pipettes or syringes.
-
-
Procedure:
-
Weigh a specific quantity of seeds.
-
Calculate the required amount of fungicide formulation based on the target application rate (e.g., g a.s./100 kg seed).
-
If necessary, dilute the fungicide with a specified volume of water to ensure even coverage.
-
Place the seeds in the seed treater.
-
Gradually add the fungicide solution to the seeds while the treater is in motion.
-
Continue mixing for a specified duration to ensure uniform coating.
-
Air-dry the treated seeds before packaging and storage.
-
Greenhouse and Field Efficacy Trials
These trials assess the performance of seed treatments under controlled and natural environmental conditions.
-
Objective: To evaluate the efficacy of fungicide seed treatments in preventing seed-borne and soil-borne diseases and to assess crop safety.
-
Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications is commonly used.
-
Plot Size: Varies depending on the trial, but typically small plots (e.g., 1-2 meters wide by 5-10 meters long) are used for field trials.
-
Procedure:
-
Inoculation (for controlled studies): Use naturally infected seed lots with a known percentage of infection or artificially inoculate seeds with a spore suspension of the target pathogen. For soil-borne pathogens, the soil can be infested with the pathogen.
-
Sowing: Plant the treated and untreated (control) seeds at a recommended seeding rate and depth for the specific crop.
-
Data Collection:
-
Emergence: Count the number of emerged seedlings at specific time points after planting.
-
Disease Assessment: At appropriate growth stages, visually assess the incidence and severity of the target disease. This can involve counting the number of infected plants, diseased heads, or using a disease rating scale.
-
Phytotoxicity: Observe any signs of negative effects on the plants, such as stunting, discoloration, or reduced vigor.
-
Yield: Harvest the plots at maturity and measure the grain yield and quality parameters (e.g., thousand-kernel weight).
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, LSD test) to determine significant differences between treatments.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mode of action of DMI fungicides and a typical workflow for evaluating seed treatment efficacy.
Caption: Mode of Action of DMI Fungicides like this compound.
Caption: Experimental Workflow for Fungicide Seed Treatment Efficacy.
References
- 1. frac.info [frac.info]
- 2. tandfonline.com [tandfonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ippc.int [ippc.int]
- 5. Fungal seed testing and seed treatments - a practical approach - Alberta Grains [albertagrains.com]
- 6. Evaluation of Seed Dressing Fungicides Against Barley (Hordeum vulgare L) Loose Smut (Ustilago nuda L) in the Bale Zone, Oromiya , Journal of Plant Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 7. frac.info [frac.info]
In Vivo Neurotoxic Effects of Ipconazole: A Comparative Analysis with Other Triazole Fungicides
A detailed examination of the neurotoxic potential of the triazole fungicide Ipconazole in animal models reveals significant impacts on oxidative stress, neuronal cell death, and inflammatory pathways in the brain. When compared to other widely used triazole fungicides such as tebuconazole (B1682727), difenoconazole (B1670550), and propiconazole, a pattern of shared and distinct neurotoxicological profiles emerges, providing crucial data for researchers, scientists, and drug development professionals.
A recent study on female albino rats demonstrated that this compound administration for six days led to a significant, dose-dependent increase in malondialdehyde (MDA) and reactive oxygen species (ROS) levels across the hypothalamus, cerebral cortex, striatum, and hippocampus.[1][2][3] This was accompanied by a reduction in the activity of the antioxidant enzyme catalase.[1][2][3] Furthermore, the study found increased molecular expression of genes related to cell death (such as APAF1, BNIP3, CASP3, and BAX) and the inflammasome complex (including CASP1, IL1β, IL6, NLRP3, NFĸB, and TNFα) in at least one of these brain regions, suggesting that this compound induces central nervous system toxicity.[1][2][3] In zebrafish embryos, this compound was shown to disrupt mitochondrial homeostasis, increase oxidative stress, and specifically impair the development of GABAergic inhibitory neurons, leading to an imbalance in neurotransmission.[4][5]
The neurotoxic effects of this compound are comparable to those of other triazole fungicides. For instance, tebuconazole exposure in rats has been linked to neurobehavioral deficits and neuropathology, including cell loss in the hippocampus and neocortex.[6][7] Difenoconazole has been shown to induce developmental neurotoxicity in zebrafish, affecting neurotransmitter levels and acetylcholinesterase activity.[8][9][10] In carp (B13450389), difenoconazole exposure led to neuronal necrosis and disruption of the blood-brain barrier by inhibiting the Nrf2 pathway and inducing ROS accumulation.[11] Propiconazole has also been found to induce oxidative stress and histopathological alterations in the brains of fish.[12]
This comparative guide summarizes the key quantitative findings from in vivo animal studies, details the experimental methodologies employed, and provides visual representations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of the neurotoxicological profiles of this compound and other selected triazole fungicides.
Comparative Analysis of Neurotoxic Effects
The following table summarizes the quantitative data on the neurotoxic effects of this compound and comparable triazole fungicides from in vivo animal studies.
| Fungicide | Animal Model | Dose/Concentration | Exposure Duration | Key Neurotoxic Effects | Reference |
| This compound | Rat (Female Albino) | 1, 5, 10, 20 mg/kg b.w. | 6 days | - Increased ROS and MDA levels in hypothalamus, cerebral cortex, striatum, and hippocampus.- Reduced catalase activity in all studied brain regions.- Increased expression of cell death genes (APAF1, BNIP3, CASP3, BAX).- Increased expression of inflammasome complex genes (CASP1, IL1β, IL6, NLRP3, NFĸB, TNFα). | [1][2][3] |
| Zebrafish (Embryo) | 0.02, 0.2, 2 µg/mL | Up to 28 hpf | - Increased ROS production .- Reduced expression of antioxidant enzymes (gpx1a, sod1, sod2).- Inhibited development of GABAergic neurons .- Induced caspase-independent cell death at high concentrations. | [4][5] | |
| Tebuconazole | Rat (Sprague-Dawley) | 6, 20, 60 mg/kg/day | Gestational day 14 to postnatal day 42 | - Impaired learning in Morris water maze.- Increased pyknotic cells in the hippocampus.- Cell loss in the CA3-4 fields of the hippocampus and layer V of the neocortex. | [6][7] |
| Rat (Male) | 250 mg/kg b.w./day | 15, 30, 45 days | - Significant reduction in serum testosterone, FSH, and LH levels . | ||
| Difenoconazole | Zebrafish (Embryo) | 0.25, 0.5, 1 mg/L | Up to 120 hpf | - Reduced dopamine (B1211576) and acetylcholine (B1216132) content .- Increased acetylcholinesterase (AChE) activity .- Altered expression of neurodevelopment-related genes . | [8][9][10] |
| Carp | 0.5, 2.0 mg/L | 96 hours | - Neuronal necrosis .- Increased MDA content and reduced SOD and CAT activities in the brain.- Disruption of the blood-brain barrier via inhibition of the Nrf2 pathway. | [11] | |
| Propiconazole | Fish (Channa punctata) | 0.5, 5 ppm | 96 hours | - Increased lipid peroxidation and protein carbonyl content in the brain.- Inhibition of AChE, MAO, and Na+-K+-ATPase activities .- Reduced epinephrine (B1671497) levels . | [12] |
Experimental Protocols
This compound Neurotoxicity Assessment in Rats
-
Animal Model: Female albino rats were utilized for the study.
-
Experimental Groups: The rats were randomly assigned to a control group and four treatment groups receiving this compound at doses of 1, 5, 10, and 20 mg/kg body weight.
-
Administration: this compound was administered orally for six consecutive days.
-
Tissue Collection: Following the treatment period, the hypothalamus, cerebral cortex, striatum, and hippocampus were dissected for analysis.
-
Biochemical Assays:
-
Oxidative Stress Markers: Levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) were measured to assess oxidative damage.
-
Antioxidant Enzyme Activity: Catalase enzyme activity was determined to evaluate the antioxidant response.
-
-
Molecular Analysis:
-
Gene Expression: The molecular expression of genes related to cell death (AKT1, APAF1, BNIP3, CASP3, and BAX) and the inflammasome complex (CASP1, IL1β, IL6, NLRP3, NFĸB, and TNFα) was quantified using appropriate molecular biology techniques.[2]
-
Tebuconazole Developmental Neurotoxicity Study in Rats
-
Animal Model: Sprague-Dawley rats were used.
-
Experimental Groups: Dams were administered tebuconazole at 0, 6, 20, or 60 mg/kg by oral gavage.
-
Administration: Dosing occurred daily from gestational day 14 to postnatal day (PND) 7 for the dams, and then the pups were dosed directly at the same levels from PND 7 to 42.
-
Behavioral Testing:
-
Morris Water Maze: Cognitive function, specifically spatial learning, was evaluated one month after the cessation of dosing.
-
-
Histopathology:
Difenoconazole Neurotoxicity Evaluation in Zebrafish Embryos
-
Animal Model: Zebrafish embryos were used.
-
Experimental Groups: Embryos were exposed to difenoconazole solutions at concentrations of 0.25, 0.5, and 1 mg/L.
-
Exposure: The exposure period was from fertilization until 120 hours post-fertilization (hpf).
-
Neurochemical Analysis:
-
Neurotransmitter Levels: The content of dopamine and acetylcholine was measured.
-
Enzyme Activity: Acetylcholinesterase (AChE) activity was assessed.
-
-
Molecular Analysis:
-
Gene Expression: The expression of genes involved in neurodevelopment was analyzed.
-
-
Behavioral Assessment: Locomotor activity of the zebrafish larvae was monitored.[8][9]
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: General experimental workflow for in vivo neurotoxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. docta.ucm.es [docta.ucm.es]
- 3. The Fungicide this compound Can Activate Mediators of Cellular Damage in Rat Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Disrupts Mitochondrial Homeostasis and Alters GABAergic Neuronal Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of perinatal tebuconazole exposure on adult neurological, immunological, and reproductive function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Developmental Neurotoxicity of Difenoconazole in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental Neurotoxicity of Difenoconazole in Zebrafish Embryos [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Difenoconazole disrupts the blood-brain barrier and results in neurotoxicity in carp by inhibiting the Nrf2 pathway mediated ROS accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating Cross-Resistance Patterns Between Ipconazole and Other Triazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal resistance to triazole fungicides poses a significant threat to both agriculture and clinical settings. Understanding the cross-resistance patterns between different triazoles is crucial for developing effective resistance management strategies and for the discovery of novel antifungal agents. This guide provides a comparative analysis of the cross-resistance profiles of Ipconazole and other commonly used triazoles, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
Quantitative Analysis of Triazole Cross-Resistance
Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide exhibits decreased susceptibility to other fungicides within the same chemical class. This phenomenon is primarily driven by shared mechanisms of action and resistance. For triazoles, which inhibit the ergosterol (B1671047) biosynthesis pathway by targeting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), mutations in the CYP51 gene or overexpression of efflux pumps can lead to broad-spectrum triazole resistance.
The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of fungal growth, for this compound and other demethylation inhibitor (DMI) fungicides against various fungal pathogens. Lower EC50 values indicate higher antifungal activity.
Table 1: In Vitro Sensitivity (EC50 in µg/mL) of Fusarium Species to this compound and Other Triazoles
| Fungicide | Fusarium oxysporum f. sp. lentis | Fusarium acuminatum |
| This compound | 0.78 | 1.49 |
| Prothioconazole | 0.23 | 0.53 |
| Thiophanate-methyl | 1.74 | 1.91 |
Data sourced from studies on Fusarium species, indicating variability in sensitivity to different triazoles.[1]
Table 2: Baseline Sensitivity (EC50 in µg/mL) of Cercospora sojina to Various DMI Fungicides
| Fungicide | Mean EC50 (µg/mL) |
| Flutriafol | 0.268 |
| Tetraconazole | 0.153 |
| Thiophanate-methyl | 0.521 |
Baseline sensitivity of Cercospora sojina isolates collected prior to widespread DMI fungicide use.[2]
Table 3: In Vitro Sensitivity (EC50 in µg/mL) of Fusarium graminearum to Tebuconazole (B1682727) and Other Fungicides
| Fungicide | Mean EC50 (µg/mL) |
| Tebuconazole | 0.33 ± 0.03 |
| Flutriafol | No cross-resistance observed |
| Propiconazole | No cross-resistance observed |
| Metconazole | Negative cross-resistance observed |
This study on 165 isolates of F. graminearum indicated no cross-resistance between tebuconazole and some other triazoles, and negative cross-resistance with metconazole.[3]
Experimental Protocols
The determination of fungicide susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The most widely accepted protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Filamentous Fungi (Summarized from CLSI M38-A2)
This method determines the minimum inhibitory concentration (MIC) of a fungicide against a fungal isolate in a liquid medium.
-
Preparation of Antifungal Solutions: Stock solutions of the fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of twofold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) to induce sporulation. The conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The turbidity of the suspension is adjusted spectrophotometrically to a standard concentration (e.g., 0.4 to 0.5 McFarland standard), and then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. The plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
Reading of Results: The MIC is determined as the lowest concentration of the fungicide that causes complete inhibition of visible growth. For some fungus-drug combinations, a prominent decrease in turbidity (e.g., ≥50%) is used as the endpoint.
Agar-Based Method for Fungicide Sensitivity Testing
This method is commonly used in agricultural research to determine the EC50 value.
-
Media Preparation: A suitable agar medium, such as potato dextrose agar (PDA), is prepared and autoclaved.
-
Fungicide Amendment: After the agar has cooled to approximately 50-60°C, the test fungicide is added from a stock solution to achieve a range of final concentrations. The amended agar is then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the margin of an actively growing fungal culture and placed in the center of each fungicide-amended plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection and Analysis: The colony diameter is measured in two perpendicular directions at regular intervals. The percentage of growth inhibition is calculated relative to a control plate without fungicide. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[4][5][6]
Visualizing Experimental and Molecular Pathways
To better understand the processes involved in investigating and mediating triazole cross-resistance, the following diagrams have been generated using Graphviz.
The molecular basis of triazole resistance is complex and often involves the interplay of multiple genes and regulatory factors. The signaling pathway below illustrates the key transcriptional regulation mechanisms leading to triazole resistance.
References
Comparative Analysis of the Fungicidal Activity of Ipconazole Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the fungicidal activity of Ipconazole stereoisomers. This compound is a triazole fungicide that functions as a sterol 14α-demethylase inhibitor, disrupting the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes.[1] This guide presents quantitative data on the in vitro and in vivo efficacy of different this compound stereoisomers against key fungal pathogens, details the experimental methodologies used in these assessments, and illustrates the underlying mechanism of action.
Data Presentation: Fungicidal Activity of this compound Stereoisomers
The fungicidal activities of four racemic diastereomers of this compound, designated as 5a, 5b, 5c, and 5d, were evaluated against several important rice pathogens. The in vitro activity is presented as the half maximal effective concentration (EC₅₀), while the in vivo activity is demonstrated by the protective effect against rice blast.
In Vitro Fungicidal Activity
The in vitro fungicidal activity of the this compound stereoisomers was determined using a poisoned food technique on potato sucrose (B13894) agar.[2] The results, summarized in Table 1, indicate significant variation in the efficacy of the different stereoisomers against the tested fungi.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in µg/mL) of this compound Racemic Diastereomers [2]
| Compound | Rhizoctonia solani | Cochliobolus miyabeanus | Pyricularia oryzae |
| 5a | 0.03 | 0.2 | 0.04 |
| 5b | 0.03 | 0.2 | 0.04 |
| 5c | >10 | >10 | >10 |
| 5d | 0.06 | 0.3 | 0.07 |
Source: Synthesis of Stereoisomers of this compound and Their Fungicidal and Plant Growth Inhibitory Activities[2]
The data clearly show that diastereomers 5a and 5b exhibit the highest in vitro fungicidal activity against all three tested pathogens, with significantly lower EC₅₀ values compared to 5c and 5d. Diastereomer 5c, in particular, showed very low activity.
In Vivo Fungicidal Activity
The protective effect of the this compound stereoisomers against rice blast, caused by Pyricularia oryzae, was assessed in a greenhouse setting. The results are presented in Table 2.
Table 2: In Vivo Protective Effect of this compound Racemic Diastereomers against Rice Blast (Pyricularia oryzae) [2]
| Compound | Concentration (ppm) | Protective Effect (%) |
| 5a | 100 | 95 |
| 5b | 100 | 95 |
| 5c | 100 | 0 |
| 5d | 100 | 85 |
Source: Synthesis of Stereoisomers of this compound and Their Fungicidal and Plant Growth Inhibitory Activities[2]
Consistent with the in vitro results, diastereomers 5a and 5b demonstrated the highest protective effect against rice blast in vivo, with 5d also showing significant, albeit slightly lower, activity. Diastereomer 5c was inactive.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for fungicide evaluation.
In Vitro Fungicidal Activity Assay (Poisoned Food Technique)
This method is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC₅₀).
1. Fungal Strains and Culture Conditions:
-
The fungal pathogens Rhizoctonia solani, Cochliobolus miyabeanus, and Pyricularia oryzae are used.
-
The fungi are cultured and maintained on Potato Dextrose Agar (PDA) at 25-28°C.[3][4][5]
2. Preparation of Fungicide-Amended Media:
-
Stock solutions of the this compound stereoisomers are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
A series of dilutions of each stereoisomer are made.
-
The appropriate volume of each dilution is added to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations.[3] The amended PDA is then poured into sterile Petri dishes.
3. Inoculation and Incubation:
-
A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control (solvent only) PDA plate.[3][5]
-
The plates are incubated at 25-28°C in the dark for a period sufficient for the control plates to show significant growth (typically 3-7 days, depending on the fungus).[4][5]
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.
In Vivo Protective Effect Assay (Rice Blast)
This method evaluates the ability of a fungicide to protect rice plants from infection by Pyricularia oryzae.
1. Plant Material and Growth Conditions:
-
Rice seedlings (a susceptible variety) are grown in pots in a greenhouse.[6]
2. Fungicide Application:
-
The this compound stereoisomers are formulated as solutions or suspensions at the desired concentrations (e.g., 100 ppm).
-
The fungicide formulations are applied to the rice seedlings as a foliar spray until runoff.[6][7] Control plants are sprayed with a blank formulation (without the fungicide).
3. Inoculation:
-
After the fungicide application has dried, the rice plants are inoculated with a spore suspension of Pyricularia oryzae.[6]
-
The inoculated plants are then placed in a high-humidity chamber for 24 hours to promote infection, followed by incubation in the greenhouse.[8]
4. Disease Assessment:
-
After a suitable incubation period (typically 7-10 days), the severity of the rice blast disease is assessed.[6][7]
-
Disease severity is often rated on a standardized scale (e.g., 0-9 scale from the International Rice Research Institute).[6]
-
The protective effect is calculated based on the reduction in disease severity in the treated plants compared to the control plants.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole fungicides, inhibits the enzyme sterol 14α-demethylase (also known as CYP51).[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[9][10][11][12] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.
The inhibition of sterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[13] This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death.
References
- 1. This compound | C18H24ClN3O | CID 86211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dl.ndl.go.jp [dl.ndl.go.jp]
- 3. biochemjournal.com [biochemjournal.com]
- 4. frac.info [frac.info]
- 5. environmentandecology.com [environmentandecology.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. jagroforenviron.com [jagroforenviron.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Independent Laboratory Validation of Analytical Methods for Ipconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated and potential analytical methods for the quantification of Ipconazole, a triazole fungicide. The information presented is compiled from independent laboratory validation studies and established analytical methodologies for related compounds, offering a comprehensive overview of method performance and detailed experimental protocols.
Comparative Overview of Analytical Methods
The primary method for this compound analysis, as detailed in independent laboratory validations, is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). However, based on the analysis of other conazole fungicides, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography (GC) with selective detectors are viable alternative methodologies. The following table summarizes the key performance characteristics of these methods.
| Parameter | LC-MS/MS | HPLC-UV (Projected) | GC-NPD/MS (Projected) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry | Separation by liquid chromatography, detection by UV absorbance | Separation by gas chromatography, detection by nitrogen-phosphorus or mass spectrometry |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (ppb to ppt (B1677978) levels) | Moderate (ppm to high ppb levels) | High (ppb levels) |
| Limit of Quantitation (LOQ) | 0.05 µg/L in water[1] | Estimated in the range of 0.05 - 0.5 µg/mL | Estimated in the range of 0.01 - 0.1 µg/mL |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | High | Low to Moderate | Moderate to High |
| Robustness | High | Very High | High |
| Primary Application | Trace residue analysis, complex matrices | Quality control, formulation analysis | Volatile and semi-volatile compound analysis |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the detailed protocols for the validated LC-MS/MS method and projected protocols for HPLC-UV and GC-based methods for this compound analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method for Water and Soil
This method has been independently validated for the determination of this compound residues in various aqueous matrices and soil.[1][2]
Sample Preparation (Water) [1][2]
-
Condition a C18 Solid Phase Extraction (SPE) cartridge.
-
Pass a known volume of the water sample through the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound from the cartridge with acetonitrile (B52724).
-
Evaporate the eluate to near dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol (B129727)/water mixture).
Sample Preparation (Soil)
-
Extract a known weight of the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water/formic acid).
-
Centrifuge the extract to separate the solid and liquid phases.
-
Dilute an aliquot of the supernatant to the desired concentration for analysis.
LC-MS/MS Instrumentation and Conditions [1][2]
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min
-
Injection Volume: 5-20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Monitored Transitions: Specific precursor-to-product ion transitions for this compound isomers are monitored for quantification and confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method (Projected)
This projected method is based on established protocols for other conazole fungicides and is suitable for the analysis of this compound in formulations or less complex matrices.
Sample Preparation
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to a concentration within the linear range of the instrument.
-
Filter the solution through a 0.45 µm filter before injection.
HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer solution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound (likely in the range of 220-270 nm).
Gas Chromatography (GC) Method with NPD or MS Detection (Projected)
This projected method is suitable for the analysis of this compound, which is amenable to gas chromatography.
Sample Preparation
-
Perform a liquid-liquid extraction of the sample using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Clean up the extract using a solid-phase extraction (SPE) cartridge if necessary to remove matrix interferences.
-
Concentrate the extract to a small volume under a stream of nitrogen.
-
Reconstitute the residue in a solvent suitable for GC injection (e.g., ethyl acetate).
GC Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A temperature gradient to ensure good separation of this compound from other components.
-
Detector:
-
NPD: Highly sensitive to nitrogen-containing compounds like this compound.
-
MS: Provides high selectivity and confirmation of the analyte's identity.
-
Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Typical sample preparation workflow for this compound analysis.
References
A Comparative Environmental Safety Profile of Ipconazole and Other Leading Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental safety profile of the triazole fungicide Ipconazole with four other widely used fungicides: Tebuconazole, Propiconazole (both triazoles), Azoxystrobin, and Pyraclostrobin (both strobilurins). The information presented herein is a synthesis of publicly available ecotoxicological and environmental fate data from regulatory agencies and scientific literature.
Executive Summary
This compound, a broad-spectrum triazole fungicide, exhibits a distinct environmental safety profile when compared to other leading fungicides. While it demonstrates moderate acute toxicity to fish, its high persistence in soil and potential for bioaccumulation are key areas of environmental concern. This guide presents a detailed, data-driven comparison to assist researchers and professionals in making informed decisions.
Data Presentation
The following tables summarize the key quantitative data for the environmental fate and ecotoxicological profiles of the selected fungicides.
Table 1: Environmental Fate of Selected Fungicides
| Parameter | This compound | Tebuconazole | Propiconazole | Azoxystrobin | Pyraclostrobin |
| Soil Aerobic Metabolism DT50 (days) | 170 - 593 | 783 | 40 - 112[1] | 54 - 135[2] | 15 - 181[1][3] |
| Aqueous Photolysis DT50 (days) | 32.1 | 590 | Stable | 5.2[2] | 0.06[3] |
| Bioaccumulation Factor (BCF) in Fish | Moderately High POW | Low to Moderate | 116 | 675 - 735 | 230 |
Table 2: Acute Ecotoxicity of Selected Fungicides
| Organism | Endpoint | This compound | Tebuconazole | Propiconazole | Azoxystrobin | Pyraclostrobin |
| Avian (Bobwhite Quail) | Acute Oral LD50 (mg/kg bw) | >2000 | 94 | >2250 | >2000 | >2000 |
| Fish (Rainbow Trout) | 96-hr LC50 (mg/L) | Moderately Toxic | 9.05[4] | 4.2[5] | 1.76[6] | 0.06 - 0.28 |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 (mg/L) | >1.2 | 2.37 - 5.3 | 2.2 | 0.83[6] | 0.02 - 0.21 |
Experimental Protocols
The data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).
Soil Aerobic Metabolism (OECD 307): This test evaluates the rate of degradation of a substance in soil under aerobic conditions.[7][8][9][10][11] The test substance, typically radiolabeled, is applied to fresh soil samples which are then incubated in the dark at a controlled temperature and moisture. At various intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The time taken for 50% of the substance to degrade (DT50) is then calculated.
Aqueous Photolysis (OECD 316): This guideline is used to determine the potential for a chemical to be broken down by light in water. A solution of the test substance in a buffered, sterile aqueous solution is exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of phototransformation and the half-life (DT50).
Bioaccumulation in Fish (OECD 305): This test assesses the potential for a chemical to accumulate in fish from the surrounding water.[12][13][14] Fish are exposed to a constant, low concentration of the test substance in water for a continuous period (the uptake phase), followed by a period in clean water (the depuration phase). The concentration of the substance in the fish tissue is measured at intervals during both phases to calculate the bioconcentration factor (BCF).
Avian Acute Oral Toxicity (OECD 223): This test determines the acute oral toxicity of a substance to birds. The test substance is administered orally in a single dose to birds (commonly the bobwhite quail) that have been fasted. The birds are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The LD50 (the dose estimated to be lethal to 50% of the test animals) is then calculated.
Fish Acute Toxicity (OECD 203): This guideline is used to determine the acute lethal toxicity of a substance to fish.[15][16][17][18] Fish (commonly rainbow trout) are exposed to the test substance in a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates.[19][20][21][22][23] Daphnia magna, a small crustacean, are exposed to the test substance at various concentrations for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
Mandatory Visualization
Caption: A generalized workflow for the environmental risk assessment of fungicides.
Caption: Conceptual model of the environmental fate and transport pathways for a generic fungicide.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 4. Short-Term Exposure to Tebuconazole Triggers Haematological, Histological and Biochemical Disturbances in Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. apparentag.com.au [apparentag.com.au]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. eurofins.com.au [eurofins.com.au]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. fera.co.uk [fera.co.uk]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 23. eurofins.it [eurofins.it]
Ipconazole: A Comparative Guide to its Efficacy Against a Broad Spectrum of Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ipconazole's performance against other leading fungicides, supported by experimental data. It is designed to be a valuable resource for researchers and professionals involved in the development of novel antifungal agents.
Introduction to this compound
This compound is a triazole fungicide that exhibits broad-spectrum activity against a wide range of fungal pathogens.[1][2][3] It is a demethylation inhibitor (DMI), which acts by disrupting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This mode of action leads to the inhibition of fungal growth and proliferation.[1][3] this compound is widely used as a seed treatment for various crops, including cereals, to control seed-borne and soil-borne diseases.[1][4][5]
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of a fungicide is a critical indicator of its intrinsic activity against a pathogen. This is often quantified by the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC), where a lower value indicates higher potency.
Data Presentation
The following table summarizes the reported EC50 values for this compound and other commonly used triazole fungicides against a selection of economically important fungal pathogens.
| Fungal Pathogen | This compound (µg/mL) | Tebuconazole (B1682727) (µg/mL) | Difenoconazole (µg/mL) | Prothioconazole (µg/mL) | Reference(s) |
| Fusarium graminearum | Not Widely Reported | 0.005 - 2.029 | - | 0.12 - 23.6 | [6][7][8][9] |
| Fusarium pseudograminearum | - | 0.0417 - 1.5072 | - | - | [10][11] |
| Alternaria solani | - | - | 0.06 - 0.14 | - | [12] |
| Alternaria alternata | - | - | 0.07 - 0.12 | - | [12] |
| Penicillium spp. | - | - | 0.038 - 0.827 | - | [13] |
| Lasiodiplodia theobromae | - | - | 0.12 | - | [14] |
| Venturia inaequalis | - | - | 0.0002 - 0.009 | - | [15] |
Note: EC50 values can vary depending on the specific isolate, experimental conditions, and testing methodology. The data presented here is a compilation from various studies for comparative purposes.
Comparative Performance: In Vivo and Field Studies
While in vitro data provides a measure of intrinsic activity, in vivo and field trials are essential for evaluating a fungicide's performance under more realistic conditions. These studies assess the ability of the fungicide to control disease and protect crop yield.
Data Presentation
The following table presents a summary of field trial results comparing the efficacy of this compound seed treatment with other standards in controlling key cereal diseases.
| Disease | Pathogen | Host Crop | This compound Treatment | Comparator Treatment(s) | Efficacy (% Control) | Reference(s) |
| Common Bunt | Tilletia caries | Wheat | 2g a.i./100kg seed | Prothioconazole, Fludioxonil (B1672872)/Difenoconazole, Tebuconazole/Triazoxide/Imidacloprid | 99.4 - 100% (equivalent or superior to comparators) | [2] |
| Loose Smut | Ustilago nuda | Barley | 2g a.i./100kg seed | Fludioxonil/Tebuconazole/Cyproconazole, Prothioconazole, Carboxin/Thiram | High and uniform control (equivalent or superior to comparators) | [2] |
| Seedling Blight | Fusarium spp./Microdochium nivale | Wheat | 1.5g a.i./100kg seed | Carboxin/Thiram | Good improvement in plant emergence | [2] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole fungicides, targets the ergosterol biosynthesis pathway in fungi. Specifically, it inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a crucial cytochrome P450 enzyme (CYP51). This enzyme is responsible for the removal of a methyl group from lanosterol, a precursor to ergosterol. The inhibition of this step leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately disrupting the structure and function of the fungal cell membrane.
Caption: Ergosterol Biosynthesis Pathway Inhibition by this compound.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
Objective: To determine the EC50 value of a fungicide against a specific fungal pathogen.
Methodology: Poisoned Food Technique [16][17][18][19][20]
Caption: Workflow for the Poisoned Food Technique.
Detailed Steps:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.
-
Sterilization: Autoclave the prepared PDA at 121°C for 15-20 minutes.
-
Fungicide Incorporation: Cool the autoclaved PDA to approximately 45-50°C. Add the test fungicide (dissolved in a suitable solvent, if necessary) to the molten agar to achieve a series of desired final concentrations. A control set with only the solvent (if used) should also be prepared.
-
Pouring Plates: Pour the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the test fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (usually 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value can then be determined by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.
Methodology: Broth Microdilution Method (based on CLSI M38-A2) [1][21][22][23][24]
Caption: Workflow for the Broth Microdilution Method.
Detailed Steps:
-
Inoculum Preparation: Prepare a spore suspension of the test fungus from a fresh culture.
-
Concentration Adjustment: Adjust the spore suspension to a standardized concentration using a spectrophotometer or hemocytometer.
-
Plate Preparation: Prepare serial dilutions of the fungicide in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
-
Inoculation: Inoculate each well with the standardized fungal spore suspension.
-
Incubation: Incubate the microtiter plates at the appropriate temperature and for a specified duration.
-
MIC Determination: The MIC is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth, which can be assessed visually or with a spectrophotometer.
In Vivo Efficacy Testing: Seed Treatment Field Trials
Objective: To evaluate the efficacy of a fungicide seed treatment in controlling seed- and soil-borne diseases and its impact on crop establishment and yield under field conditions.[25][26][27][28][29]
Caption: Workflow for a Seed Treatment Field Trial.
Detailed Steps:
-
Site Selection: Choose a field with a history of the target disease(s) and uniform soil characteristics.
-
Experimental Design: Use a robust experimental design, such as a Randomized Complete Block Design (RCBD), with multiple replications for each treatment.
-
Seed Treatment: Treat the seeds with the test fungicide(s) at the desired application rates. Include an untreated control and a standard fungicide treatment for comparison.
-
Planting: Plant the treated and untreated seeds according to standard agricultural practices for the specific crop.
-
Data Collection:
-
Crop Emergence and Stand Count: Assess the number of emerged seedlings at regular intervals after planting.
-
Vigor Assessment: Visually rate the health and vigor of the seedlings.
-
Disease Assessment: Monitor the incidence and severity of the target disease(s) throughout the growing season using appropriate rating scales.
-
Yield Data: Harvest the plots at maturity and measure the crop yield.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.
Conclusion
This compound demonstrates high efficacy against a broad spectrum of fungal pathogens, particularly those causing significant diseases in cereal crops.[1][2] Its performance in field trials is often comparable or superior to other leading triazole fungicides.[2] The targeted mode of action, inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway, provides a robust mechanism for disease control. The experimental protocols outlined in this guide offer standardized methodologies for the continued evaluation and comparison of this compound and other novel antifungal compounds.
References
- 1. njccwei.com [njccwei.com]
- 2. bcpc.org [bcpc.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bcpc.org [bcpc.org]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peerj.com [peerj.com]
- 11. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Poisoned food technique: Significance and symbolism [wisdomlib.org]
- 17. ijcmas.com [ijcmas.com]
- 18. sciencegate.app [sciencegate.app]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 22. img.antpedia.com [img.antpedia.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crop Protection Network [cropprotectionnetwork.org]
- 26. Want to Conduct a Field Trial on your Farm? Use the SEED method. | Integrated Crop Management [crops.extension.iastate.edu]
- 27. antedis.com [antedis.com]
- 28. Fungicide Seed Treatment Considerations for 2019 [extension.sdstate.edu]
- 29. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ipconazole and Metalaxyl for Soil-Borne Disease Control
Published: December 4, 2025
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely used fungicides, Ipconazole and Metalaxyl, for the management of soil-borne plant diseases. We will delve into their mechanisms of action, comparative efficacy against key pathogens, and provide detailed experimental protocols to support further research.
Introduction: The Fungicides
This compound is a broad-spectrum triazole fungicide.[1][2] It operates systemically, offering both protective and curative actions against a wide range of fungal pathogens.[1][2] Its primary use is as a seed treatment to control seed- and soil-borne diseases in crops like cereals, rice, and various vegetables.[1][3]
Metalaxyl is a systemic, phenylamide fungicide renowned for its high efficacy against a specific group of pathogens: the Oomycetes (water molds), which include destructive genera like Pythium and Phytophthora.[4][5] It can be applied as a seed treatment, soil drench, or foliar spray and is valued for its ability to translocate within the plant, protecting new growth.[4][6]
Mechanism of Action
The fundamental difference between this compound and Metalaxyl lies in their biochemical targets within the pathogen.
This compound belongs to the De-Methylation Inhibitor (DMI) class of fungicides.[3] It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[7][8] Ergosterol is a vital component of the fungal cell membrane. By disrupting its production, this compound compromises membrane integrity, leading to fungal cell death.[1][8]
Metalaxyl targets nucleic acid synthesis.[9] It selectively inhibits the activity of RNA polymerase I in Oomycete fungi.[5] This enzyme is essential for the transcription of ribosomal RNA (rRNA), a key component of ribosomes.[5][10] By halting rRNA production, Metalaxyl effectively stops protein synthesis, thereby preventing fungal growth and proliferation.[6][11]
References
- 1. This compound - a promising triazole fungicide in the future [cnagrochem.com]
- 2. bcpc.org [bcpc.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pomais.com [pomais.com]
- 5. How does Metalaxyl work on fungal pathogens in the soil? - Blog [rayfull.net]
- 6. pomais.com [pomais.com]
- 7. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 125225-28-7 | FI176352 | Biosynth [biosynth.com]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. scispace.com [scispace.com]
A Comparative Toxicological Assessment of Ipconazole and Alternative Triazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of the triazole fungicide Ipconazole with its alternatives: Tebuconazole, Epoxiconazole, and Propiconazole. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these compounds.
Executive Summary
This compound, a broad-spectrum triazole fungicide, is widely used in agriculture. This guide presents a comparative analysis of its toxicity profile against other commonly used triazole fungicides. The data compiled from various in vitro and in vivo studies indicate that while all four fungicides share a similar mode of action by inhibiting sterol biosynthesis in fungi, their toxicological profiles in non-target organisms exhibit notable differences. This guide summarizes key toxicity endpoints, including acute toxicity, chronic toxicity, developmental toxicity, and in vitro cytotoxicity, to provide a clear and objective comparison.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the key quantitative toxicity data for this compound and its alternatives.
In Vivo Toxicity Data
| Parameter | This compound | Tebuconazole | Epoxiconazole | Propiconazole |
| Acute Oral LD50 (rat, mg/kg) | 1338[1] | 1700-4000[2] | ~5000 | 1517[3] |
| Acute Dermal LD50 (rat, mg/kg) | >2000[1] | >2000[2] | >2000 | >5000[3] |
| Acute Inhalation LC50 (rat, mg/L/4h) | >1.88[1] | >0.82[2] | >5.3 | >5.8[3] |
| Chronic NOAEL (rat, mg/kg/day) | 7 (male), 2 (female)[4] | 21.6[2] | 0.8[5] | 10 |
| Developmental Toxicity NOAEL (rat, mg/kg/day) | 10[6] | 30[2] | 5[4] | 30 |
| Developmental Toxicity NOAEL (rabbit, mg/kg/day) | 10[6] | 30[2] | 10 | No data |
In Vitro Toxicity Data
| Parameter | This compound | Tebuconazole | Epoxiconazole | Propiconazole |
| Cell Line | SH-SY5Y[7] | HepG2 | PC12 | Hepa1c1c7, HepG2[8] |
| IC50 (µM) | 32.3[7] | ~60 (cardiomyocytes)[8] | ~20[9] | 85.4 (Hepa1c1c7), 148.4 (HepG2)[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on standardized guidelines and published literature.
In Vivo Toxicity Studies
-
Test Species: Albino rats are typically used.
-
Administration:
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[2][10][11]
-
Endpoint: The LD50 (oral and dermal) or LC50 (inhalation) is calculated, representing the dose that is lethal to 50% of the test animals.
-
Test Species: Rats are the preferred species.
-
Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.[12][13][14]
-
Parameters Monitored: Daily clinical observations, weekly body weight and food/water consumption, hematology, clinical biochemistry, and urinalysis are performed.
-
Endpoint: At the end of the study, a complete necropsy and histopathological examination of organs are conducted to determine the No-Observed-Adverse-Effect-Level (NOAEL).[12][13][14]
-
Test Species: The preferred species are rats and rabbits.[1][15][16]
-
Administration: The test substance is administered daily to pregnant females during the period of organogenesis.[1][15][16]
-
Evaluation: Dams are observed for signs of maternal toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.
-
Endpoint: The NOAEL for both maternal and developmental toxicity is determined.[1][15][16]
-
Test Species: Rats are the preferred species.
-
Administration: The test substance is administered to dams during gestation and lactation.[8][17][18][19]
-
Evaluation: Offspring are assessed for effects on functional development, behavior, and neuropathology at various life stages.[8][17][18][19]
-
Endpoint: The NOAEL for developmental neurotoxicity is established.
In Vitro Toxicity Assays
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[20]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to attach overnight.[21]
-
Expose the cells to various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is then determined.
-
-
Principle: This assay is used to detect DNA damage in individual cells. Damaged DNA, containing strand breaks, migrates further in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[3][22][23]
-
Protocol:
-
Embed cells treated with the test compound in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
-
-
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A specific substrate for caspase-3/7 is labeled with a fluorophore or a luminogenic molecule. Cleavage of the substrate by active caspases releases the label, which can be quantified.[7][24][25][26][27]
-
Protocol:
-
Lyse cells treated with the test compound to release cellular contents, including caspases.
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate the mixture to allow for enzymatic cleavage of the substrate.
-
Measure the fluorescence or luminescence using a plate reader.
-
The signal intensity is proportional to the caspase-3/7 activity.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing its toxicity.
Caption: Workflow for in vitro toxicity assessment.
Caption: this compound-induced cellular stress pathways.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. MTT Assay Protocol | PDF [scribd.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. labscorps.co.uk [labscorps.co.uk]
- 9. oecd.org [oecd.org]
- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. oecd.org [oecd.org]
- 13. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 14. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ki.se [ki.se]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 24. assaygenie.com [assaygenie.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. promega.com [promega.com]
- 27. bosterbio.com [bosterbio.com]
Cross-Validation of Analytical Techniques for Ipconazole Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and agricultural chemicals is paramount. This guide provides a detailed comparison of two primary analytical techniques for the measurement of Ipconazole, a widely used triazole fungicide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This publication objectively compares the performance of these methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research and development needs.
Data Presentation: A Side-by-Side Comparison
The performance of LC-MS/MS and a representative GC-MS method for the analysis of this compound are summarized below. The data for the LC-MS/MS method is derived from validated environmental chemistry methods, while the GC-MS parameters are based on established practices for the analysis of triazole fungicides.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Quantitation (LOQ) | 0.050 µg/L in water[1][2] | Typically in the range of 1-10 µg/kg in various matrices |
| Limit of Detection (LOD) | As low as 0.001 µg/L for specific isomers[2] | Generally in the low µg/kg range |
| Accuracy (Recovery) | 90-110% in fortified samples[1][2] | 70-120% in various food matrices[3] |
| Precision (RSD) | ≤ 20%[4] | < 20%[3] |
| **Linearity (R²) ** | > 0.99[1] | > 0.99 |
| Sample Throughput | High | Moderate to High |
| Selectivity | Very High | High |
| Matrix Effects | Can be significant, often requiring matrix-matched standards | Can be significant, may require extensive cleanup |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and a representative GC-MS method for this compound measurement are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is based on validated protocols for the analysis of this compound in aqueous samples.[1][2]
1. Sample Preparation (Water Samples)
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with acetonitrile (B52724) followed by HPLC-grade water.
-
Load the water sample (e.g., 20 mL) onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with acetonitrile.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water).
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Chromatographic Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound to ensure selectivity and sensitivity. For this compound, a common transition is m/z 334 → 70.[4]
3. Quantification
-
Create a calibration curve using a series of this compound standards of known concentrations.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This representative method is synthesized from established practices for the analysis of triazole fungicides.[3][4]
1. Sample Preparation (e.g., Agricultural Product Samples)
-
Extraction:
-
Homogenize the sample.
-
Extract this compound using a suitable organic solvent, such as acetonitrile or ethyl acetate, often employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
-
The QuEChERS method involves an extraction and partitioning step with salts like magnesium sulfate (B86663) and sodium chloride.
-
-
Cleanup:
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup step using a combination of sorbents like primary secondary amine (PSA) to remove matrix interferences such as fatty acids and sugars.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Chromatographic Column: A low-bleed capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of this compound from other components in the sample.
-
Selected Ion Monitoring (SIM) or MRM: In SIM mode, the mass spectrometer is set to detect specific ions characteristic of this compound. If a triple quadrupole instrument is used, MRM can be employed for enhanced selectivity.
3. Quantification
-
Prepare a calibration curve using this compound standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers superior sensitivity and is well-suited for the analysis of aqueous samples. The detailed, validated methods available for LC-MS/MS provide a high degree of confidence in the results. GC-MS, particularly when coupled with a robust sample preparation technique like QuEChERS, is a viable alternative, especially for more complex matrices such as agricultural products.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, available instrumentation, and throughput needs. This guide provides the foundational information to make an informed decision for the accurate and reliable measurement of this compound.
References
Fungal Transcriptomic Responses to Azole Antifungals: A Comparative Analysis Including Ipconazole
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Azole antifungals are a cornerstone in the management of fungal diseases in both clinical and agricultural settings. Their primary mode of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[2] While the general mechanism is understood, the global transcriptomic response of fungi to different azoles can vary, providing insights into resistance mechanisms and potential new drug targets. This guide provides a comparative overview of the transcriptomic effects of Ipconazole and other key azoles on fungi, supported by experimental data and detailed protocols.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differential expression of key genes in various fungi upon exposure to different azole antifungals. The data is compiled from multiple transcriptomic studies and highlights common and divergent responses.
Table 1: Differential Expression of Ergosterol Biosynthesis Genes in Response to Azole Treatment
| Gene | Fungal Species | Azole | Fold Change/Regulation | Reference |
| ERG11/CYP51A | Aspergillus fumigatus | Itraconazole (B105839) | Upregulated | [3] |
| ERG11/CYP51A | Aspergillus fumigatus | Isavuconazole | Upregulated | [3] |
| ERG11 | Candida albicans | Fluconazole (B54011) | Upregulated | [4] |
| ERG3 | Aspergillus fumigatus | Itraconazole | Upregulated | [3] |
| ERG3 | Aspergillus fumigatus | Isavuconazole | Upregulated | [3] |
| ERG5 | Aspergillus fumigatus | Itraconazole | Upregulated | [3] |
| ERG5 | Aspergillus fumigatus | Isavuconazole | Upregulated | [3] |
| ERG6 | Aspergillus fumigatus | Itraconazole | Upregulated | [3] |
| ERG25 | Aspergillus fumigatus | Itraconazole | Upregulated | [3] |
Table 2: Differential Expression of Efflux Pump Genes in Response to Azole Treatment
| Gene | Fungal Species | Azole | Fold Change/Regulation | Reference |
| CDR1 | Candida albicans | Fluconazole | Upregulated | [4] |
| CDR2 | Candida albicans | Fluconazole | Upregulated | [4] |
| MDR1 | Candida albicans | Fluconazole | Upregulated | [4] |
| abcG1 | Aspergillus fumigatus | - | Upregulated by AtrR | [5] |
Table 3: Differential Expression of Stress Response Genes in Response to Azole Treatment
| Gene | Fungal Species | Azole | Fold Change/Regulation | Reference |
| HSP70 | Aspergillus fumigatus | Voriconazole | Upregulated | [3] |
| CAT1 (Catalase) | Aspergillus fumigatus | Voriconazole | Upregulated | [3] |
| SOD2 (Superoxide Dismutase) | Aspergillus fumigatus | Voriconazole | Upregulated | [3] |
Note on this compound: While this compound is known to be a potent inhibitor of ergosterol biosynthesis, comprehensive public transcriptomic data on its specific effects on fungal gene expression is currently limited.[6] Its mechanism of action suggests that it would likely induce a transcriptomic response similar to other azoles, including the upregulation of ERG11 and other ergosterol biosynthesis genes, as well as genes related to stress responses and efflux pumps. However, direct comparative studies are needed to confirm this and to identify any unique aspects of the fungal response to this compound. Studies on non-target organisms have shown that this compound can induce oxidative stress and the expression of genes related to cell death and inflammation.[7][8]
Experimental Protocols
The following provides a generalized methodology for comparative transcriptomic analysis of fungal responses to azoles, based on common practices in the cited literature.
1. Fungal Strains and Culture Conditions:
-
Fungal strains (e.g., Aspergillus fumigatus, Candida albicans) are typically grown in a suitable liquid medium (e.g., RPMI 1640, Yeast Peptone Dextrose) to a specific growth phase (e.g., mid-logarithmic phase).
-
Cultures are then treated with the azole of interest (e.g., this compound, Voriconazole, Fluconazole) at a specific concentration (often at or below the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1 to 24 hours). A control group without the azole is always included.
2. RNA Extraction and Quality Control:
-
Fungal cells are harvested by centrifugation or filtration.
-
Total RNA is extracted using a combination of mechanical disruption (e.g., bead beating) and a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for downstream applications.
3. Transcriptomic Analysis (RNA-Sequencing):
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq).
-
Data Analysis:
-
The raw sequencing reads are first quality-checked and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads are then aligned to the reference genome of the fungal species.
-
The number of reads mapping to each gene is counted to determine the gene expression levels.
-
Differential gene expression analysis is performed between the azole-treated and control samples to identify genes that are significantly up- or downregulated.
-
Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is then performed to identify the biological processes and pathways that are affected by the azole treatment.
-
4. Data Validation (optional but recommended):
-
The expression levels of a subset of differentially expressed genes are often validated using quantitative real-time PCR (qRT-PCR) to confirm the results of the transcriptomic analysis.
Mandatory Visualization
Caption: The fungal ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 3. Transcriptomic studies on Purpureocillium lilacinum reveal molecular mechanisms of response to fluconazole and itraconazole | Semantic Scholar [semanticscholar.org]
- 4. Transcriptome Analyses of Candida albicans Biofilms, Exposed to Arachidonic Acid and Fluconazole, Indicates Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkage between genes involved in azole resistance and ergosterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Oxidative Stress, Cell Death, and Proinflammation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in this compound-Induced Cytotoxicity in Human Endothelial-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Ipconazole Resistance: A Comparative Guide to Key Genetic Determinants
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of resistance to azole fungicides, such as Ipconazole, poses a significant threat to global agriculture and food security. Understanding the genetic underpinnings of this resistance is paramount for the development of effective and sustainable disease management strategies. This guide provides a comparative analysis of the key genes and molecular mechanisms conferring resistance to this compound and other closely related azole fungicides, supported by experimental data and detailed methodologies.
Core Mechanisms of this compound Resistance
Resistance to this compound and other demethylation inhibitor (DMI) fungicides primarily arises from three interconnected molecular mechanisms:
-
Alterations in the Target Enzyme: Mutations in the CYP51 gene (also known as ERG11), which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, are a primary driver of resistance. These mutations can reduce the binding affinity of the fungicide to the enzyme, rendering it less effective.
-
Overexpression of the Target Enzyme: An increase in the expression level of the CYP51 gene leads to a higher concentration of the target enzyme within the fungal cell. This necessitates a higher concentration of the fungicide to achieve an inhibitory effect.
-
Enhanced Efflux Pump Activity: Fungal cells can actively pump fungicides out, reducing the intracellular concentration to sub-lethal levels. This is primarily mediated by the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.
Comparative Analysis of Key Genes in Azole Resistance
The following tables summarize quantitative data from various studies, comparing the roles of specific genes in conferring resistance to this compound and other azole fungicides.
| Gene | Fungal Species | Mutation/Change | Fold Change in MIC (this compound/Itraconazole) | Reference |
| Target Site Modification | ||||
| FpCYP51B | Fusarium pseudograminearum | G464S | >10 | [1] |
| CYP51A | Aspergillus fumigatus | G54W | High resistance to Itraconazole (B105839) | [2][3] |
| CYP51A | Aspergillus fumigatus | M220I | High resistance to Itraconazole | [2] |
| CYP51A | Aspergillus fumigatus | F219C | High resistance to Itraconazole | [2] |
| Alcyp51A | Aspergillus luchuensis | G52R | Confers Itraconazole resistance | [4] |
| Efflux Pump Overexpression | ||||
| AfuMDR3 (MFS) | Aspergillus fumigatus | Overexpression | Linked to high-level Itraconazole resistance | [3] |
| AfuMDR4 (ABC) | Aspergillus fumigatus | Overexpression | Linked to high-level Itraconazole resistance | [3] |
| CdCDR1 (ABC) | Candida dubliniensis | Overexpression | Contributes to Itraconazole resistance | [5] |
| CnAFR1 (ABC) | Cryptococcus neoformans | Overexpression | Involved in fluconazole (B54011) resistance | [6] |
| Target Gene Overexpression | ||||
| CdERG11 | Candida dubliniensis | Increased expression | Contributes to Itraconazole resistance | [5] |
| cyp51A | Aspergillus flavus | Overexpression | Primary mechanism of resistance | [7] |
| cyp51B | Aspergillus flavus | Overexpression | Primary mechanism of resistance | [7] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for validating the role of specific genes in fungicide resistance. Below are protocols for key experiments commonly cited in the literature.
Gene Sequencing to Identify Target Site Mutations
Objective: To identify point mutations in the CYP51 gene.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from both fungicide-susceptible (wild-type) and resistant fungal isolates.
-
PCR Amplification: The entire coding sequence of the CYP51 gene is amplified using gene-specific primers.
-
DNA Sequencing: The amplified PCR products are sequenced using a reliable sequencing method (e.g., Sanger sequencing).
-
Sequence Analysis: The nucleotide and deduced amino acid sequences from resistant isolates are compared to the wild-type sequence to identify any mutations.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the expression levels of target genes (CYP51) and efflux pump genes (ABC and MFS transporters).
Methodology:
-
RNA Extraction: Total RNA is extracted from fungal isolates grown in the presence and absence of a sub-lethal concentration of this compound.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
RT-qPCR: The relative expression levels of the target genes are quantified using RT-qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., actin or GAPDH) is used as an internal control for normalization.
-
Data Analysis: The fold change in gene expression in resistant isolates compared to susceptible isolates is calculated using the 2-ΔΔCt method.
Gene Knockout and Complementation
Objective: To functionally validate the role of a specific gene in this compound resistance.
Methodology:
-
Gene Disruption Cassette Construction: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the target gene's upstream and downstream regions is constructed.
-
Fungal Transformation: The disruption cassette is introduced into the wild-type fungal strain using a suitable transformation method (e.g., protoplast transformation or Agrobacterium tumefaciens-mediated transformation).
-
Selection of Transformants: Transformants in which the target gene has been replaced by the disruption cassette are selected on a medium containing the appropriate antibiotic.
-
Confirmation of Gene Knockout: Successful gene knockout is confirmed by PCR and Southern blot analysis.
-
Fungicide Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound for the knockout mutant is determined and compared to the wild-type strain. A significant decrease in MIC confirms the gene's role in resistance.
-
Gene Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type copy of the gene is reintroduced into the mutant strain. Restoration of the resistant phenotype confirms the gene's function.
Visualizing Resistance Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways involved in this compound resistance and a typical experimental workflow for its investigation.
Caption: Molecular mechanisms of this compound resistance in fungi.
Caption: Experimental workflow for validating gene roles in resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. cyp51A-Based Mechanisms of Aspergillus fumigatus Azole Drug Resistance Present in Clinical Samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Resistance Mechanisms among Aspergillus fumigatus Mutants with High-Level Resistance to Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an itraconazole resistance gene as a dominant selectable marker for transformation in Aspergillus oryzae and Aspergillus luchuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of itraconazole resistance in Candida dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a Cryptococcus neoformans ATP binding cassette (ABC) transporter-encoding gene, CnAFR1, involved in the resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Azole Resistance Involving cyp51A and cyp51B Genes in Clinical Aspergillus flavus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ipconazole's Performance in Different Agricultural Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ipconazole's performance against other leading fungicides in various agricultural systems. The information is supported by experimental data to aid in research and development decisions.
This compound is a broad-spectrum triazole fungicide primarily used as a seed treatment. Its mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, by targeting the lanosterol (B1674476) 14α-demethylase enzyme.[1] This systemic fungicide is effective against a wide range of seed- and soil-borne pathogens across major crops, including cereals, corn, and soybeans.[1][2]
Performance Data: A Comparative Analysis
The following tables summarize the efficacy of this compound in controlling key agricultural diseases compared to other fungicidal treatments.
Cereal Crops (Wheat and Barley)
This compound demonstrates high efficacy against major seed-borne diseases in wheat and barley, often performing equivalently or superiorly to other standard treatments.
Table 1: Efficacy of this compound against Common Bunt (Tilletia caries) in Wheat
| Fungicide Treatment | Application Rate (g a.i./100 kg seed) | Disease Control (%) |
| This compound | 2 | 99.4 - 100 |
| Prothioconazole | Standard Rate | Equivalent to this compound |
| Fludioxonil/Difenoconazole | Standard Rate | Equivalent to this compound |
| Tebuconazole/Triazoxide/Imidacloprid | Standard Rate | Less effective than this compound in some trials |
Source: Data compiled from field trials.[1]
Table 2: Efficacy of this compound against Loose Smut (Ustilago nuda) in Barley
| Fungicide Treatment | Application Rate (g a.i./100 kg seed) | Disease Control (%) |
| This compound | 2 | ~100 (complete or almost complete control) |
| Prothioconazole | Standard Rate | Less effective than this compound |
| Carboxin/Thiram | Standard Rate | Less effective than this compound |
Source: Data from multiple trials in the UK and France.[1][3]
In studies on spring barley, there is clear evidence that the level of loose smut control from this compound is better than that of prothioconazole.[3]
Soybean
This compound is also utilized in soybean seed treatments, often in combination with other fungicides to broaden the spectrum of activity. Efficacy ratings against various soybean seedling diseases have been established by the North Central Regional Committee on Soybean Diseases (NCERA-137).
Table 3: Efficacy Ratings of this compound and Other Fungicides Against Soybean Seedling Diseases
| Fungicide Active Ingredient | Pythium spp. | Phytophthora sojae | Rhizoctonia solani | Fusarium spp. | Phomopsis spp. |
| This compound | P | NR | F-G | F-E | G |
| Metalaxyl (B1676325)/Mefenoxam | E | E | NR | NR | NR |
| Carboxin | U | U | G | U | U |
| Prothioconazole | NR | NR | G | G | G |
| Tebuconazole | NR | NR | F-G | G | F-G |
Efficacy Categories: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor, NR=Not Recommended, U=Unknown.[4][5] Note: this compound is often formulated with metalaxyl to provide protection against oomycetes like Pythium and Phytophthora.[6][7]
Corn
While specific quantitative data from comparative trials in corn is less readily available in the reviewed literature, this compound is labeled for the control of seed- and soil-borne fungi in corn, including Fusarium and Rhizoctonia species.[8] Its activity is noted to be particularly strong against seed-borne Fusarium moniliforme in maize.[1]
Experimental Protocols
The data presented in this guide are derived from standardized experimental methodologies designed to evaluate the efficacy of fungicidal seed treatments.
Seed Treatment Application
-
Laboratory-Scale Treatment: For experimental purposes, seeds are typically treated using a laboratory-scale batch treater (e.g., Rotogard R300).[1]
-
Formulation: The fungicide, such as this compound 15 ME (microemulsion), is often pre-diluted with water before application to ensure even coating.[1]
-
Application Rates: Fungicides are applied at specified rates, for example, 1.5 g active ingredient per 100 kg of wheat seed or 2 g active ingredient per 100 kg of barley seed for this compound.[1]
Efficacy Evaluation in Field Trials
-
Experimental Design: Field trials are typically conducted using a randomized complete block design with multiple replications (commonly four) to ensure statistical validity.
-
Plot Size: Small plots, for instance, 1.4-2 meters by 6-12 meters, are used for each treatment.[1]
-
Inoculum: Trials utilize seed lots naturally or artificially infected with the target pathogen to ensure disease pressure.
-
Assessments:
-
Seedling Emergence and Vigor: Plant stand counts and vigor ratings are taken at early growth stages to assess for any phytotoxicity or growth enhancement effects of the seed treatment.
-
Disease Incidence/Severity: The percentage of infected plants or the severity of disease symptoms is recorded at appropriate growth stages. For example, for loose smut in barley, the number of smutted heads is counted.
-
Yield: Final grain yield is often measured to determine the economic benefit of the fungicide treatment.
-
Greenhouse and Laboratory Assays
-
Germination Tests: Standard germination tests, such as the rolled paper towel method, are used to assess the effect of the fungicide on seed viability.[1]
-
Vigor Tests: Cold tests are employed to measure seed vigor, where treated seeds are planted in soil and subjected to a period of low temperature before being moved to optimal growing conditions.[9]
-
Controlled Inoculation: In a greenhouse setting, plants are grown from treated seeds in sterilized soil and then artificially inoculated with the pathogen to evaluate the protective and curative activity of the fungicide under controlled environmental conditions.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway Inhibition by this compound
The primary mode of action for this compound and other triazole fungicides is the disruption of the ergosterol biosynthesis pathway, which is essential for the formation of functional fungal cell membranes. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Fungicide Efficacy Trial
The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a seed treatment fungicide like this compound.
References
- 1. bcpc.org [bcpc.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Loose smut and seed-borne net blotch top spring barley seed-borne disease risks | UPL [uplcorp.com]
- 4. mssoy.org [mssoy.org]
- 5. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 6. extension.sdstate.edu [extension.sdstate.edu]
- 7. cropprotectionnetwork.s3.amazonaws.com [cropprotectionnetwork.s3.amazonaws.com]
- 8. fyi.extension.wisc.edu [fyi.extension.wisc.edu]
- 9. api.fspublishers.org [api.fspublishers.org]
A Comparative Analysis of Ipconazole's Impact on Soil Microbial Communities
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the fungicide Ipconazole and its impact on vital soil microbial communities. Due to a notable scarcity of public research on the specific effects of this compound, this document draws comparisons with other fungicides, particularly those from the triazole chemical class, to infer potential impacts and highlight critical knowledge gaps.
This guide synthesizes the existing, albeit limited, information on this compound and presents a comparative analysis with other fungicides for which experimental data are more robust. This approach allows for an informed, albeit inferred, understanding of the potential ecological implications of this compound use.
Comparative Impact of Fungicides on Soil Microbial Communities
The following table summarizes the observed effects of various fungicides on key indicators of soil microbial health. This comparative data provides a framework for anticipating the potential impacts of this compound.
| Fungicide Class | Fungicide | Effect on Microbial Biomass | Effect on Bacterial Diversity | Effect on Fungal Diversity | Effect on Soil Enzyme Activity | Reference |
| Triazole | This compound | No specific data available. General statement of "not considered to have a long-term effect." | No specific data available. | No specific data available. | No specific data available. | |
| Triazole | Tebuconazole | No significant effect observed in one study.[2] | No significant effect on community structure in one study.[2] | A small number of eukaryote bands were absent in DGGE analysis.[2] | Significantly reduced dehydrogenase activity in low organic matter soil.[2] | [2] |
| Triazole | Propiconazole (B1679638) | Data not available | Altered distribution of microbial communities. Increased relative abundance of Proteobacteria and Planctomycetota; decreased Acidobacteria.[3] | Increased abundance of Ascomycota and Basidiomycota; reduced Mortierellomycota.[3] | Significant decrease in dehydrogenase activity over time.[3] | [3] |
| Strobilurin | Azoxystrobin | No significant effect observed.[2] | No significant effect on community structure.[2] | A small number of eukaryote bands were absent in DGGE analysis.[2] | Reduced dehydrogenase activity in low organic matter soil.[2] | [2] |
| Substituted Aniline | Iprodione | Data not available | Affected microbial communities. | Affected microbial communities. | Data not available | [4] |
| Dicarboximide | Iprodione | Data not available | Affected microbial communities. | Affected microbial communities. | Data not available | [4] |
| Benzimidazole | Benomyl | Data not available | Shifts in bacterial community structure. | Dramatic shifts in fungal community alfa-diversity. | Data not available | [5] |
| Neonicotinoid (Insecticide) | Imidacloprid | Data not available | Significantly reduced bacterial community diversity.[6] | Significantly increased fungal community diversity.[6] | No significant long-term effect on urease, phosphatase, and catalase activity.[6] | [6] |
| Triazole | Difenoconazole | Data not available | Significantly reduced bacterial community diversity, especially at high dosage.[6] | Significantly increased fungal community diversity.[6] | No significant long-term effect on urease, phosphatase, and catalase activity.[6] | [6] |
Biodegradation of this compound
While the overall impact of this compound on microbial communities is not well-documented, research has shown that certain soil microorganisms can degrade this fungicide. A study focusing on paddy soil identified that several strains of actinomycetes, specifically from the genera Kitasatospora and Streptomyces, were capable of decomposing more than 90% of the applied this compound.[5] This indicates that bioremediation of this compound-contaminated soils is feasible and that specific microbial groups play a role in its environmental fate.[5] The primary metabolic pathway appears to be oxidation.[5]
Experimental Protocols
To facilitate further research into the effects of this compound, this section details common methodologies used in the cited studies for assessing the impact of fungicides on soil microbial communities.
1. Soil Sampling and Fungicide Application:
-
Soil Collection: Soil samples are typically collected from the top layer (e.g., 0-15 cm) of the experimental field. The soil is then sieved to remove stones and plant debris.
-
Fungicide Treatment: The fungicide is applied to the soil samples at concentrations relevant to field application rates. A control group with no fungicide application is always included. The treated soil is thoroughly mixed to ensure even distribution.
-
Incubation: The soil samples are incubated under controlled conditions (e.g., specific temperature and moisture levels) for a defined period, with subsamples taken at various time points for analysis.
2. Analysis of Microbial Community Structure:
-
DNA Extraction: Total microbial DNA is extracted from the soil samples using commercially available kits.
-
High-Throughput Sequencing: The 16S rRNA gene for bacteria and the ITS (Internal Transcribed Spacer) region for fungi are amplified by PCR and sequenced using platforms like Illumina MiSeq.
-
Data Analysis: The sequencing data is processed to identify the different microbial taxa present and their relative abundances. Diversity indices such as Shannon and Simpson are calculated to assess changes in community diversity.
3. Measurement of Soil Enzyme Activities:
-
Dehydrogenase Activity: This enzyme is a general indicator of microbial activity. Its activity is often measured by the reduction of TTC (triphenyltetrazolium chloride) to TPF (triphenyl formazan), which is then quantified spectrophotometrically.
-
Other Enzymes: Activities of other key soil enzymes involved in nutrient cycling, such as urease, phosphatase, and β-glucosidase, are also commonly assayed using specific substrate solutions and colorimetric or fluorometric detection methods.
Visualizing Experimental and Conceptual Frameworks
The following diagrams illustrate the typical workflow for studying fungicide impacts and the potential effects on soil microbial communities.
Caption: Experimental workflow for assessing fungicide impact on soil microbes.
Caption: Conceptual pathway of this compound's potential impact on soil microbes.
Conclusion and Future Research Directions
The current body of scientific literature presents a significant gap in our understanding of the specific impacts of this compound on soil microbial communities. While it is known that certain microorganisms can degrade this compound, the broader consequences for microbial diversity, biomass, and crucial soil functions remain largely unquantified.
Based on comparative data from other triazole fungicides, it is plausible that this compound could alter the structure of both bacterial and fungal communities and potentially inhibit key soil enzymes. However, without direct experimental evidence, these remain as inferences.
There is a pressing need for dedicated research to elucidate the ecotoxicological profile of this compound with respect to soil microorganisms. Such studies should employ modern molecular techniques, such as high-throughput sequencing, alongside traditional measures of microbial activity to provide a comprehensive assessment. This will enable a more accurate risk assessment and inform the development of sustainable agricultural practices that minimize the unintended consequences of fungicide use.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of propiconazole fungicide on soil microbiome (bacterial and fungal) diversity, functional profile, and associated dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-target impact of fungicide tetraconazole on microbial communities in soils with different agricultural management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Ipconazole proper disposal procedures
Proper disposal of ipconazole is critical for ensuring laboratory safety and environmental protection. As a fungicide with significant health and environmental hazards, including reproductive toxicity and high persistence in soil, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.
This compound Hazard Profile
This compound presents several hazards that necessitate careful handling and disposal. It is classified as toxic for reproduction, poses a high risk to non-target organisms, and is very toxic to aquatic life with long-lasting effects.[1][3]
| Hazard Category | Description | Source |
| Human Health | Toxic to the reproductive system (Classified “R1B”), with evidence of causing malformations in offspring.[1] May also affect the liver and thymus gland.[1] | [1][3] |
| Environmental | High risk to birds and other non-target terrestrial vertebrates.[1] Very toxic to aquatic life with acute and long-lasting effects.[1] | [1] |
| Persistence | Exhibits high to very high persistence in soil, potentially leading to accumulation with long-term use.[1][4][5] | [1][4][5] |
Core Disposal Principles
The fundamental principle of this compound disposal is to prevent its release into the environment and to comply with all applicable regulations.
-
Regulatory Compliance : Disposal must be in accordance with local, regional, national, and international regulations.[6][7] The user is responsible for correctly characterizing the waste and ensuring it is handled by a licensed waste disposal facility.[8]
-
Environmental Protection : Do not allow this compound to enter drains, soil, or waterways.[8] Special care must be taken to avoid contamination of surface or groundwater with the chemical or used containers.[4][8]
-
Segregation : Keep this compound waste separate from other chemical waste streams to ensure proper treatment and disposal. Do not mix with other waste.[9]
Step-by-Step Disposal Procedures
Follow these procedural steps to manage this compound waste safely from generation to final disposal.
Step 1: Identify and Categorize Waste
Properly identify and categorize all this compound-related waste. Common categories in a laboratory setting include:
-
Unused or Expired Product : Pure this compound or solutions that are no longer needed.
-
Empty Containers : Original packaging, vials, and bottles that held this compound.
-
Contaminated Materials : Personal Protective Equipment (PPE), absorbent materials from spills, pipette tips, and other labware that has come into contact with this compound.
-
Rinsate : Dilute solutions generated from rinsing containers or equipment.
Step 2: Segregate and Store Waste Securely
-
Collect all this compound waste in designated, sealed, and clearly labeled containers.[6]
-
Store these containers in a secure, well-ventilated area, away from incompatible materials.[8]
-
Ensure containers are stored in a cool, dry place and out of direct sunlight.[8]
Step 3: Select the Appropriate Disposal Method
The disposal method depends on the waste category. Wastes resulting from the use of this compound products should be disposed of at an approved waste disposal facility.[4][5]
| Waste Category | Recommended Disposal Procedure |
| Unused/Expired Product | Must be disposed of through a licensed hazardous waste disposal company. Do not dispose of on-site unless at an approved waste disposal facility.[8][9] |
| Empty Containers | Non-refillable containers must not be reused.[8] Triple rinse or pressure rinse the container promptly after emptying.[4][5][10] Add the rinsate to the spray mixture or dispose of it as hazardous waste.[10] Puncture the container and dispose of it in a sanitary landfill or via incineration as permitted by state and local authorities.[4][5][8] If burned, stay out of the smoke.[8] |
| Contaminated Materials (PPE, Labware) | Place all contaminated solid materials (gloves, absorbent pads, etc.) into a sealed, labeled hazardous waste container for disposal via a licensed contractor.[6] |
| Spill Cleanup Material | Collect absorbed spill material into a properly labeled, sealed container and dispose of it as hazardous waste.[6][8] |
Step 4: Spill Management Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Ensure Safety : Wear appropriate PPE, including chemical-resistant gloves, a long-sleeved shirt, long pants, and eye protection.[4][6]
-
Contain the Spill : Prevent the spill from spreading or entering drains and waterways.[6][8]
-
Absorb Liquid : For liquid spills, use an inert absorbent material like sand, earth, or silica (B1680970) gel.[6][8]
-
Collect Waste : Carefully sweep or scoop up the absorbed material and place it into a designated, sealable container for hazardous waste.[6][8]
-
Clean the Area : Thoroughly clean the contaminated surface to remove any residual material, observing environmental regulations.[7][8]
-
Dispose of Waste : Dispose of all cleanup materials as hazardous waste according to the procedures outlined above.[6]
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | PAN Europe [pan-europe.info]
- 2. This compound | C18H24ClN3O | CID 86211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agrinfo.eu [agrinfo.eu]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. apvma.gov.au [apvma.gov.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Ipconazole
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ipconazole, a triazole fungicide. Adherence to these procedures is critical to minimize exposure and mitigate potential health risks.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Chemical-resistant gloves | Recommended Materials: • Barrier laminate • Butyl rubber • Nitrile rubber • Neoprene rubber[1] |
| Eye Protection | Safety goggles | Should be tightly fitting to protect against splashes.[2] |
| Protective Clothing | Long-sleeved shirt and long pants | Should be worn at all times when handling this compound. |
| Footwear | Shoes plus socks | Open-toed shoes are not permitted in the laboratory. |
Important Note on Gloves: While nitrile and butyl rubber are recommended, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data, especially when working with this compound in various solvents.
Health Hazard Information
This compound presents low acute toxicity through oral, dermal, and inhalation routes. However, it can cause mild irritation to the eyes and skin.[3] Prolonged or repeated exposure may lead to systemic effects, primarily targeting the liver and kidneys.[3]
| Metric | Value | Reference |
| Acceptable Operator Exposure Level (AOEL) | 0.015 mg/kg bw/day | [4] |
| Acute Reference Dose (aRfD) | 0.015 mg/kg bw | [4] |
| Acceptable Daily Intake (ADI) | 0.015 mg/kg bw/day | [4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is essential to ensure safety and experimental integrity.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available.
Handling Procedures:
-
Personal Protective Equipment (PPE): Before handling this compound, don the recommended PPE as outlined in the table above.
-
Avoid Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
Weighing: When weighing solid this compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of fine particles.
-
Solutions: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
Storage:
-
Container: Store this compound in its original, tightly closed container.
-
Location: Store in a cool, dry, well-ventilated, and secure area away from direct sunlight and heat sources.
-
Segregation: Store away from incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture and dispose of the container as per institutional guidelines.
This compound-Induced Cellular Stress Pathway
Recent studies have elucidated the molecular mechanisms underlying this compound's cytotoxic effects. Exposure to this compound can induce oxidative stress, leading to a cascade of events culminating in apoptosis (programmed cell death) and pro-inflammatory responses. The following diagram illustrates this signaling pathway.
Caption: this compound-induced cell death and inflammation pathway.
By understanding and implementing these safety protocols, researchers can confidently and safely advance their vital work in drug development. This commitment to safety not only protects individuals but also ensures the integrity and reproducibility of scientific research.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
